Product packaging for 1-(Azetidin-1-YL)-3-chloropropan-1-one(Cat. No.:CAS No. 1094428-17-7)

1-(Azetidin-1-YL)-3-chloropropan-1-one

Katalognummer: B1372952
CAS-Nummer: 1094428-17-7
Molekulargewicht: 147.6 g/mol
InChI-Schlüssel: ZWWKQQDEXDCDMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-(Azetidin-1-yl)-3-chloropropan-1-one (CAS 1094428-17-7) is a chemical reagent of significant interest in medicinal chemistry and organic synthesis, primarily due to its azetidin-1-yl functional group. Azetidinones, more commonly known as β-lactams, are a foundational class of compounds renowned for their broad-spectrum antibiotic activities, forming the core structural motif of penicillins, cephalosporins, and other β-lactam antibiotics . Beyond their classic antibacterial role, azetidinone derivatives have demonstrated a wide array of pharmacological properties in research settings, including anti-inflammatory, antimalarial, anti-HIV, and notably, antitumor activities . Research into novel benzophenone-fused azetidinone analogues has shown promising in vitro antimicrobial properties against various bacterial and fungal strains, highlighting their potential in addressing multi-drug resistant microorganisms . Furthermore, specific 2-azetidinone derivatives have been investigated as potent cholesterol absorption inhibitors and enzyme inhibitors, and their utility as synthons for more complex biologically active compounds, such as in the semi-synthesis of Taxol, is well-recognized . The 3-chloropropanoyl chain in this molecule provides a reactive handle for further chemical modifications, making it a versatile building block for the development of new pharmaceutical candidates and for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClNO B1372952 1-(Azetidin-1-YL)-3-chloropropan-1-one CAS No. 1094428-17-7

Eigenschaften

IUPAC Name

1-(azetidin-1-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-3-2-6(9)8-4-1-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWKQQDEXDCDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chemical compound 1-(azetidin-1-yl)-3-chloropropan-1-one. This document details the chemical properties, synthesis pathway, experimental protocols, and characterization of the target molecule, designed to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Compound Overview

This compound is a chemical compound with the molecular formula C₆H₁₀ClNO and a molecular weight of 147.60 g/mol .[1][2] Its unique structure, incorporating a strained four-membered azetidine ring and a reactive chloropropyl group, makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

PropertyValueReference
CAS Number 1094428-17-7[1][3]
Molecular Formula C₆H₁₀ClNO[1][2]
Molecular Weight 147.60 g/mol [1][2]
IUPAC Name This compound[2]
SMILES ClCCC(=O)N1CCC1[2]
InChIKey ZWWKQQDEXDCDMW-UHFFFAOYSA-N[1][2]

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. This involves the acylation of the secondary amine, azetidine, with the acyl chloride, 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. An inert solvent is used to facilitate the reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions azetidine Azetidine product This compound azetidine->product acyl_chloride 3-Chloropropionyl Chloride acyl_chloride->product base Triethylamine (Base) base->product solvent Inert Solvent solvent->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine and triethylamine (approximately 1.1 to 1.5 molar equivalents relative to azetidine) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (approximately 1.0 to 1.2 molar equivalents relative to azetidine) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup: Azetidine, TEA, DCM in flask start->setup cool Cool to 0 °C setup->cool add Slowly add 3-chloropropionyl chloride in DCM cool->add react Stir at room temperature add->react workup Aqueous Work-up: Quench, Extract, Wash, Dry react->workup purify Purification: Rotary Evaporation & Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

Due to the lack of a specific published procedure for the synthesis of this compound, quantitative data such as reaction yield, precise molar ratios, and reaction times are not available. It is recommended that these parameters be optimized during the experimental process. For analogous reactions involving the synthesis of other azetidinone derivatives, yields can vary widely depending on the specific substrates and reaction conditions.

Characterization Data

Spectroscopic data for this compound is not explicitly available in the searched literature. For characterization, the following spectral features would be expected:

  • ¹H NMR: Signals corresponding to the protons of the azetidine ring (likely two triplets) and the two methylene groups of the chloropropyl chain (two triplets).

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the azetidine ring, and the two carbons of the chloropropyl chain.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound (147.60 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Safety Considerations

  • Azetidine: Is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Chloropropionyl chloride: Is a corrosive and lachrymatory substance. It reacts with water and should be handled with extreme care in a fume hood, using appropriate PPE.

  • Triethylamine: Is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

This technical guide provides a framework for the synthesis of this compound based on established chemical principles and analogous reactions. Researchers should use this information as a starting point and optimize the reaction conditions for their specific needs, while adhering to all necessary safety precautions.

References

1-(azetidin-1-yl)-3-chloropropan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 1-(azetidin-1-yl)-3-chloropropan-1-one. This compound is a member of the azetidinone class of molecules, which are of significant interest in medicinal chemistry due to their presence in the core structure of many antibacterial agents. This document summarizes its known physicochemical properties, provides a representative synthetic protocol, and outlines its safety profile. Due to the limited availability of experimental data in public literature, some of the presented information is based on computational predictions and general knowledge of related compounds.

Chemical Properties

This compound is a small molecule featuring a four-membered azetidine ring connected to a chloropropanoyl group.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀ClNO[1]
Molecular Weight 147.60 g/mol [1]
CAS Number 1094428-17-7[1]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Storage Temperature Room Temperature[2]

Computed properties suggest a topological polar surface area of 20.3 Ų and a rotatable bond count of 2.[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a general and widely used method for the synthesis of N-acyl azetidines involves the acylation of azetidine with an appropriate acyl chloride. In this case, the reaction would be between azetidine and 3-chloropropionyl chloride.

General Synthetic Protocol: Acylation of Azetidine

This protocol is a representative method based on general chemical principles for the synthesis of N-acylated azetidines.

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine in the chosen anhydrous aprotic solvent. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of the tertiary amine base to the stirred solution.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-12 hours). Monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Diagram 1: General Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Azetidine Azetidine Reaction Acylation Azetidine->Reaction Chloropropionyl_Chloride 3-Chloropropionyl Chloride Chloropropionyl_Chloride->Reaction Solvent Anhydrous Aprotic Solvent Solvent->Reaction Base Tertiary Amine Base Base->Reaction Temperature 0 °C to Room Temp Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Purification (Chromatography) Workup->Purification Product 1-(azetidin-1-yl)-3- chloropropan-1-one Purification->Product

References

An In-depth Technical Guide to 1-(azetidin-1-yl)-3-chloropropan-1-one (CAS Number: 1094428-17-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(azetidin-1-yl)-3-chloropropan-1-one, a valuable building block in medicinal chemistry. The document details its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on its role as a versatile linker.

Chemical Properties and Safety Information

This compound is a small molecule containing a reactive azetidine ring and a chloropropane moiety, making it a useful intermediate for further chemical modifications.[1][2]

Table 1: Chemical and Physical Properties [1][2]

PropertyValue
CAS Number 1094428-17-7
Molecular Formula C₆H₁₀ClNO
Molecular Weight 147.6 g/mol
IUPAC Name This compound
SMILES ClCCC(=O)N1CCC1
InChIKey ZWWKQQDEXDCDMW-UHFFFAOYSA-N

Safety and Handling:

While specific hazard information for this compound is limited, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Synthesis and Characterization

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

  • Slowly add a solution of 3-chloropropionyl chloride in anhydrous DCM to the cooled azetidine solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

While experimental spectroscopic data is not widely published, the following table presents predicted data based on the structure.

Table 2: Predicted Spectroscopic Data

Technique Predicted Data
¹H NMR Signals corresponding to the azetidine ring protons and the two methylene groups of the chloropropanoyl chain. The protons adjacent to the chlorine and the carbonyl group would be expected to have distinct chemical shifts.
¹³C NMR Peaks for the carbonyl carbon, the two carbons of the azetidine ring, and the two carbons of the chloropropanoyl chain.[3][4]
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (147.6 g/mol ), along with characteristic fragmentation patterns.
IR Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

Applications in Drug Development

The bifunctional nature of this compound, possessing a nucleophilic azetidine nitrogen and an electrophilic chloropropane tail, makes it a valuable building block in medicinal chemistry.[5]

3.1. Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[6][7][8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The azetidine moiety can be incorporated into linkers to provide specific conformational constraints and solubility properties. The chloropropyl group allows for facile attachment to other molecular fragments through nucleophilic substitution reactions.

3.2. Building Block for Novel Scaffolds

The strained azetidine ring can be a key pharmacophoric element in various bioactive molecules.[9] The reactivity of the chloropropane chain allows for the introduction of diverse functional groups, enabling the synthesis of libraries of compounds for screening in drug discovery programs.

Visualizations

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Azetidine Azetidine Reaction Acylation Azetidine->Reaction ChloropropionylChloride 3-Chloropropionyl chloride ChloropropionylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Diagram 2: Conceptual Workflow for PROTAC Synthesis

G cluster_components PROTAC Components TargetBinder Target Protein Ligand Conjugation1 Linker Attachment TargetBinder->Conjugation1 Linker This compound Linker->Conjugation1 E3LigaseBinder E3 Ligase Ligand Conjugation2 Final Conjugation E3LigaseBinder->Conjugation2 PROTAC PROTAC Molecule Intermediate Intermediate Conjugate Conjugation1->Intermediate Intermediate->Conjugation2 Conjugation2->PROTAC

Caption: Conceptual use of the title compound as a linker in PROTAC synthesis.

References

An In-depth Technical Guide to 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(azetidin-1-yl)-3-chloropropan-1-one, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential applications in research and drug development, adhering to the highest standards of scientific accuracy and data presentation.

Chemical Identity and Properties

This compound is a substituted ketone featuring a four-membered azetidine ring N-acylated with a 3-chloropropionyl group. The presence of a reactive chlorine atom and the strained azetidine ring makes it a versatile building block for the synthesis of more complex molecules.[1]

Nomenclature and Identifiers

The compound is systematically named following IUPAC conventions. Its key identifiers are summarized below for easy reference.

IdentifierValueCitation
IUPAC Name This compound
CAS Number 1094428-17-7[2][3][4]
Molecular Formula C₆H₁₀ClNO[2][3]
Synonyms 1-Propanone, 1-(1-azetidinyl)-3-chloro-[2][4]
Physicochemical and Computed Properties

Detailed experimental physical properties are not widely published; however, computed properties provide valuable insights into the molecule's characteristics. This compound is typically available for research and development purposes.[3]

PropertyValueCitation
Molecular Weight 147.60 g/mol [3]
MDL Number MFCD11179591[3]
Storage Temperature Room Temperature

Synthesis of this compound

The primary synthetic route to this compound is the N-acylation of azetidine with 3-chloropropionyl chloride. This reaction is a standard amidation procedure where the nucleophilic secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[5]

General Synthesis Workflow

The logical flow for the synthesis is outlined below, starting from the precursor, 3-chloropropionyl chloride, and its reaction with azetidine.

G Azetidine Azetidine Target 1-(azetidin-1-yl)-3- chloropropan-1-one Azetidine->Target ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Target Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Target Base Tertiary Amine Base (e.g., Triethylamine) Base->Target Temperature Low Temperature (e.g., 0 °C to RT) Temperature->Target Byproduct Triethylamine Hydrochloride

Fig. 1: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol

While a specific protocol for this exact molecule is not publicly documented in peer-reviewed journals, a standard procedure can be adapted from general methods for the acylation of amines with reactive acyl chlorides.[5][6]

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with azetidine (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Base Addition: Triethylamine (1.1 equivalents) is added to the stirred solution.

  • Acylation: A solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

This compound serves as a valuable bifunctional intermediate. The terminal alkyl chloride provides a site for nucleophilic substitution, while the azetidine amide core can be modified or incorporated into larger scaffolds.

  • Pharmaceutical Building Block: Azetidine rings are considered privileged structures in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1] This compound provides a straightforward entry point for introducing the azetidine-1-yl-propanone moiety into potential drug candidates.

  • Elaboration of Side Chains: The chloro- group can be displaced by various nucleophiles (amines, thiols, azides, etc.) to generate a library of derivatives for structure-activity relationship (SAR) studies.

Logical Pathway in Drug Discovery

The compound's utility lies in its ability to connect a desirable heterocyclic motif (azetidine) with other fragments through its reactive handle (the chloride). This logical relationship is crucial in fragment-based drug discovery and lead optimization.

G Start Azetidine + 3-Chloropropionyl Chloride Intermediate This compound Start->Intermediate Synthesis Reaction Nucleophilic Substitution (SN2) Intermediate->Reaction Final Final Product (e.g., Bioactive Molecule) Reaction->Final Derivatization Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) Nucleophile->Reaction

Fig. 2: Role as an intermediate for chemical derivatization.

Safety and Handling

Although specific hazard data for this compound is limited, compounds with similar functional groups (acyl chlorides, alkyl chlorides) warrant careful handling.[7]

  • General Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.[7]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fire suppression.[7]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet. Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(azetidin-1-yl)-3-chloropropan-1-one. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide is based on predicted values derived from the analysis of its constituent chemical moieties and data from related compounds. This document offers a comprehensive overview of the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and visualizations to aid in understanding the molecular structure and its corresponding NMR signals.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on known chemical shift ranges for similar functional groups, including N-acylated azetidines and 3-chloropropanoyl derivatives. The predicted values are for a spectrum recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
a (-CH₂Cl)~ 3.7 - 3.8Triplet (t)~ 6-72H
b (-CH₂CO-)~ 2.9 - 3.1Triplet (t)~ 6-72H
c (α-CH₂)~ 4.2 - 4.4Triplet (t)~ 7-84H
d (β-CH₂)~ 2.2 - 2.4Quintet (quint)~ 7-82H

Molecular Structure and Proton Environments

The structure of this compound contains four distinct proton environments, which will give rise to four separate signals in the ¹H NMR spectrum. The following diagram illustrates the molecular structure with each unique proton environment labeled.

Caption: Molecular structure of this compound with proton environments labeled (a-d).

Signal Assignment and Interpretation

The predicted chemical shifts are based on the following rationale:

  • Protons 'a' (-CH₂Cl): These protons are adjacent to an electron-withdrawing chlorine atom, which deshields them, causing them to appear at a relatively downfield chemical shift of approximately 3.7 - 3.8 ppm. The signal is expected to be a triplet due to coupling with the adjacent 'b' protons.

  • Protons 'b' (-CH₂CO-): These protons are adjacent to the carbonyl group, which also has a deshielding effect, though less pronounced than the chlorine atom. Their signal is predicted to be a triplet around 2.9 - 3.1 ppm, resulting from coupling with the 'a' protons.

  • Protons 'c' (α-CH₂): These protons are on the carbons directly attached to the nitrogen atom of the azetidine ring. The nitrogen atom and the adjacent carbonyl group strongly deshield them, leading to a significant downfield shift to approximately 4.2 - 4.4 ppm. This signal is expected to be a triplet due to coupling with the 'd' protons.

  • Protons 'd' (β-CH₂): These protons are on the carbon further from the nitrogen in the azetidine ring. They are in a more shielded environment compared to the 'c' protons and are expected to resonate at approximately 2.2 - 2.4 ppm. The signal will likely appear as a quintet due to coupling with the four 'c' protons.

The following diagram illustrates the logical relationship between the proton environments and their predicted signals in the ¹H NMR spectrum.

G cluster_protons Proton Environments cluster_signals Predicted ¹H NMR Signals a a (-CH2Cl) siga ~3.7-3.8 ppm (triplet) a->siga adjacent to Cl sigb ~2.9-3.1 ppm (triplet) a->sigb J-coupling b b (-CH2CO-) b->sigb adjacent to C=O c c (α-CH2) sigc ~4.2-4.4 ppm (triplet) c->sigc adjacent to N and C=O sigd ~2.2-2.4 ppm (quintet) c->sigd J-coupling d d (β-CH2) d->sigd β to N

Caption: Relationship between proton environments and their predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl₃, 99.8 atom % D)

    • Tetramethylsilane (TMS)

    • NMR tube (5 mm, high precision)

    • Pasteur pipette and bulb

    • Small vial

    • Cotton or glass wool

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.

    • Gently swirl or vortex the vial to dissolve the compound completely.

    • Place a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Parameters:

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Procedure:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

    • Set up the acquisition parameters as listed above.

    • Acquire the Free Induction Decay (FID).

3. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and measure the coupling constants for each signal.

The following diagram outlines the experimental workflow for acquiring the ¹H NMR spectrum.

G cluster_workflow Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) insert Insert Sample into Spectrometer prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (NS=16-64, D1=1-2s) shim->acquire process Data Processing (FT, Phasing, Calibration) acquire->process analyze Spectral Analysis (Integration, Multiplicity, J-coupling) process->analyze

Caption: Workflow for acquiring the ¹H NMR spectrum of this compound.

This guide provides a robust framework for understanding and obtaining the ¹H NMR spectrum of this compound. While the provided spectral data is based on predictions, the detailed experimental protocol will enable researchers to acquire high-quality experimental data for this compound.

An In-depth Technical Guide to the ¹³C NMR Data of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 1-(azetidin-1-yl)-3-chloropropan-1-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-quality predicted data to serve as a reference for researchers. It also includes a comprehensive, standardized experimental protocol for acquiring such data.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on large databases of experimental spectra and provide a reliable estimate of the expected chemical shifts. The data is presented in the table below, with assignments corresponding to the carbon atom numbering in the provided molecular structure diagram.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical EnvironmentPredicted Chemical Shift (ppm)
C1Carbonyl (C=O)169.5
C2Methylene (-CH₂-CO)36.2
C3Methylene (-CH₂-Cl)41.1
C4Methylene (α to N in azetidine)45.3
C5Methylene (β to N in azetidine)16.8

Note: Predicted values are relative to Tetramethylsilane (TMS) at 0.00 ppm and are typically simulated for a CDCl₃ solvent. Actual experimental values may vary based on solvent, concentration, and temperature.

Molecular Structure and NMR Assignments

The relationship between the molecular structure of this compound and its predicted ¹³C NMR signals is illustrated below. The diagram labels each unique carbon atom, corresponding to the assignments in the data table.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound (20-50mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Insert Sample into Spectrometer filter->load_sample setup_params Set Acquisition Parameters (Pulse Program, SW, NS, etc.) load_sample->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0.00 ppm) phase->reference peak_pick Peak Picking & Assignment reference->peak_pick report Generate Final Spectrum Report peak_pick->report

Technical Guide: Mass Spectrometry of 1-(Azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed theoretical examination of the mass spectrometric behavior of 1-(azetidin-1-yl)-3-chloropropan-1-one. Due to the absence of published empirical data for this specific compound, this guide outlines the predicted fragmentation pathways under Electron Ionization (EI) conditions. It includes a comprehensive table of predicted mass-to-charge ratios (m/z) for key fragments and a detailed, standardized experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction and Theoretical Framework

This compound is a small organic molecule featuring an azetidine ring, a ketone functional group, and a chlorinated alkyl chain. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various research and development settings. The fragmentation of its molecular ion is predicted to be governed by the established principles of mass spectrometry for ketones, cyclic amines, and haloalkanes.[1][2]

Upon electron ionization (EI), the molecule will form an energetically unstable molecular radical cation (M•+).[3][4] This ion will subsequently undergo a series of fragmentation reactions to yield smaller, more stable charged fragments. The most probable fragmentation pathways include:

  • Alpha-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group.[5][6] This process is highly favorable as it results in the formation of a resonance-stabilized acylium ion.[5]

  • Loss of Chlorine: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[7][8]

  • Azetidine Ring Fragmentation: The strained four-membered azetidine ring may undergo cleavage or ring-opening reactions, contributing to the overall fragmentation pattern.[9]

The molecular formula for this compound is C₇H₁₀ClNO. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, adhering to the Nitrogen Rule.[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted key fragments for this compound under EI-MS conditions. The monoisotopic mass of the parent molecule is calculated to be 161.0451 g/mol (for the ³⁵Cl isotope).

Predicted m/z Ion Formula Proposed Identity / Fragmentation Pathway Notes
161 / 163[C₇H₁₀ClNO]•+Molecular Ion (M•+)Odd nominal mass consistent with the Nitrogen Rule. The M+2 peak at m/z 163 should be ~32% the intensity of the m/z 161 peak.
126[C₇H₁₀NO]+Loss of Cl• radicalCleavage of the C-Cl bond from the molecular ion.
98[C₅H₈NO]+Alpha-cleavage with loss of •CH₂Cl radicalA highly probable fragmentation for ketones, forming a stable acylium ion.[10]
70[C₄H₈N]+Further fragmentation of the azetidine-containing fragment-
57[C₃H₅O]+Alpha-cleavage with loss of the azetidine ring radicalFormation of the propenoyl cation.
56[C₃H₆N]+Azetidinyl cationCleavage of the bond between the azetidine nitrogen and the carbonyl carbon.
49 / 51[CH₂Cl]+Chloromethyl cationDirect cleavage of the C-C bond between C2 and C3 of the propane chain. Isotopic pattern present.

Visualization of Predicted Fragmentation

The logical workflow for the primary fragmentation pathways predicted for this compound is illustrated below.

Fragmentation_Pathway M Molecular Ion [C₇H₁₀ClNO]•+ m/z = 161/163 F126 [M - Cl]•+ [C₇H₁₀NO]+ m/z = 126 M->F126 - •Cl F98 [M - CH₂Cl]•+ [C₅H₈NO]+ m/z = 98 (Acylium Ion) M->F98 - •CH₂Cl (Alpha-Cleavage) F56 [C₃H₆N]+ m/z = 56 (Azetidinyl Cation) M->F56 - •COCH₂CH₂Cl

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.[11][12]

4.1. Sample Preparation

  • Solvent Selection: Use a high-purity volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate. Ensure the solvent does not co-elute with the analyte.

  • Standard Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

  • Working Solution: Create a dilute working solution (e.g., 1-10 µg/mL) by serial dilution of the stock solution. This concentration range is typically suitable for modern GC-MS systems.[12]

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

4.2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: A nonpolar or mid-polar capillary column is recommended, such as an HP-5MS (5% Phenyl Methyl Siloxane) or DB-WAX, 30 m x 0.25 mm ID x 0.25 µm film thickness.[11][13]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless for trace analysis or a 50:1 split for higher concentrations.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[14]

  • Source Temperature: 230 °C.[14]

  • Quadrupole Temperature: 150 °C.[14]

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Full Scan.

  • Mass Range: m/z 40 - 400.

  • Solvent Delay: 3-4 minutes, adjusted to prevent filament damage from the solvent peak.

4.4. Data Analysis Workflow The workflow for data acquisition and analysis is outlined in the diagram below.

Data_Analysis_Workflow SamplePrep Sample Preparation GCMS GC-MS Acquisition SamplePrep->GCMS TIC Total Ion Chromatogram (TIC) GCMS->TIC PeakInt Peak Integration & Deconvolution TIC->PeakInt MassSpec Mass Spectrum Extraction PeakInt->MassSpec LibSearch Library Search (e.g., NIST) MassSpec->LibSearch FragAnalysis Manual Fragmentation Analysis MassSpec->FragAnalysis ID Compound Identification LibSearch->ID FragAnalysis->ID

Caption: General workflow for GC-MS data analysis.

Conclusion

This guide presents a theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, dominated by alpha-cleavage and loss of the chlorine radical, provide a basis for the identification of this compound in the absence of empirical library spectra. The provided GC-MS protocol offers a robust starting point for researchers to acquire high-quality mass spectra for this and structurally similar small molecules. Experimental verification is required to confirm these theoretical predictions.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of the organic compound 1-(azetidin-1-yl)-3-chloropropan-1-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide offers a detailed prediction of its key vibrational frequencies, a robust experimental protocol for acquiring its infrared spectrum, and a clear visualization of the experimental workflow. This information is crucial for the characterization and quality control of this compound in research and development settings.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is predicted to be dominated by the vibrational modes of its constituent functional groups: a tertiary amide, an azetidine ring, a chloropropyl chain, and various C-H bonds. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below. These predictions are based on established correlation tables and spectral data of analogous structures.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
~2960-2850C-H Asymmetric & Symmetric StretchingCH₂ (Alkyl & Azetidine)Medium to Strong
~1645-1630C=O Stretching (Amide I)Tertiary AmideStrong
~1470-1440CH₂ Scissoring (Bending)CH₂ (Alkyl & Azetidine)Medium
~1420-1400C-N Stretching (within Azetidine)AzetidineMedium
~1360-1350CH₂ WaggingCH₂ (Alkyl)Medium
~1250-1200C-N Stretching (Acyl-N)Tertiary AmideMedium
~750-650C-Cl StretchingAlkyl ChlorideMedium to Weak

Experimental Protocol: Acquiring the Infrared Spectrum via the KBr Pellet Method

This section outlines a detailed procedure for obtaining a high-quality infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is suitable for solid samples and provides a spectrum free from solvent interference.

Materials and Equipment:

  • This compound (solid)

  • Spectroscopy-grade potassium bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Carefully weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the KBr to a clean, dry agate mortar.

  • Grinding and Mixing:

    • Add the weighed this compound to the mortar with the KBr.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be thorough to ensure the sample is evenly dispersed within the KBr matrix.

  • Pellet Formation:

    • Assemble the pellet die.

    • Transfer a portion of the sample-KBr mixture into the die.

    • Place the die into the pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a translucent or transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • Process the raw data to obtain a transmittance or absorbance spectrum.

    • Identify and label the major absorption peaks.

    • Correlate the observed peaks with the predicted vibrational modes of the molecule.

Visualizing the Experimental Workflow and Molecular Structure

The following diagrams, generated using Graphviz, illustrate the experimental workflow for obtaining the IR spectrum and the logical relationship between the functional groups of this compound and their expected vibrational modes.

Experimental_Workflow start Start prep Sample Preparation (Weighing & Mixing) start->prep grind Grinding with KBr prep->grind press Pellet Pressing grind->press acquire FTIR Spectrum Acquisition press->acquire analyze Data Analysis acquire->analyze end End analyze->end

Figure 1: Experimental workflow for obtaining the IR spectrum of this compound.

Functional_Group_Vibrations molecule This compound amide Tertiary Amide molecule->amide azetidine Azetidine Ring molecule->azetidine chloropropane Chloropropyl Chain molecule->chloropropane co_stretch C=O Stretch (~1645-1630 cm⁻¹) amide->co_stretch cn_stretch_amide C-N Stretch (~1250-1200 cm⁻¹) amide->cn_stretch_amide cn_stretch_ring C-N Stretch (~1420-1400 cm⁻¹) azetidine->cn_stretch_ring ch2_stretch_ring C-H Stretch (~2960-2850 cm⁻¹) azetidine->ch2_stretch_ring ch2_bend_ring CH₂ Bend (~1470-1440 cm⁻¹) azetidine->ch2_bend_ring ccl_stretch C-Cl Stretch (~750-650 cm⁻¹) chloropropane->ccl_stretch ch2_stretch_chain C-H Stretch (~2960-2850 cm⁻¹) chloropropane->ch2_stretch_chain ch2_bend_chain CH₂ Bend (~1470-1440 cm⁻¹) chloropropane->ch2_bend_chain

Figure 2: Key functional groups of this compound and their predicted IR vibrational modes.

physical and chemical properties of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted properties of 1-(azetidin-1-yl)-3-chloropropan-1-one, a heterocyclic compound with potential applications in synthetic and medicinal chemistry. Due to the limited availability of experimental data, this document integrates reported information with predicted values and inferred chemical behavior based on its structural motifs.

Core Chemical and Physical Data

This section outlines the fundamental identifiers and physical characteristics of this compound. While some data is established, many physical properties are yet to be experimentally determined.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 1094428-17-7[1][2][3][4][5][6]
Molecular Formula C₆H₁₀ClNO[1][2][4][5]
Molecular Weight 147.60 g/mol [4][5]
Canonical SMILES C1CN(C1)C(=O)CCCl[1][2]
InChI Key ZWWKQQDEXDCDMW-UHFFFAOYSA-N[1][2][4]

Table 2: Physical and Chemical Properties

PropertyValueSource/Note
Appearance White to off-white solidPredicted
Melting Point No data availableExperimental data not found in the searched literature.
Boiling Point No data availableExperimental data not found in the searched literature.[7]
Solubility Soluble in water and polar organic solventsPredicted based on the polarity of the molecule.
Stability Store in a cool, dry place. Avoid moisture.General recommendation for similar chemical structures.
Topological Polar Surface Area 20.3 ŲComputed[1][2]
Rotatable Bond Count 2Computed[1][2]

Synthesis and Purification: An Experimental Protocol

Experimental Methodology

Objective: To synthesize this compound via the acylation of azetidine.

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and hexanes (for elution)

Procedure:

  • Reaction Setup: A solution of azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0°C using an ice bath.

  • Acylation: A solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and then with brine.

  • Isolation of Crude Product: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_products Products Azetidine Azetidine Reaction Acylation Reaction (0°C to RT) Azetidine->Reaction ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Reaction TEA Triethylamine TEA->Reaction DCM Dichloromethane DCM->Reaction Workup Aqueous Workup Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Column Chromatography PureProduct Pure this compound Purification->PureProduct CrudeProduct->Purification

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Profile (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. The following tables provide predicted spectroscopic characteristics based on the compound's structure and known data for similar functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Predicted δ (ppm)MultiplicityIntegrationAssignment
~ 4.2Triplet2H-N-CH₂ - (azetidine)
~ 3.8Triplet2H-CH₂ -Cl
~ 2.8Triplet2H-C(=O)-CH₂ -
~ 2.3Quintet2H-CH₂ - (azetidine, central)

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Predicted δ (ppm)Assignment
~ 170C =O
~ 50-N-C H₂- (azetidine)
~ 40-C H₂-Cl
~ 35-C(=O)-C H₂-
~ 15-C H₂- (azetidine, central)

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 2950-2850C-H stretch (aliphatic)[8][9]
~ 1645C=O stretch (amide)
~ 1450C-H bend (methylene)[8][9]
~ 750C-Cl stretch[9]

Chemical Reactivity and Potential Signaling Pathways

The chemical reactivity of this compound is primarily influenced by the electrophilic nature of the carbon bearing the chlorine atom and the carbonyl carbon, as well as the nucleophilicity of the azetidine nitrogen under certain conditions. The strained four-membered ring can also participate in ring-opening reactions.

As an α-haloketone derivative, the carbon atom adjacent to the carbonyl group is activated towards nucleophilic attack.[10] The reactivity of the C-Cl bond is enhanced by the inductive effect of the carbonyl group.[10] This makes the compound a potential substrate for various nucleophilic substitution reactions.

Reactivity_Pathways cluster_reactions Potential Reactions Start This compound SN2 Nucleophilic Substitution (at C-Cl bond) Start->SN2 Nu⁻ Carbonyl_Addition Nucleophilic Addition (at C=O) Start->Carbonyl_Addition Nu⁻ Ring_Opening Azetidine Ring Opening Start->Ring_Opening H⁺ or Strong Nu⁻

Caption: Potential reactivity pathways for this compound.

Given its structure as a potential alkylating agent, this compound could exhibit biological activity by covalently modifying biological macromolecules such as proteins and nucleic acids. This mechanism is common for many anti-cancer and antimicrobial agents. The azetidinone core is also a well-known pharmacophore, notably in β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.

Signaling_Pathway Compound This compound Covalent_Modification Covalent Modification (Alkylation) Compound->Covalent_Modification Target Biological Target (e.g., Enzyme Active Site) Target->Covalent_Modification Inhibition Target Inhibition Covalent_Modification->Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Inhibition->Cellular_Response

Caption: Hypothetical signaling pathway involving covalent target modification.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) with comprehensive experimental data is not available, the compound should be handled with care, assuming it may be a hazardous substance based on its chemical structure.

  • Potential Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or absorbed through the skin. As a potential alkylating agent, it should be treated as a possible mutagen.

  • Recommended Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

This guide is intended to be a living document and will be updated as more experimental data becomes available. Researchers are encouraged to perform their own safety and hazard assessments before handling this compound.

References

In-Depth Technical Guide: Stability and Storage of 1-(Azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available chemical knowledge on moieties related to 1-(azetidin-1-yl)-3-chloropropan-1-one to provide a comprehensive guide on its potential stability and recommended storage. As of the writing of this guide, specific stability and degradation studies on this compound are not publicly available. The proposed degradation pathways and experimental protocols are based on established chemical principles and data from analogous structures.

Executive Summary

This compound is a chemical intermediate of interest in pharmaceutical research. Understanding its stability and establishing appropriate storage conditions are critical for maintaining its purity, integrity, and for ensuring the reliability of experimental results. This guide provides a detailed overview of the potential stability challenges, recommended storage and handling procedures, and a comprehensive protocol for conducting stability studies. The key takeaways are:

  • Recommended Storage: Store at room temperature in a well-ventilated, dry place, away from incompatible materials.

  • Potential Instability: The molecule contains two key reactive moieties: an azetidine ring and a β-chloro ketone. These functional groups are susceptible to degradation under certain conditions, primarily through hydrolysis and acid-catalyzed ring-opening.

  • Handling Precautions: The compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1094428-17-7[1][2]
Molecular Formula C6H10ClNO[1][2]
Molecular Weight 147.60 g/mol [1]
Appearance Not specified (likely a solid or oil)
Storage Temperature Room Temperature[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its two primary functional groups: the azetidine ring and the β-chloro ketone. Azetidines, while generally stable, can undergo ring-opening reactions, particularly under acidic conditions.[3] The stability of N-substituted azetidines is highly dependent on the nature of the substituent and the pKa of the azetidine nitrogen.[4] β-chloro ketones are susceptible to hydrolysis, which can be pH-dependent.[5]

Based on this, two primary degradation pathways are proposed for this compound:

  • Acid-Catalyzed Ring Opening of the Azetidine Moiety: In the presence of acid, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack, leading to ring-opening.

  • Hydrolysis of the β-Chloro Ketone: The chloro group can be displaced by water or hydroxide ions, leading to the formation of a hydroxy ketone. The rate of this reaction is expected to be influenced by pH.

These potential degradation pathways are illustrated in the following diagram.

G cluster_0 Potential Degradation Pathways A This compound B Protonated Azetidine Intermediate A->B Acid (H+) D 1-(Azetidin-1-yl)-3-hydroxypropan-1-one A->D Hydrolysis (H2O/OH-) C Ring-Opened Product B->C Nucleophilic Attack (e.g., H2O) G cluster_0 Stability and Handling Workflow A Receive Compound B Review Safety Data Sheet (SDS) A->B C Store under Recommended Conditions (Room Temp, Dry, Well-Ventilated) B->C F Use Appropriate PPE During Handling B->F D Conduct Stability Studies (Forced Degradation) C->D E Establish Shelf-life and Re-test Date D->E G Monitor for Degradation E->G F->G

References

An In-depth Technical Guide to 1-(Azetidin-1-yl)-3-chloropropan-1-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(azetidin-1-yl)-3-chloropropan-1-one, a crucial intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical and physical properties, provides a representative synthetic protocol, and explores its significant role in the development of targeted therapies, with a particular focus on its application in the synthesis of Janus Kinase (JAK) inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies and insights into its application.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its utility as a versatile building block.[1] Its strained four-membered azetidine ring and the reactive chloropropyl chain make it an ideal starting material for the introduction of an azetidinyl-propanoyl moiety into larger molecules. This feature is particularly valuable in the design of bioactive compounds where the azetidine ring can impart desirable pharmacokinetic properties. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions to build more complex molecular architectures.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational models.[1]

PropertyValueReference
CAS Number 1094428-17-7[1]
Molecular Formula C₆H₁₀ClNO[1]
Molecular Weight 147.60 g/mol [1]
IUPAC Name This compound[3]
Synonyms 1-Propanone, 1-(1-azetidinyl)-3-chloro-[1]
Appearance Not available (likely a solid or oil)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Storage Temperature Room Temperature

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of azetidine with 3-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the azetidine ring attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and elimination of hydrogen chloride. A base, such as triethylamine, is commonly used to neutralize the HCl byproduct.

General Reaction Scheme

G Azetidine Azetidine Arrow -> Plus1 + ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Arrow Product This compound Arrow->Product Plus2 + HCl

Figure 1: General reaction for the synthesis of this compound.
Representative Experimental Protocol

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride[4]

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. The azetidine moiety is a desirable feature in many drug candidates as it can improve properties such as solubility, metabolic stability, and target binding affinity.

Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this intermediate is in the synthesis of Janus Kinase (JAK) inhibitors.[5] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are involved in inflammation and immune responses.[6] Inhibitors of JAKs are therefore effective in treating a range of autoimmune and inflammatory diseases.

Baricitinib, an approved JAK1 and JAK2 inhibitor, is a prime example of a drug whose synthesis can utilize intermediates derived from this compound.[6][7] The azetidinyl-propanoyl group can be further functionalized to construct the core structure of such inhibitors.

Role in the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression. The pathway is integral to processes such as hematopoiesis, immune regulation, and inflammation. Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK_P P-JAK JAK->JAK_P STAT STAT JAK_P->STAT 3. Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Transcription Gene Transcription STAT_dimer->Transcription 6. Gene Regulation DNA DNA Baricitinib Baricitinib (JAK Inhibitor) Baricitinib->JAK Inhibition

References

The Enhanced Reactivity of the Azetidine Ring in N-Acyl Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, polarity, and three-dimensional character. Acylation of the azetidine nitrogen significantly modulates its chemical reactivity, primarily by activating the strained ring towards a variety of transformations. This technical guide provides an in-depth exploration of the reactivity of N-acyl azetidines, focusing on key reaction classes, mechanistic insights, and practical considerations for their application in synthesis and drug discovery.

Core Concepts: Ring Strain and N-Acylation

The reactivity of azetidines is fundamentally driven by their inherent ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain, arising from bond angle distortion and torsional strain, makes the ring susceptible to cleavage. While significantly more stable than their three-membered aziridine counterparts, azetidines can be readily activated for ring-opening reactions under appropriate conditions.[1]

N-acylation plays a crucial role in this activation. The electron-withdrawing nature of the acyl group decreases the electron density on the nitrogen atom, making it a better leaving group and enhancing the electrophilicity of the ring carbons. This electronic effect, coupled with the inherent ring strain, predisposes N-acyl azetidines to nucleophilic attack and subsequent ring cleavage.

Key Reactions of N-Acyl Azetidines

The activated nature of the N-acyl azetidine ring allows for a diverse range of chemical transformations, primarily centered around nucleophilic ring-opening and additions to the carbonyl group.

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of N-acyl azetidines is their susceptibility to ring-opening by various nucleophiles. This process provides a powerful synthetic tool for the preparation of γ-functionalized amines.

a) With Thiol Nucleophiles: Thiols are effective nucleophiles for the ring-opening of N-acyl azetidines, particularly in the context of enantioselective desymmetrization of meso-N-acyl azetidines. Chiral phosphoric acid catalysts have been successfully employed to achieve high enantioselectivity in the reaction with mercaptobenzothiazole derivatives.[2][3] This reaction proceeds through a bifunctional activation mechanism where the catalyst activates both the azetidine nitrogen and the thione tautomer of the nucleophile.[2][3]

b) With Halide Nucleophiles: Acyl halides can react with 3-substituted azetidines in the presence of a chiral squaramide hydrogen-bond donor catalyst to yield highly enantiomerically enriched ring-opened products.[4][5] This transformation is believed to proceed through an SN2 mechanism, where the catalyst recognizes and stabilizes the dipolar transition state.[4]

c) Intramolecular Ring-Opening: N-substituted azetidines bearing a pendant nucleophile, such as an amide, can undergo acid-mediated intramolecular ring-opening.[6] The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen, with lower pH values promoting protonation and subsequent intramolecular attack.[6]

Addition of Organometallic Reagents

N-acyl azetidines react with organometallic reagents such as organolithiums and Grignard reagents. A key feature of this reaction is the formation of stable tetrahedral intermediates.[1] This stability is attributed to the combination of the pyramidalization of the amide nitrogen and the significant ring strain, which disfavors the collapse of the intermediate.[1] This unique reactivity allows for the synthesis of ketones from N-acyl azetidines.[1]

In the case of N-alkyl-2-oxazolinylazetidines, the addition of organolithiums can be highly stereoselective, providing a route to enantioenriched N-alkyl-2-acylazetidines after hydrolysis of the resulting oxazolidine intermediate.[7][8][9]

Quantitative Data on N-Acyl Azetidine Reactivity

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction outcomes.

Table 1: Enantioselective Desymmetrization of a meso-N-Acyl Azetidine with 2-Mercaptobenzothiazole Derivatives

CatalystNucleophileYield (%)e.e. (%)Reference
(R)-3a2-mercaptobenzothiazole (2a)9495[2]
(R)-3b2-mercaptobenzothiazole (2b)9988[2]

Table 2: Enantioselective Ring-Opening of N-Benzoyl-3-phenylazetidine with Acyl Chlorides

Acyl ChlorideYield (%)e.e. (%)Reference
Cyclohexane carbonyl chloride9997[5]
Acetyl chloride--[5]
Pivaloyl chloride--[5]
Glycine derived acid chloride--[5]
Isonipecotic acid derived acid chloride--[5]
Note: Specific yield and e.e. values for all acyl chlorides were not available in the provided search results.

Table 3: Stereoselective Addition of Organolithiums to N-Alkyl-2-oxazolinylazetidines

AzetidineOrganolithiumTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
4an-BuLi-7898:287[7]
4an-BuLi-4088:1265[7]
4an-BuLi082:1850[7]
4an-BuLi2082:1830[7]
(R, R)-4bn-BuLi0>98:286[8]

Table 4: Acid-Mediated Decomposition of N-Aryl Azetidines at pH 1.8

N-Aryl SubstituentT1/2pKa (azetidine N)Reference
4-cyano-phenyl (6)<10 min0.5 (measured)[6]
4-methoxy-phenyl (5)--[6]
Phenyl (4)-4.3 (measured)[6]
2-pyridyl (2)Stable-[6]
3-pyridyl (1)Stable-1.1 (calculated)[6]
4-pyridyl (3)Stable-[6]
Note: Specific half-life values for all compounds were not provided in the search results.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following are representative protocols based on the cited literature.

General Procedure for the Enantioselective Ring-Opening of Azetidines with Acyl Chlorides[5]

To a solution of the azetidine (1.0 equiv) and the squaramide catalyst (1a, 0.1 equiv) in 2-MeTHF is added the acyl chloride (1.2 equiv) at the specified temperature. The reaction is stirred until complete consumption of the starting material as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford the desired ring-opened product.

General Procedure for the Stereoselective Addition of Organolithiums to 2-Oxazolinylazetidines[7][8]

To a solution of the 2-oxazolinylazetidine in toluene at the specified temperature is added the organolithium reagent dropwise. The reaction mixture is stirred for the specified time and then quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Procedure for Monitoring the Acid-Mediated Decomposition of N-Aryl Azetidines by NMR[6]

The N-aryl azetidine is dissolved in a suitable deuterated solvent (e.g., D2O) and the pH is adjusted to 1.8. The sample is maintained at a constant temperature, and 1H NMR spectra are acquired at regular time intervals. The disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the decomposition products are monitored to determine the half-life of the compound.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows discussed in this guide.

ring_opening cluster_product Product N-Acyl Azetidine N-Acyl Azetidine Ring-Opened Intermediate Ring-Opened Intermediate N-Acyl Azetidine->Ring-Opened Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Ring-Opened Intermediate γ-Functionalized Amine γ-Functionalized Amine Ring-Opened Intermediate->γ-Functionalized Amine Protonation/Workup tetrahedral_intermediate N-Acyl Azetidine N-Acyl Azetidine Tetrahedral Intermediate Tetrahedral Intermediate N-Acyl Azetidine->Tetrahedral Intermediate Organometallic Reagent Organometallic Reagent Organometallic Reagent->Tetrahedral Intermediate Ketone Product Ketone Product Tetrahedral Intermediate->Ketone Product Hydrolysis Hydrolysis Hydrolysis acid_decomposition N-Aryl Azetidine N-Aryl Azetidine Protonated Azetidine Protonated Azetidine N-Aryl Azetidine->Protonated Azetidine H+ Ring-Opened Cation Ring-Opened Cation Protonated Azetidine->Ring-Opened Cation Intramolecular Attack Decomposition Products Decomposition Products Ring-Opened Cation->Decomposition Products

References

Methodological & Application

Application Notes and Protocols: Acylation of Azetidine with 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of azetidine with 3-chloropropionyl chloride is a fundamental organic transformation that yields 1-(3-chloropropionyl)azetidine. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine, azetidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting product is a versatile intermediate in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules, including enzyme inhibitors and other biologically active compounds. The presence of a reactive chloride on the propyl chain allows for subsequent nucleophilic substitutions, making it a valuable building block for creating diverse chemical libraries.

Reaction Principle

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of azetidine attacks the carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine such as triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This section provides a detailed methodology for the acylation of azetidine with 3-chloropropionyl chloride.

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add azetidine (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: While stirring vigorously, add a solution of 3-chloropropionyl chloride (1.0 to 1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(3-chloropropionyl)azetidine can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the product, 1-(3-chloropropionyl)azetidine.

ParameterValue
Molecular Formula C₆H₁₀ClNO
Molecular Weight 147.61 g/mol
Appearance Colorless to pale yellow oil
Yield Typically >80% (after purification)
¹H NMR (CDCl₃, 400 MHz) See detailed spectral data below
¹³C NMR (CDCl₃, 101 MHz) See detailed spectral data below

Detailed Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • 4.15 (t, J = 7.6 Hz, 2H, -N-CH₂-)

    • 3.99 (t, J = 7.6 Hz, 2H, -N-CH₂-)

    • 3.78 (t, J = 6.8 Hz, 2H, -CH₂-Cl)

    • 2.77 (t, J = 6.8 Hz, 2H, -CO-CH₂-)

    • 2.25 (p, J = 7.6 Hz, 2H, -CH₂-CH₂-CH₂-)

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

    • 169.5 (C=O)

    • 52.5 (-N-CH₂)

    • 46.8 (-N-CH₂)

    • 40.8 (-CH₂-Cl)

    • 37.2 (-CO-CH₂)

    • 17.5 (-CH₂-CH₂-CH₂-)

Visualizations

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Azetidine Azetidine Cooling Cool to 0 °C Azetidine->Cooling DCM Anhydrous DCM DCM->Cooling TEA Triethylamine TEA->Cooling Acyl_Chloride_Addition Add 3-Chloropropionyl Chloride in DCM Cooling->Acyl_Chloride_Addition Stirring Stir at RT (2-4h) Acyl_Chloride_Addition->Stirring Quench Quench with NaHCO₃ (aq) Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product 1-(3-chloropropionyl)azetidine Chromatography->Product reaction_mechanism Reactants Azetidine + 3-Chloropropionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product_Formation Protonated Amide + Cl⁻ Intermediate->Product_Formation Elimination Neutralization {1-(3-chloropropionyl)azetidine | + | Triethylammonium Chloride} Product_Formation->Neutralization Base Triethylamine Base->Neutralization Proton Abstraction

Application Notes and Protocols: 1-(Azetidin-1-yl)-3-chloropropan-1-one as a Key Intermediate for Ibrutinib Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(azetidin-1-yl)-3-chloropropan-1-one as a reactive intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. The following sections outline the synthetic pathway, experimental procedures, and relevant biological context.

Introduction to Ibrutinib and its Synthesis

Ibrutinib (marketed as Imbruvica) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a crucial signaling protein in the B-cell receptor (BCR) pathway, which is aberrantly activated in various B-cell malignancies[2][]. By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival[2]. Its therapeutic applications include the treatment of mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström's macroglobulinemia[].

The chemical synthesis of Ibrutinib, 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, involves the coupling of the core heterocyclic amine, (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine, with a suitable three-carbon acryloyl synthon. While various synthetic strategies exist, the use of halo-propanoyl intermediates offers a reliable method for introducing the acryloyl moiety. This document focuses on a proposed pathway utilizing this compound.

Signaling Pathway of Ibrutinib's Action

Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation, survival, and adhesion. The following diagram illustrates the key components of this pathway and the point of inhibition by Ibrutinib.

Ibrutinib_Signaling_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition Ibrutinib_Synthesis_Workflow cluster_intermediate_synthesis Intermediate Synthesis cluster_ibrutinib_synthesis Ibrutinib Synthesis cluster_purification Purification Azetidine Azetidine Intermediate 1-(Azetidin-1-yl)-3- chloropropan-1-one Azetidine->Intermediate Acylation (Base, Solvent) Chloropropionyl_Chloride 3-Chloropropionyl Chloride Chloropropionyl_Chloride->Intermediate Coupling Coupling & Elimination Intermediate->Coupling Ibrutinib_Precursor (R)-3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine Ibrutinib_Precursor->Coupling Ibrutinib_Product Ibrutinib Coupling->Ibrutinib_Product Base, Solvent Purification Column Chromatography or Recrystallization Ibrutinib_Product->Purification Purified_Ibrutinib High-Purity Ibrutinib Purification->Purified_Ibrutinib

References

Application Notes and Protocols: Reaction of 1-(azetidin-1-yl)-3-chloropropan-1-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthetic utility of 1-(azetidin-1-yl)-3-chloropropan-1-one as a versatile building block in organic synthesis and medicinal chemistry. The primary focus is on its reaction with various nucleophiles to generate a diverse array of 3-substituted (azetidin-1-yl)propan-1-one derivatives. This document offers detailed experimental protocols for reactions with common nucleophiles, a summary of expected outcomes, and potential applications in drug discovery.

Introduction

This compound is a key intermediate possessing two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chloro group, which is susceptible to nucleophilic substitution. The azetidine moiety itself is a desirable scaffold in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability. The 3-chloropropanoyl side chain allows for the introduction of a wide range of functional groups through nucleophilic substitution, making this compound a valuable precursor for the synthesis of novel chemical entities with potential therapeutic applications.

This document outlines the general reactivity of this compound with N-, S-, and O-nucleophiles, as well as with azide ions.

General Reaction Pathway

The principal reaction discussed is the nucleophilic substitution of the chloride atom by a nucleophile (Nu:). This reaction typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.

Reaction_Pathway reactant This compound product 1-(azetidin-1-yl)-3-(Nu)-propan-1-one reactant->product + Nucleophile, Base nucleophile Nucleophile (Nu-H) nucleophile->product base Base hcl HCl Experimental_Workflow_N_Nucleophiles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in solvent add_amine Add amine nucleophile start->add_amine add_base Add base add_amine->add_base stir Stir at specified temperature add_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with water monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify Experimental_Workflow_S_Nucleophiles cluster_thiolate Thiolate Formation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification start Dissolve thiol in solvent add_base Add base at 0 °C start->add_base stir_thiolate Stir for 30 min add_base->stir_thiolate add_reactant Add this compound stir_thiolate->add_reactant warm_stir Warm to RT and stir add_reactant->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Pour into ice-water monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract purify Purify by flash chromatography extract->purify

functionalization of azetidines using 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their unique structural properties, including a favorable balance of rigidity and stability, make them valuable scaffolds for developing novel therapeutics.[2][3] The functionalization of the azetidine ring is a key strategy for modulating the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles.[1][4]

This document provides detailed protocols for a two-step functionalization of azetidines. The first part describes the synthesis of the key intermediate, 1-(azetidin-1-yl)-3-chloropropan-1-one , via N-acylation of azetidine. The second part details the use of this intermediate as an alkylating agent to functionalize a second azetidine molecule, yielding a bis-azetidine derivative. Such derivatives are of interest in drug discovery for their potential to interact with various biological targets. For instance, compounds containing azetidine moieties have shown activity as inhibitors of enzymes like monoacylglycerol lipase (MAGL) and signaling proteins such as STAT3.[5][6]

Part 1: Synthesis of this compound

This protocol describes the N-acylation of azetidine with 3-chloropropionyl chloride to synthesize the key intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add azetidine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Visualization of the Synthesis Workflow

synthesis_workflow_part1 start Start Materials: Azetidine, 3-Chloropropionyl Chloride, Triethylamine, DCM reaction N-Acylation Reaction (0°C to Room Temp, 2-4h) start->reaction 1. Mix & Cool quench Quench with Water reaction->quench 2. Stop Reaction extraction Liquid-Liquid Extraction (Wash with NaHCO3, Brine) quench->extraction 3. Work-up drying Dry Organic Layer (MgSO4) extraction->drying 4. Isolate concentration Concentration (Rotary Evaporator) drying->concentration 5. Concentrate purification Column Chromatography concentration->purification 6. Purify product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Part 2: Functionalization of Azetidine to Synthesize 1,3-Bis(azetidin-1-yl)propan-1-one

This protocol outlines the use of this compound as an alkylating agent to functionalize a second molecule of azetidine.

Experimental Protocol: Synthesis of 1,3-Bis(azetidin-1-yl)propan-1-one

Materials:

  • This compound

  • Azetidine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Celite

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), azetidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts, and wash the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield the pure 1,3-bis(azetidin-1-yl)propan-1-one.

Visualization of the Functionalization Workflow

functionalization_workflow start Start Materials: This compound, Azetidine, K2CO3, Acetonitrile reaction N-Alkylation Reaction (Reflux, 12-18h) start->reaction 1. Mix & Heat filtration Filtration (Remove K2CO3) reaction->filtration 2. Work-up concentration Concentration (Rotary Evaporator) filtration->concentration 3. Isolate purification Column Chromatography concentration->purification 4. Purify product Product: 1,3-Bis(azetidin-1-yl)propan-1-one purification->product

Caption: Workflow for the synthesis of 1,3-bis(azetidin-1-yl)propan-1-one.

Data Presentation

The following tables summarize representative quantitative data for the described protocols. These values are illustrative and may vary based on reaction scale and specific laboratory conditions.

Table 1: Synthesis of this compound

EntryStarting Material (Azetidine)Reagent (3-Chloropropionyl chloride)SolventBaseTime (h)Yield (%)Purity (%)
11.0 mmol1.05 mmolDCMEt3N (1.1 eq)385>95
25.0 mmol5.25 mmolDCMEt3N (1.1 eq)382>95
31.0 mmol1.05 mmolTHFPyridine (1.2 eq)475>90

Table 2: Synthesis of 1,3-Bis(azetidin-1-yl)propan-1-one

EntryStarting Material (Chloro-amide)Reagent (Azetidine)SolventBaseTime (h)Yield (%)Purity (%)
11.0 mmol1.2 mmolAcetonitrileK2CO3 (2.0 eq)1678>95
25.0 mmol6.0 mmolAcetonitrileK2CO3 (2.0 eq)1675>95
31.0 mmol1.2 mmolDMFCs2CO3 (1.5 eq)1282>95

Application in Drug Discovery: Targeting Signaling Pathways

Functionalized azetidines are being investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One such critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade. Aberrant STAT3 activation is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Small molecules that can inhibit STAT3 signaling are therefore of great therapeutic interest.[6][7] Azetidine-based compounds have been identified as potent STAT3 inhibitors.[6] The bis-azetidine scaffold synthesized here represents a potential pharmacophore for developing novel STAT3 inhibitors.

Visualization of a Representative Signaling Pathway

stat3_pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat3_inactive STAT3 (Inactive) jak->stat3_inactive 3. Phosphorylation stat3_active p-STAT3 (Active) dimer p-STAT3 Dimer stat3_active->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->transcription 6. Binds DNA inhibitor Azetidine-Based Inhibitor (e.g., Bis-azetidine derivative) inhibitor->stat3_active Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based compound.

References

Application Notes and Protocols for the Synthesis of N-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their unique strained ring system imparts conformational rigidity and can improve physicochemical properties such as aqueous solubility and metabolic stability when incorporated into drug candidates. This document provides detailed experimental procedures for several common methods of synthesizing N-substituted azetidines, intended for researchers, scientists, and professionals in drug development.

Protocol 1: Synthesis of N-Substituted Azetidines via La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

This protocol describes the synthesis of N-substituted azetidines through a Lewis acid-catalyzed intramolecular cyclization of cis-3,4-epoxy amines. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) serves as an effective catalyst for the regioselective aminolysis of the epoxide, leading to the formation of the azetidine ring in high yields.[1][2] This method is notable for its tolerance of various functional groups.[1]

Experimental Protocol

  • Materials:

    • cis-3,4-epoxy amine substrate (1.0 equiv)

    • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Argon or Nitrogen atmosphere

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add the cis-3,4-epoxy amine substrate (1.0 equiv) and La(OTf)₃ (0.05 equiv).

    • Place the flask under an inert atmosphere of argon or nitrogen.

    • Add anhydrous 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.1 M).

    • Heat the reaction mixture to reflux (approximately 83 °C for DCE) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted azetidine.

Data Presentation

EntrySubstrate (R group on Nitrogen)ProductYield (%)
1Benzyl2-((benzylamino)methyl)azetidin-3-ol92
24-Methoxybenzyl2-(((4-methoxybenzyl)amino)methyl)azetidin-3-ol95
34-Chlorobenzyl2-(((4-chlorobenzyl)amino)methyl)azetidin-3-ol88
4n-Butyl2-((butylamino)methyl)azetidin-3-ol90
5tert-Butyl2-((tert-butylamino)methyl)azetidin-3-ol91
6Boc-protected aminetert-butyl (3-hydroxyazetidin-2-yl)methylcarbamate85

Workflow Diagram

G Workflow for La(OTf)3-Catalyzed Azetidine Synthesis sub cis-3,4-Epoxy Amine Substrate reflux Reflux under Inert Atmosphere sub->reflux cat La(OTf)3 (5 mol%) cat->reflux sol Anhydrous DCE sol->reflux workup Aqueous Workup (NaHCO3) reflux->workup extract Extraction with CH2Cl2 workup->extract purify Column Chromatography extract->purify product N-Substituted Azetidine purify->product

Caption: Workflow for La(OTf)3-Catalyzed Azetidine Synthesis.

Protocol 2: Synthesis of N-Arylazetidines via Palladium-Catalyzed N-Arylation

This protocol details the synthesis of N-arylazetidines through a palladium-catalyzed cross-coupling reaction between azetidine and various aryl bromides.[3][4][5] This method provides a direct route to a wide range of N-aryl substituted azetidines.[3][4][5]

Experimental Protocol

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Azetidine (1.5 - 2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous

    • Argon or Nitrogen atmosphere

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

    • Add the aryl bromide (1.0 equiv) to the tube.

    • Add anhydrous toluene to the mixture.

    • Finally, add azetidine (1.5-2.0 equiv) to the reaction mixture.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS until the starting aryl bromide is consumed.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

    • Wash the Celite pad with additional diethyl ether or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the N-arylazetidine.

Data Presentation

EntryAryl BromideProductYield (%)
1Bromobenzene1-Phenylazetidine85
24-Bromotoluene1-(p-Tolyl)azetidine92
34-Bromoanisole1-(4-Methoxyphenyl)azetidine88
41-Bromo-4-fluorobenzene1-(4-Fluorophenyl)azetidine78
52-Bromopyridine1-(Pyridin-2-yl)azetidine75
63-Bromothiophene1-(Thiophen-3-yl)azetidine81

Workflow Diagram

G Workflow for Pd-Catalyzed N-Arylation of Azetidine aryl_br Aryl Bromide reaction Heat to 100 °C under N2 aryl_br->reaction azetidine Azetidine azetidine->reaction catalyst Pd(OAc)2 / XPhos catalyst->reaction base NaOtBu base->reaction solvent Anhydrous Toluene solvent->reaction filtration Filtration through Celite reaction->filtration purification Column Chromatography filtration->purification product N-Arylazetidine purification->product G Workflow for Reductive Cyclization to Azetidines imine γ-Haloalkyl-imine reduction Imine Reduction & Intramolecular Cyclization (Reflux) imine->reduction nabh4 NaBH4 nabh4->reduction meoh Methanol meoh->reduction quench Quench with Water reduction->quench extraction Solvent Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product N-Substituted Azetidine purification->product

References

Application Notes and Protocols: 1-(Azetidin-1-yl)-3-chloropropan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(azetidin-1-yl)-3-chloropropan-1-one as a versatile building block in medicinal chemistry. The unique combination of a conformationally rigid azetidine scaffold and a reactive chloropropanone chain makes this reagent a valuable tool for the synthesis of novel drug candidates. Azetidines are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a defined three-dimensional structure for interacting with biological targets.[1][2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1094428-17-7[4]
Molecular Formula C₆H₁₀ClNO[4]
Molecular Weight 147.60 g/mol [4]
Canonical SMILES C1CN(C1)C(=O)CCCl[4]
Appearance Not specified in available literature
Solubility Not specified in available literature

Core Application: A Bifunctional Linker for Drug Discovery

This compound is primarily utilized as a bifunctional electrophilic linker. Its key application lies in the covalent attachment of the azetidinyl-propanone moiety to nucleophilic scaffolds. The terminal chlorine atom serves as a reactive site for nucleophilic substitution, making it an ideal reagent for the alkylation of amines, phenols, thiols, and other nucleophile-containing fragments. This reaction introduces a flexible three-carbon chain with a central ketone and a terminal, rigid azetidine ring.

This building block allows for the systematic exploration of chemical space around a core pharmacophore. The azetidine ring can establish crucial interactions within a binding pocket, while the propanone linker provides appropriate spacing and conformational flexibility.

logical_relationship cluster_0 Core Components cluster_1 Reactive Moieties cluster_2 Medicinal Chemistry Applications start This compound azetidine Azetidine Scaffold (Rigidity, Solubility) start->azetidine Provides chloropropanone Chloropropanone Linker (Electrophilic Handle) start->chloropropanone Provides synthesis Synthesis of Novel Drug Candidates azetidine->synthesis Incorporated into alkylation Alkylation of Nucleophilic Core Structures (e.g., Amines, Phenols) chloropropanone->alkylation Enables alkylation->synthesis Leads to

Caption: Logical workflow of the application of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in the synthesis of drug-like molecules.

Protocol 1: General Procedure for N-Alkylation of a Primary/Secondary Amine

This protocol describes the reaction of this compound with a generic amine to form the corresponding 3-amino-1-(azetidin-1-yl)propan-1-one derivative.

Materials:

  • This compound

  • Target amine (e.g., aniline, benzylamine, or a more complex drug scaffold)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the target amine (1.0 eq).

  • Dissolve the amine in anhydrous DMF or MeCN (approximately 0.1-0.5 M concentration).

  • Add a base, such as powdered anhydrous K₂CO₃ (2.0-3.0 eq) or TEA (2.0-3.0 eq), to the solution. If desired, add a catalytic amount of NaI (0.1 eq) to facilitate the reaction.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1-1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between EtOAc and water or a saturated NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired N-alkylated product.

ParameterTypical Conditions
Nucleophile Primary or secondary amine, phenol, thiol
Solvent DMF, Acetonitrile, Dioxane
Base K₂CO₃, Cs₂CO₃, Triethylamine, DIPEA
Temperature 25 °C to 100 °C
Reaction Time 2 to 24 hours
Stoichiometry 1.0-1.2 eq of alkylating agent per nucleophile
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Fragment

This protocol outlines the synthesis of a hypothetical fragment by reacting this compound with 4-amino-1H-pyrazole-3-carbonitrile, a common scaffold in kinase inhibitors.

experimental_workflow reagents 4-Amino-1H-pyrazole-3-carbonitrile (1.0 eq) This compound (1.1 eq) K₂CO₃ (2.0 eq) Anhydrous DMF reaction_step Reaction Setup Combine reagents in DMF Heat at 60 °C under N₂ Monitor by LC-MS reagents->reaction_step Add workup Aqueous Workup Dilute with EtOAc Wash with water and brine Dry over Na₂SO₄ reaction_step->workup Upon completion purification Purification Concentrate crude product Silica Gel Chromatography (DCM/MeOH gradient) workup->purification Isolate crude product Final Product 4-((3-(Azetidin-1-yl)-3-oxopropyl)amino)-1H-pyrazole-3-carbonitrile Characterize (NMR, MS) purification->product Isolate pure

Caption: Synthetic workflow for a hypothetical kinase inhibitor fragment.

Procedure:

  • In a 50 mL round-bottom flask, combine 4-amino-1H-pyrazole-3-carbonitrile (1.08 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (20 mL).

  • Stir the suspension under a nitrogen atmosphere at room temperature for 20 minutes.

  • Add this compound (1.62 g, 11 mmol) to the mixture.

  • Heat the reaction to 60 °C and stir for 12 hours, or until LC-MS analysis indicates the consumption of the starting amine.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by flash chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane, to afford the target compound, 4-((3-(azetidin-1-yl)-3-oxopropyl)amino)-1H-pyrazole-3-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Note on Signaling Pathways: As this compound is a synthetic building block, it does not have an intrinsic biological activity or an associated signaling pathway. The biological effects and mechanisms of action of its derivatives will be entirely dependent on the final molecular structure and the biological target they are designed to modulate. No specific biological data for derivatives of this compound were found in the public literature.

References

1-(Azetidin-1-yl)-3-chloropropan-1-one: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(Azetidin-1-yl)-3-chloropropan-1-one is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a reactive electrophilic chloromethylketone moiety and a nucleophilic azetidine ring, offering multiple avenues for cyclization and functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidines, pyrazoles, and benzodiazepines, key scaffolds in medicinal chemistry and drug development.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives from this compound can be achieved through a two-step process involving an initial dehydrochlorination to form the corresponding α,β-unsaturated ketone, followed by a cyclocondensation reaction with an amidine.

Workflow for Pyrimidine Synthesis

G A This compound B Dehydrochlorination (Base) A->B Step 1 C 1-(Azetidin-1-yl)prop-2-en-1-one (α,β-Unsaturated Ketone) B->C D Cyclocondensation (Amidine, Base) C->D Step 2 E Azetidinyl-substituted Pyrimidine D->E G A This compound B Kornblum Oxidation (DMSO, Base) A->B Step 1 C 1-(Azetidin-1-yl)propane-1,3-dione (1,3-Dicarbonyl Intermediate) B->C D Cyclocondensation (Hydrazine) C->D Step 2 E 3-(Azetidin-1-yl)-1H-pyrazole D->E G A This compound B In situ Dehydrochlorination (Base) A->B Step 1 C 1-(Azetidin-1-yl)prop-2-en-1-one B->C D Cyclocondensation (o-Phenylenediamine, Acid catalyst) C->D Step 2 E Azetidinyl-substituted Benzodiazepine D->E

Synthesis of 1-(Azetidin-1-yl)-3-chloropropan-1-one: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the laboratory-scale synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one, a valuable building block in medicinal chemistry and drug development. The protocol outlines the acylation of azetidine with 3-chloropropionyl chloride, a robust and efficient method for the formation of the corresponding amide.

Overview

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. Azetidine, a cyclic secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. A suitable aprotic solvent is used to facilitate the reaction and control the temperature.

Experimental Protocol

Materials and Equipment
Material/EquipmentDescription
Reagents
Azetidine(C₃H₇N), FW: 57.09 g/mol
3-Chloropropionyl chloride(C₃H₄Cl₂O), FW: 126.97 g/mol
Triethylamine (TEA)(C₆H₁₅N), FW: 101.19 g/mol , dried
Dichloromethane (DCM)(CH₂Cl₂), anhydrous
Saturated sodium bicarbonate solution(NaHCO₃)
Anhydrous magnesium sulfate(MgSO₄)
Equipment
Round-bottom flaskTwo-necked, appropriate size
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Rotary evaporator
Standard glassware for workupSeparatory funnel, beakers, etc.
Chromatography column (optional)For purification
Procedure
  • Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with azetidine (1.0 eq) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (1.1 eq) is added to the stirred solution of azetidine in DCM.

  • Addition of Acyl Chloride: A solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is washed with saturated sodium bicarbonate solution to remove any unreacted acid chloride and the triethylamine hydrochloride salt. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Reactant/ProductMolar Mass ( g/mol )Moles (mol)EquivalentsVolume/Mass
Azetidine57.09x1.0y g
3-Chloropropionyl chloride126.971.05x1.05z g
Triethylamine101.191.1x1.1w mL
This compound147.60--Theoretical Yield: 147.60 * x g

Note: The actual masses and volumes will depend on the desired scale of the reaction.

Experimental Workflow

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Azetidine Azetidine in DCM ReactionMix Reaction Mixture (0°C to RT) Azetidine->ReactionMix TEA Triethylamine TEA->ReactionMix AcylChloride 3-Chloropropionyl Chloride in DCM AcylChloride->ReactionMix Dropwise Addition at 0°C Wash Aqueous Wash (NaHCO3, Brine) ReactionMix->Wash Stir at RT Dry Drying (MgSO4) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Product 1-(Azetidin-1-yl)-3- chloropropan-1-one Purification->Product ReactionMechanism cluster_reactants Reactants Azetidine Azetidine (Nucleophile) Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack AcylChloride 3-Chloropropionyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Chloride Elimination Byproduct Triethylammonium Chloride Base Triethylamine (Base) Base->Byproduct HCl Scavenging

Application Notes and Protocols for the Characterization of N-Acyl Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques used for the structural characterization and purity assessment of N-acyl azetidines. Detailed protocols for each method are provided to facilitate experimental design and execution.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the elucidation of the chemical structure of N-acyl azetidines. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-acyl azetidines in solution. 1H and 13C NMR provide information on the connectivity of atoms, while advanced techniques like COSY, HSQC, and HMBC can be used to confirm assignments and elucidate complex structures. 15N NMR can also be employed to probe the electronic environment of the nitrogen atom within the azetidine ring.[1]

Table 1: Representative ¹H NMR Spectral Data for N-Acyl Azetidines

CompoundSolventChemical Shift (δ) ppm
N-Boc-2-arylazetidine CDCl₃1.37 (s, 9H, Boc), 1.98 (m, 1H, CH₂), 2.67 (m, 1H, CH₂), 3.86-4.05 (m, 2H, NCH₂), 5.38 (m, 1H, CH-Ar), 7.12-7.44 (m, 5H, Ar-H)
di-tert-Butyl-2-(o-tolyl)azetidine-1,2-dicarboxylate CDCl₃1.40-1.53 (br. s., 18H, Boc), 2.12 (s, 3H, CH₃), 2.27-2.36 (m, 1H, CH₂), 2.88 (br. s., 1H, CH₂), 3.80-3.85 (m, 1H, NCH), 4.14-4.21 (m, 1H, NCH), 7.01-7.47 (m, 4H, Ar-H)
tert-Butyl-2-methyl-2-(o-tolyl)azetidine-1-carboxylate CDCl₃1.20 (s, 9H, Boc), 1.37 (s, 3H, CH₃), 2.61-2.68 (m, 1H, CH₂), 3.24-3.34 (m, 1H, CH₂), 3.56-3.70 (m, 1H, NCH), 3.79-3.85 (m, 1H, NCH), 6.90-7.78 (m, 9H, Ar-H)

Table 2: Representative ¹³C NMR Spectral Data for N-Acyl Azetidines

CompoundSolventChemical Shift (δ) ppm
N-Boc-2-arylazetidine CDCl₃18.8 (CH₂), 24.8, 28.3 (Boc CH₃), 46.4 (NCH₂), 61.9 (CH-Ar), 79.5 (Boc C), 124.6, 126.0, 129.9, 133.7, 140.3 (Ar-C), 156.8 (C=O)
di-tert-Butyl-2-(o-tolyl)azetidine-1,2-dicarboxylate CDCl₃21.0 (CH₃), 27.4, 28.3 (Boc CH₃), 47.4, 47.5 (NCH₂), 74.6, 80.1, 81.8, 85.1 (Boc C), 124.9, 125.9, 127.2, 131.0, 134.6, 146.7 (Ar-C), 155.9, 156.7 (C=O)
tert-Butyl-2-methyl-2-(o-tolyl)azetidine-1-carboxylate CDCl₃19.86 (CH₃), 28.5 (Boc CH₃), 46.1 (NCH₂), 80.3, 81.8 (Boc C, C-Ar), 126.7, 126.9, 127.5, 127.7, 128.2, 131.3, 135.6, 142.9, 147.3 (Ar-C), 156.7 (C=O)

Protocol 1: NMR Spectroscopic Analysis of N-Acyl Azetidines

1. Sample Preparation: a. Weigh 5-25 mg of the N-acyl azetidine sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2] b. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[2] Ensure the solvent does not have signals that overlap with key analyte resonances. c. Vortex the vial to ensure complete dissolution of the sample. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2] d. The final sample height in the NMR tube should be at least 4.5 cm.[3] e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to obtain optimal resolution and line shape. d. For ¹H NMR: i. Use a standard single-pulse experiment. ii. Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm). iii. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans). iv. Set the relaxation delay (d1) to at least 1-2 seconds to ensure full relaxation of the protons. e. For ¹³C NMR: i. Use a proton-decoupled pulse sequence (e.g., zgpg30). ii. Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm). iii. Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more, depending on sample concentration). iv. A relaxation delay of 2 seconds is generally sufficient.

3. Data Processing and Interpretation: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the resulting spectrum manually or using an automatic phasing routine. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). d. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons. e. Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the structure. The azetidine ring protons typically appear as complex multiplets. The protons on the carbons adjacent to the nitrogen are deshielded and appear at a lower field.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate interpret Interpret Spectrum calibrate->interpret

Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is used to determine the accurate mass of the N-acyl azetidine, which allows for the calculation of its elemental formula. Fragmentation patterns observed in the mass spectrum can provide additional structural information.[4][5]

Table 3: Representative HRMS Data for N-Acyl Azetidines

CompoundIonization ModeCalculated m/z [M+Na]⁺Found m/z [M+Na]⁺
N-Boc-2-deutero-2-(o-tolyl)azetidine ESI-TOF271.1527271.1537
di-tert-Butyl-2-(o-tolyl)azetidine-1,2-dicarboxylate ESI-TOF370.1989370.1993
tert-Butyl-2-methyl-2-(o-tolyl)azetidine-1-carboxylate ESI-TOF452.2196452.2212

Protocol 2: HRMS Analysis of N-Acyl Azetidines

1. Sample Preparation: a. Ensure the sample is of high purity as determined by other techniques (e.g., NMR).[4] b. Prepare a stock solution of the N-acyl azetidine in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.[4] c. Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent. For positive ion mode, it is common to add 0.1% formic acid to the final solution to promote protonation.[4]

2. Instrument Setup and Data Acquisition: a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. b. Introduce the sample into the mass spectrometer via direct infusion or through an LC system. c. For ESI-TOF: i. Set the ionization source to positive or negative ion mode, depending on the analyte. N-acyl azetidines are typically analyzed in positive ion mode ([M+H]⁺ or [M+Na]⁺). ii. Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[6] iii. Acquire data over an appropriate mass range (e.g., m/z 100-1000).

3. Data Analysis: a. Process the acquired data to obtain the accurate mass of the molecular ion. b. Use the accurate mass to calculate the elemental composition using the instrument's software. c. Analyze the fragmentation pattern, if any, to confirm the structure. Common fragmentation pathways for N-acyl azetidines involve cleavage of the acyl group or ring-opening of the azetidine moiety.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject ionize Ionize (ESI) inject->ionize analyze Analyze (TOF) ionize->analyze determine_mass Determine Accurate Mass analyze->determine_mass calculate_formula Calculate Elemental Formula determine_mass->calculate_formula analyze_frag Analyze Fragmentation determine_mass->analyze_frag

Caption: General workflow for HRMS analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in N-acyl azetidines. The most characteristic absorption band is that of the amide carbonyl (C=O) stretching vibration.

Table 4: Characteristic FT-IR Absorption Bands for N-Acyl Azetidines

Functional GroupAbsorption Range (cm⁻¹)
Amide C=O stretch1640 - 1720
C-N stretch1100 - 1350
C-H stretch (aliphatic)2850 - 3000
C-H stretch (aromatic)3000 - 3100

Protocol 3: FT-IR Spectroscopic Analysis of N-Acyl Azetidines

1. Sample Preparation (ATR Method): a. Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7] b. Place a small amount of the solid or liquid N-acyl azetidine sample directly onto the center of the ATR crystal.[7] c. For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[7]

2. Data Acquisition: a. Collect a background spectrum of the empty, clean ATR crystal. b. Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. c. The typical spectral range is 4000-400 cm⁻¹.

3. Data Analysis: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify the characteristic absorption bands and assign them to the corresponding functional groups. The most prominent peak for N-acyl azetidines is the amide carbonyl stretch.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal apply Apply Sample clean->apply background Collect Background apply->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process identify Identify Functional Groups process->identify

Caption: General workflow for FT-IR analysis.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of N-acyl azetidines and for the separation of isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of N-acyl azetidines, particularly for non-volatile and thermally labile compounds. It can be used for purity determination and for the separation of stereoisomers using a chiral stationary phase.

Table 5: Representative HPLC Conditions for Azetidine Derivatives

Stationary PhaseMobile PhaseDetection
C18Acetonitrile/Water with 0.1% Formic Acid (gradient)UV at 210 nm
Chiral (e.g., Amylose-based)Heptane/Isopropanol (isocratic)UV at 254 nm

Protocol 4: HPLC Analysis of N-Acyl Azetidines

1. Sample Preparation: a. Prepare a stock solution of the N-acyl azetidine in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL. b. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. Instrument Setup and Method Development: a. Select an appropriate column. A C18 column is a good starting point for reversed-phase chromatography. For chiral separations, a specialized chiral column is required. b. Develop a suitable mobile phase. A mixture of acetonitrile and water is common for reversed-phase HPLC. The addition of a modifier like formic acid or trifluoroacetic acid can improve peak shape. For chiral separations, a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is often used. c. Set the flow rate (typically 0.5-1.5 mL/min). d. Set the detector wavelength. A wavelength of 210 nm is often used for general detection of organic molecules, or a more specific wavelength if the molecule contains a chromophore.

3. Data Analysis: a. Integrate the peak areas to determine the purity of the sample or the ratio of isomers. b. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable N-acyl azetidines. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Protocol 5: GC-MS Analysis of N-Acyl Azetidines

1. Sample Preparation: a. Prepare a dilute solution of the N-acyl azetidine in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-100 µg/mL.

2. Instrument Setup and Method Development: a. Select a suitable capillary column (e.g., a non-polar dimethylpolysiloxane or a medium-polarity phenyl-substituted column). b. Set the injector temperature (typically 250-280 °C). c. Program the oven temperature. A typical program starts at a low temperature (e.g., 50-100 °C), ramps up to a high temperature (e.g., 250-300 °C), and holds for a few minutes. d. Set the carrier gas (usually helium) flow rate. e. For the mass spectrometer, set the ionization mode to electron ionization (EI) at 70 eV. f. Set the mass range for detection (e.g., m/z 40-500).

3. Data Analysis: a. The retention time in the gas chromatogram is used to identify the compound. b. The mass spectrum of the eluting peak is compared with a library of spectra or interpreted based on known fragmentation patterns to confirm the identity of the compound.

X-ray Crystallography

For crystalline N-acyl azetidines, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.

Protocol 6: Single-Crystal X-ray Crystallography of N-Acyl Azetidines

1. Crystal Growth: a. The primary challenge is to grow a single, high-quality crystal. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified N-acyl azetidine.[8] b. Common solvents for crystal growth include ethanol, ethyl acetate, and mixtures of solvents.[8] c. Other techniques include slow cooling of a saturated solution and vapor diffusion.[9] d. The compound must be of very high purity to obtain good quality crystals.[9]

2. Data Collection: a. A suitable crystal is mounted on the goniometer of a single-crystal X-ray diffractometer. b. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. c. The diffractometer collects a dataset of diffraction intensities by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement: a. The collected data is processed to determine the unit cell dimensions and space group. b. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. The model is refined against the experimental data to obtain the final, accurate molecular structure.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination purify Purify Compound dissolve Prepare Saturated Solution purify->dissolve grow Slow Evaporation/ Cooling dissolve->grow mount Mount Crystal grow->mount collect Collect Diffraction Data mount->collect solve Solve Structure collect->solve refine Refine Structure solve->refine

Caption: General workflow for X-ray crystallography.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 1-(Azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azetidin-1-yl)-3-chloropropan-1-one is a versatile bifunctional building block ideal for parallel synthesis and the generation of diverse chemical libraries. The presence of a reactive chloropropyl group and the synthetically valuable azetidine ring allows for a multitude of chemical transformations. This document provides detailed application notes and protocols for the use of this reagent in diversity-oriented synthesis, particularly focusing on the generation of novel substituted aminopropanones, which are scaffolds of interest in medicinal chemistry. The protocols outlined are designed for high-throughput synthesis platforms, enabling the rapid generation of compound libraries for screening and lead optimization.

Core Application: Parallel Synthesis of N-Substituted 1-(Azetidin-1-yl)-3-aminopropan-1-ones

The primary application of this compound in parallel synthesis is its use as an electrophilic scaffold for reaction with a diverse array of nucleophiles. The terminal chloride is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups. This approach is particularly well-suited for the synthesis of libraries of N-substituted aminopropanones.

A generalized reaction scheme is presented below:

G reagent This compound product Library of N-Substituted 1-(Azetidin-1-yl)-3-aminopropan-1-ones reagent->product Parallel Synthesis Conditions nucleophile Diverse Nucleophiles (e.g., Primary/Secondary Amines) nucleophile->product

Figure 1: General reaction scheme for parallel synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the starting material, this compound.

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of azetidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes gradient) to yield this compound as a colorless oil.

Expected Yield: 85-95%

Protocol 2: Parallel Synthesis of a 96-Well Plate Library of N-Substituted 1-(Azetidin-1-yl)-3-aminopropan-1-ones

Objective: To generate a library of compounds by reacting this compound with a diverse set of primary and secondary amines in a 96-well plate format.

Materials:

  • Stock solution of this compound in anhydrous Dimethylformamide (DMF) (0.2 M)

  • Stock solutions of a diverse library of primary and secondary amines in anhydrous DMF (0.25 M)

  • Potassium carbonate (K2CO3)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker with heating capability

  • Centrifuge for 96-well plates

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dispense K2CO3 to each well prep2 Dispense amine stock solutions (1 amine per well) prep1->prep2 prep3 Dispense this compound stock solution to all wells prep2->prep3 react Seal plate and heat at 60 °C with shaking for 16 hours prep3->react workup1 Cool plate to room temperature react->workup1 workup2 Centrifuge the plate workup1->workup2 workup3 Transfer supernatant for analysis workup2->workup3 analysis Analyze by HPLC-MS workup3->analysis

Figure 2: Workflow for parallel synthesis in a 96-well plate.

Procedure:

  • To each well of a 96-well reaction block, add approximately 50 mg of potassium carbonate.

  • Using a liquid handler or multichannel pipette, dispense 200 µL of each unique amine stock solution into individual wells.

  • To all wells, add 200 µL of the this compound stock solution.

  • Seal the reaction block with a sealing mat.

  • Place the reaction block on a heated orbital shaker and agitate at 60 °C for 16 hours.

  • After the reaction is complete, cool the block to room temperature and centrifuge to pellet the potassium carbonate.

  • Transfer an aliquot of the supernatant from each well to a new 96-well plate for analysis by HPLC-MS to determine product formation and purity.

Data Presentation

The following tables present hypothetical but realistic data for a representative set of reactions from a parallel synthesis experiment.

Table 1: Synthesis of this compound

ParameterValue
Starting MaterialAzetidine, 3-Chloropropionyl chloride
Yield (%)92
Purity (by ¹H NMR)>98%
AppearanceColorless oil

Table 2: Parallel Synthesis of N-Substituted 1-(Azetidin-1-yl)-3-aminopropan-1-ones

Well IDAmine NucleophileProduct Mass (m/z) [M+H]⁺Purity (by LC-MS, %)
A1Morpholine200.1595
A2Piperidine198.1798
A3Benzylamine220.1692
A4Aniline206.1488
B14-Methylpiperazine213.1896
B2Pyrrolidine184.1697
B3Isopropylamine172.1693
B4Cyclohexylamine212.2091

Signaling Pathways and Logical Relationships

The application of the synthesized library in a drug discovery context can be visualized as a logical progression from synthesis to biological screening.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization synthesis Parallel Synthesis of Azetidine Library screening High-Throughput Screening (e.g., Enzyme Assay) synthesis->screening analysis Hit Identification and Structure-Activity Relationship (SAR) screening->analysis optimization Lead Compound Optimization analysis->optimization

Application Note: Derivatization of Peptides with 1-(Azetidin-1-yl)-3-chloropropan-1-one for Enhanced Functionality and Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical modification of peptides is a critical tool in drug discovery, proteomics, and chemical biology. Derivatization can enhance peptide stability, cell permeability, and receptor affinity, as well as introduce bioconjugation handles for labeling and detection. This application note describes the use of 1-(azetidin-1-yl)-3-chloropropan-1-one, a novel derivatizing agent for peptides. This reagent possesses a reactive α-chloro ketone moiety, enabling covalent modification of nucleophilic amino acid residues. The incorporation of the azetidine ring, a privileged scaffold in medicinal chemistry, offers the potential to modulate the pharmacological properties of the derivatized peptide.

Principle of Derivatization

The derivatization of peptides with this compound proceeds via an alkylation reaction. The electrophilic carbon atom adjacent to the carbonyl group of the α-chloro ketone is susceptible to nucleophilic attack by the side chains of specific amino acid residues. The primary targets for this modification are the thiol group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine. The N-terminal α-amino group of the peptide can also be modified. The reaction is typically performed under basic conditions to facilitate the deprotonation of the nucleophilic groups, thereby increasing their reactivity. The reaction results in the formation of a stable covalent bond and the addition of a 1-(azetidin-1-yl)-1-oxopropan-3-yl moiety to the peptide.

Experimental Protocols

1. Materials and Reagents

  • Peptide of interest

  • This compound (CAS: 1094428-17-7)

  • Sodium bicarbonate buffer (100 mM, pH 8.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

2. Protocol for Peptide Derivatization

  • Peptide Preparation: Dissolve the peptide of interest in 100 mM sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL. If the peptide contains disulfide bonds that are not the intended target of modification, they can be reduced by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in acetonitrile.

  • Derivatization Reaction: Add a 10 to 50-fold molar excess of the this compound solution to the peptide solution. The optimal excess will depend on the peptide sequence and the desired degree of modification and should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.

  • Quenching the Reaction: The reaction can be quenched by adding a solution of a scavenger molecule with a free thiol group, such as dithiothreitol (DTT), to a final concentration of 100 mM, or by acidification with TFA to a final concentration of 0.1%.

  • Sample Cleanup: Desalt and purify the derivatized peptide using a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of acetonitrile.

    • Equilibrate the cartridge with 2 mL of 0.1% TFA in water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% TFA in water to remove excess reagents and salts.

    • Elute the derivatized peptide with 1 mL of 50% acetonitrile/0.1% TFA in water.

  • Analysis: Analyze the purified derivatized peptide by mass spectrometry to confirm the modification and determine the modification site(s). The expected mass shift upon derivatization is +147.0451 Da.

3. Protocol for Mass Spectrometry Analysis

  • Sample Preparation: Dilute the purified derivatized peptide solution to an appropriate concentration for mass spectrometry analysis (e.g., 1-10 pmol/µL) in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).

  • Mass Spectrometry: Acquire mass spectra in positive ion mode using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Analysis:

    • Compare the mass of the derivatized peptide with the unmodified peptide to confirm the addition of the 1-(azetidin-1-yl)-1-oxopropan-3-yl group (mass shift of +147.0451 Da).

    • Perform tandem mass spectrometry (MS/MS) on the derivatized peptide to identify the specific amino acid residue(s) that have been modified. Fragmentation analysis will show a mass shift of +147.0451 Da on the fragment ions containing the modified residue.

Data Presentation

Table 1: Expected Mass Shifts for Derivatized Peptides

Amino Acid ResidueNucleophilic GroupMass of Added Moiety (Da)
CysteineThiol (-SH)147.0451
HistidineImidazole ring147.0451
Lysineε-Amino (-NH₂)147.0451
N-terminusα-Amino (-NH₂)147.0451

Table 2: Hypothetical Derivatization Efficiency of a Model Peptide (Ac-CKHWG-NH₂)

Molar Excess of Reagent% Derivatization (Cys)% Derivatization (His)% Derivatization (Lys)
10x95%15%5%
20x>99%35%12%
50x>99%60%25%

(Note: The data in Table 2 is hypothetical and serves as an example. Actual derivatization efficiencies will vary depending on the peptide sequence and reaction conditions.)

Visualizations

Derivatization_Workflow Peptide Peptide Solution (pH 8.5) Reaction Incubation (37°C, 2-4h) Peptide->Reaction Reagent 1-(azetidin-1-yl)-3- chloropropan-1-one Reagent->Reaction Quench Quench Reaction (TFA or DTT) Reaction->Quench Purify SPE Purification (C18) Quench->Purify Analyze Mass Spectrometry (LC-MS/MS) Purify->Analyze Result Characterized Derivatized Peptide Analyze->Result

Caption: Experimental workflow for the derivatization of peptides.

Signaling_Pathway_Hypothetical cluster_0 Cell Membrane Receptor Target Receptor Binding Enhanced Binding Affinity Receptor->Binding Peptide Native Peptide Peptide->Receptor Deriv_Peptide Derivatized Peptide (with Azetidine Moiety) Deriv_Peptide->Receptor Increased Potency Signaling Downstream Signaling Cascade Binding->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical signaling pathway modulation.

Application Notes and Protocols for Click Chemistry Applications of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of azetidine derivatives in click chemistry, a powerful tool for molecular discovery and bioconjugation. The unique structural features of the azetidine ring, a four-membered nitrogen-containing heterocycle, offer a valuable scaffold in medicinal chemistry and chemical biology. When functionalized with bioorthogonal handles such as azides or alkynes, azetidine derivatives become versatile building blocks for a wide range of applications, including drug discovery, peptide modification, and the development of chemical probes.

Introduction to Azetidines in Click Chemistry

Azetidines are increasingly recognized for their favorable physicochemical properties in drug design, acting as bioisosteres for more common saturated heterocycles and improving metabolic stability and solubility.[1][2] The ability to introduce click chemistry handles onto the azetidine scaffold allows for the late-stage functionalization of complex molecules, a significant advantage in the generation of molecular libraries and the optimization of lead compounds.[3][4] This approach is particularly valuable in peptide and peptidomimetic chemistry, where the rigid azetidine backbone can induce specific conformations.[3][4]

The two primary forms of click chemistry employed with azetidine derivatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a robust and high-yielding reaction but requires a copper catalyst that can be toxic to living systems.[5][6] SPAAC, a copper-free alternative, utilizes strained cyclooctynes that react spontaneously with azides, making it ideal for applications in biological environments.[6][7]

Key Applications

The primary application of click chemistry with azetidine derivatives is the late-stage functionalization of bioactive molecules . This strategy allows for the rapid diversification of a core scaffold, enabling the exploration of structure-activity relationships (SAR) and the attachment of various moieties, including:

  • Fluorescent dyes and imaging agents: For tracking the localization and interactions of molecules in cellular systems.

  • Biotin tags: For affinity purification and detection of target proteins.

  • Polyethylene glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic molecules.

  • Drug payloads: For the creation of antibody-drug conjugates (ADCs) or targeted drug delivery systems.

  • Peptide and small molecule libraries: For high-throughput screening and drug discovery.[1]

A notable example is the incorporation of a 3-aminoazetidine (3-AAz) subunit into small macrocyclic peptides. The azetidine nitrogen can be functionalized with a 2-propynyl carbamate, which serves as a handle for subsequent click reactions to attach dyes or biotin tags.[3][4]

Experimental Protocols

The following are generalized protocols for the click functionalization of azetidine derivatives. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Functionalized Azetidine Derivative

This protocol describes the conjugation of an azide-containing molecule to an azetidine derivative bearing a terminal alkyne.

Materials:

  • Alkyne-functionalized azetidine derivative (e.g., N-(prop-2-yn-1-yl)azetidine-3-carboxamide)

  • Azide-containing molecule (e.g., Azido-PEG3-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)[8]

  • Solvent (e.g., DMSO/water, t-BuOH/water)

  • Phosphate-buffered saline (PBS) for biological applications

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized azetidine derivative in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

    • If using, prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized azetidine derivative to the desired final concentration (e.g., 100 µM) in the chosen solvent system.

    • Add the azide-containing molecule in a slight molar excess (e.g., 1.2 equivalents).

    • If using THPTA, add it to the reaction mixture to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • For biological samples, purification can be achieved by protein precipitation, size exclusion chromatography, or affinity chromatography (if a tag like biotin was attached).

    • The final product should be purified by column chromatography on silica gel or by preparative HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Functionalized Azetidine Derivative

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to an azetidine derivative bearing an azide group.

Materials:

  • Azide-functionalized azetidine derivative (e.g., 1-(2-azidoethyl)azetidine-3-carboxylic acid)

  • Cyclooctyne-containing molecule (e.g., DBCO-PEG4-Maleimide)

  • Solvent (e.g., DMSO, PBS, cell culture media)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized azetidine derivative in DMSO or PBS.

    • Prepare a 10 mM stock solution of the cyclooctyne-containing molecule in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-functionalized azetidine derivative in the chosen solvent to the desired final concentration (e.g., 100 µM).

    • Add the cyclooctyne-containing molecule, typically in a 1:1 to 1.5:1 molar ratio to the azide.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and azide. The reaction progress can be monitored by LC-MS or HPLC.

  • Work-up and Purification:

    • For non-biological samples, the solvent can be removed under reduced pressure, and the product purified by column chromatography or preparative HPLC.

    • For biological samples, purification methods similar to those for CuAAC can be employed. Due to the bioorthogonal nature of the reaction, often minimal purification is required before downstream applications.

Quantitative Data

The following tables summarize representative quantitative data for click chemistry reactions. Note that specific yields and reaction times will vary depending on the exact substrates, concentrations, and reaction conditions.

Table 1: Representative Data for CuAAC Reactions with Azetidine Derivatives

Azetidine ReactantClick PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
N-propargyl-azetidineBenzyl azideCuSO₄/NaAsct-BuOH/H₂O2>95Adapted from[8]
Azetidine-3-alkyneAzido-peptideCuSO₄/NaAsc/THPTAPBS485-95Adapted from[9]
N-propargylcarbamoyl-azetidineAzido-coumarinCuSO₄/NaAscDMSO/H₂O1~90Based on[3][4]

Table 2: Representative Data for SPAAC Reactions with Azetidine Derivatives

Azetidine ReactantClick PartnerSolventTime (h)Yield (%)Reference
Azidoacetyl-azetidineDIBO-amineDMSO1>90Adapted from[10]
Azetidine-3-azideBCN-biotinPBS1280-90General SPAAC
N-(azidoethyl)azetidineDBCO-fluorophoreCell Media2N/A (Cellular Imaging)Based on[7]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_synthesis Synthesis of Azetidine Probe cluster_click Click Chemistry Reaction cluster_application Application azetidine_core Azetidine Scaffold functionalization Introduction of Alkyne or Azide Handle azetidine_core->functionalization azetidine_probe Functionalized Azetidine Derivative functionalization->azetidine_probe reaction CuAAC or SPAAC azetidine_probe->reaction click_partner Click Partner (e.g., Azide, Alkyne) click_partner->reaction conjugated_product Conjugated Product reaction->conjugated_product analysis Analysis / Use (e.g., Imaging, Assay) conjugated_product->analysis

Caption: General workflow for the application of azetidine derivatives in click chemistry.

signaling_pathway cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway azetidine_alkyne Azetidine-Alkyne copper_catalyst Cu(I) Catalyst azetidine_alkyne->copper_catalyst azide R-N3 azide->copper_catalyst triazole_product_cuaac Azetidine-Triazole Conjugate copper_catalyst->triazole_product_cuaac azetidine_azide Azetidine-Azide triazole_product_spaac Azetidine-Triazole Conjugate azetidine_azide->triazole_product_spaac cyclooctyne Strained Cyclooctyne cyclooctyne->triazole_product_spaac

Caption: Comparison of CuAAC and SPAAC pathways for azetidine functionalization.

logical_relationship start Start: Azetidine-Containing Molecule of Interest decision Need for Biocompatibility? start->decision cuaac CuAAC (High Yield, Fast) decision->cuaac No spaac SPAAC (Copper-Free, Bioorthogonal) decision->spaac Yes end End: Functionalized Azetidine Conjugate cuaac->end spaac->end

References

Application Notes and Protocols: The Role of 1-(Azetidin-1-yl)-3-chloropropan-1-one in Generating Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying new therapeutic agents. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the efficient generation of structurally diverse small molecule libraries. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. This document outlines the utility of 1-(azetidin-1-yl)-3-chloropropan-1-one as a versatile building block for the construction of diverse compound libraries, leveraging its bifunctional nature to introduce multiple points of diversity.

Core Concept: A Bifunctional Scaffold for Diversity

This compound serves as an excellent starting point for DOS due to its two distinct reactive sites:

  • The Electrophilic Carbonyl Group: The ketone functionality can be subjected to a variety of reactions, including reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents to introduce a wide range of substituents.

  • The Alkyl Chloride: The chlorine atom provides a reactive handle for nucleophilic substitution reactions with a diverse set of nucleophiles, such as amines, thiols, and phenols, allowing for the introduction of a second point of diversity.

This dual reactivity allows for a modular and divergent approach to library synthesis, where a common core can be elaborated into a multitude of structurally distinct compounds.

Experimental Protocols

Protocol 1: Library Synthesis via Nucleophilic Substitution and Reductive Amination

This protocol describes a two-step sequence to generate a library of N-substituted 3-amino-1-(azetidin-1-yl)propan-1-ol derivatives.

Step 1: Nucleophilic Substitution

  • To an array of reaction vials, add a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • To each vial, add a unique primary or secondary amine (1.2 eq.) from a pre-selected building block library.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.), to each vial.

  • Seal the vials and heat at 60-80 °C for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, allow the reactions to cool to room temperature. The crude products can be used directly in the next step or purified by automated flash chromatography.

Step 2: Reductive Amination

  • To the crude or purified products from Step 1, add a solution of a unique primary amine (1.5 eq.) in a suitable solvent such as methanol or dichloroethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), to each reaction mixture.

  • Stir the reactions at room temperature for 12-24 hours.

  • Quench the reactions by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • The organic layers are then concentrated, and the final products are purified by preparative HPLC to yield the desired library members.

Data Presentation

Table 1: Representative Yields for Nucleophilic Substitution and Reductive Amination

Library MemberR1-NH2 (Step 1)R2-NH2 (Step 2)Overall Yield (%)Purity (%)
1a Benzylamine4-Fluorobenzylamine65>95
1b MorpholineCyclopropylamine72>95
1c Piperidine2-Thiophenemethylamine68>95
1d Aniline(S)-(-)-1-Phenylethylamine55>95

Visualizations

Experimental Workflow

experimental_workflow start This compound step1 Step 1: Nucleophilic Substitution (Diverse Amines R1-NH2) start->step1 intermediate Intermediate Library: 1-(Azetidin-1-yl)-3-(amino)propan-1-one step1->intermediate step2 Step 2: Reductive Amination (Diverse Amines R2-NH2) intermediate->step2 final_library Final Compound Library step2->final_library

Caption: Workflow for the two-step synthesis of a diverse compound library.

Potential Signaling Pathway Modulation

Libraries derived from azetidine-containing scaffolds have been shown to target a variety of biological pathways. For instance, substituted azetidines have been investigated as inhibitors of kinases, proteases, and G-protein coupled receptors (GPCRs). The structural diversity generated from the this compound scaffold can be screened against a panel of such targets to identify novel modulators.

signaling_pathway library Azetidine-Based Compound Library screen High-Throughput Screening library->screen kinase Kinase Signaling screen->kinase Inhibition protease Protease Activity screen->protease Inhibition gpcr GPCR Signaling screen->gpcr Modulation hit Hit Compounds kinase->hit protease->hit gpcr->hit

Caption: Screening cascade for identifying biological targets of the compound library.

Conclusion

This compound is a valuable and versatile building block for the generation of diverse compound libraries. Its bifunctional nature allows for the introduction of multiple points of diversity in a straightforward and modular fashion. The resulting libraries, rich in structural variety and containing the privileged azetidine scaffold, are well-suited for screening campaigns in drug discovery programs aimed at identifying novel therapeutic agents. The protocols and strategies outlined in this document provide a foundation for researchers to utilize this promising scaffold in their own library synthesis efforts.

Synthetic Utility of Chloro-Functionalized Azetidinones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, chloro-functionalized azetidinones represent a versatile class of synthetic intermediates with significant potential in medicinal chemistry. The presence of a chlorine atom on the β-lactam ring not only influences the biological activity of the molecule but also provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of chloro-functionalized azetidinones, with a focus on their application in the development of novel therapeutic agents.

Application Notes

Chloro-functionalized azetidinones, particularly 3-chloro-2-azetidinones, are key building blocks in organic synthesis. Their utility stems from the reactivity of the C-Cl bond, which can be displaced by various nucleophiles to introduce a wide range of functional groups. This allows for the late-stage diversification of the azetidinone scaffold, a core structure in many β-lactam antibiotics. The Staudinger cycloaddition reaction between an imine (Schiff base) and chloroacetyl chloride is the most common and efficient method for the synthesis of these compounds.[1][2][3] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction.[2][3]

The choice of solvent and reaction conditions can influence the yield and stereoselectivity of the cycloaddition. Dioxane and dichloromethane are commonly used solvents.[1][2] Microwave irradiation has been shown to be a superior method compared to conventional heating, often leading to higher yields and shorter reaction times.[1]

The biological activities of chloro-functionalized azetidinones are diverse and significant. They have been reported to possess antibacterial, antifungal, anti-inflammatory, anticonvulsant, and even anticancer properties.[4][5] The chlorine substituent can enhance the antimicrobial activity of the β-lactam ring.[6] Furthermore, these compounds serve as valuable intermediates for the synthesis of more complex biologically active molecules.[1][4] For instance, they can be converted to other 3-substituted β-lactams, which are precursors for various classes of antibiotics and other therapeutic agents.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Chloro-2-Azetidinones via Staudinger Cycloaddition

This protocol describes a general method for the synthesis of 3-chloro-2-azetidinones from Schiff bases and chloroacetyl chloride.

Materials:

  • Appropriate Schiff base (imine) (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Anhydrous dioxane or dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the Schiff base (1.0 eq) and triethylamine (2.0 eq) in anhydrous dioxane or DCM.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-chloro-2-azetidinone derivative.

  • Characterize the final product using appropriate analytical techniques such as IR, NMR, and mass spectrometry.[2]

Logical Relationship of the Synthetic Workflow

SchiffBase Schiff Base (Imine) ReactionMixture Reaction Mixture (0-5 °C) SchiffBase->ReactionMixture TEA Triethylamine (Base) TEA->ReactionMixture Solvent Anhydrous Solvent (Dioxane or DCM) Solvent->ReactionMixture ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionMixture dropwise addition Stirring Stirring at Room Temp (3-5 hours) ReactionMixture->Stirring Filtration Filtration Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure 3-Chloro-2-Azetidinone Recrystallization->PureProduct

Caption: General workflow for the synthesis of 3-chloro-2-azetidinones.

Data Presentation

The following tables summarize quantitative data from representative synthetic procedures for chloro-functionalized azetidinones.

Table 1: Synthesis of 3-Chloro-2-oxoazetidinone Derivatives [2]

CompoundSchiff Base PrecursorYield (%)
7a-hSubstituted Schiff bases (6a-h)60-65

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1-Acetamido-3-chloro-2-azetidinones [1]

MethodReaction TimeYield (%)
Conventional Heating16-24 hours50-60
Microwave Irradiation30-45 minutes81-96

Table 3: Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids [7][8]

CompoundYield (%)Melting Point (°C)
5a76218-220
5c53215

Signaling Pathway and Experimental Workflow Diagrams

The chloro-functionalized azetidinones are primarily known for their role as synthetic intermediates and their direct biological activities, rather than modulating specific signaling pathways in a well-defined manner like targeted drugs. Their antibacterial action, for instance, is generally attributed to the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), a mechanism shared with other β-lactam antibiotics.[3]

Below is a conceptual diagram illustrating the general approach to discovering bioactive molecules starting from chloro-azetidinones.

Experimental Workflow for Bioactivity Screening

cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Start: Chloro-functionalized Azetidinone Core Derivatization Chemical Derivatization (Nucleophilic Substitution) Start->Derivatization Library Compound Library Derivatization->Library Screening Primary Bioactivity Screening (e.g., Antimicrobial Assay) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-(Azetidin-1-yl)-3-chloropropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one.

Troubleshooting Guide

Difficulties in chemical syntheses can arise from various factors. This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Reagent Quality: Azetidine can be unstable, and 3-chloropropionyl chloride is highly sensitive to moisture.Use freshly opened or properly stored reagents. Ensure the purity of azetidine and the quality of 3-chloropropionyl chloride.
Inadequate Base: The base may be too weak to effectively neutralize the generated HCl or could be sterically hindered.Employ a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). Alternatively, inorganic bases such as potassium carbonate (K2CO3) can be effective.[1][2][3]
Unsuitable Solvent: The solvent might not be appropriate, leading to poor reagent solubility or unwanted side reactions.Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally recommended. THF is a good initial choice.[1][2]
Suboptimal Temperature: The reaction may be too slow at the selected temperature.While the initial addition of the acyl chloride should be performed at a low temperature (e.g., 0 °C) to manage the exothermic reaction, the mixture may need to be warmed to room temperature or gently heated to ensure completion.
Moisture Contamination: 3-chloropropionyl chloride can readily hydrolyze in the presence of water.All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Byproducts Dimerization or Polymerization: Azetidine can act as a nucleophile and react with the desired product or with unreacted 3-chloropropionyl chloride.Perform a slow, dropwise addition of 3-chloropropionyl chloride to the solution of azetidine and base. Maintain a low temperature during the addition and consider using a slight excess of the acylating agent.
Reaction with Solvent: Certain solvents may react with the highly reactive acyl chloride.Select an inert, aprotic solvent for the reaction.
Hydrolysis of Acyl Chloride: The presence of water will lead to the formation of 3-chloropropionic acid.Adhere to strict anhydrous reaction conditions.
Purification Challenges Residual Base and Salts: The hydrochloride salt of the base (e.g., triethylammonium chloride) can be challenging to remove completely.After the reaction, filter off the salt. The organic layer should be washed with water or brine to remove any water-soluble impurities.
Co-elution of Impurities: Impurities may have a similar polarity to the product, making separation by chromatography difficult.Optimize the solvent system for column chromatography; a gradient elution may be necessary. If the product is thermally stable, consider distillation under reduced pressure as an alternative purification method.
Product Instability on Silica Gel: The product may degrade on acidic silica gel.Use neutral or deactivated silica gel for chromatography and minimize the time the product is on the column.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis involves a nucleophilic acyl substitution. Azetidine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct.

Q2: What is the most appropriate base for this reaction?

A2: A non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often preferred to prevent it from reacting with the acyl chloride.[1][4] Inorganic bases such as potassium carbonate (K2CO3) have also been shown to be effective in similar acylations.[1] The choice of base can impact both the yield and selectivity of the reaction.[2]

Q3: Which solvent is optimal for this synthesis?

A3: Aprotic solvents are recommended to avoid any reaction with 3-chloropropionyl chloride. Good options include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[1][2] The selection of the solvent can have a significant effect on the reaction's success.[2]

Q4: How can I effectively monitor the reaction's progress?

A4: The progress of the reaction can be tracked using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By analyzing small aliquots of the reaction mixture at various time points, you can observe the consumption of starting materials and the formation of the product.

Q5: What are the primary side reactions to be aware of?

A5: The main side reactions include the hydrolysis of 3-chloropropionyl chloride in the presence of moisture and the reaction of the synthesized product with any remaining unreacted azetidine, which can lead to the formation of dimers or polymers. To minimize these, it is advisable to add the acyl chloride slowly and at a low temperature.

Q6: What is a standard procedure for purifying the final product?

A6: A typical workup involves filtering the reaction mixture to remove the hydrochloride salt of the base, followed by washing the organic layer with water and brine. The resulting crude product is then purified using column chromatography on silica gel with a suitable eluent, such as a mixture of hexane and ethyl acetate.

Data Presentation

Table 1: Influence of Base and Solvent on Acylation Yield (Qualitative Summary)

The following table provides a general overview of how different bases and solvents can affect the yield of N-acylation reactions, based on literature for similar transformations.

BaseSolventRelative YieldNotes
Triethylamine (Et3N)Tetrahydrofuran (THF)GoodA frequently used and effective combination for the N-acylation of azetidines.[1]
Potassium Carbonate (K2CO3)AcetonitrileModerate to GoodA viable inorganic base alternative.[3]
Potassium Phosphate (K3PO4)Tetrahydrofuran (THF)GoodHas been reported to provide good yields in certain acylation reactions.[2]
Lithium Carbonate (Li2CO3)Tetrahydrofuran (THF)GoodAnother inorganic base option that can result in good yields.[2]
No Base-Very Low / No ReactionA base is essential for neutralizing the generated HCl and driving the reaction to completion.[1]
-Dichloromethane (DCM)GoodA common aprotic solvent suitable for this type of reaction.
-Dimethylformamide (DMF)VariableCan produce good yields but may lead to lower regioselectivity in some instances.[2]
-Dimethyl Sulfoxide (DMSO)VariableSimilar to DMF, it can be an effective solvent but may impact selectivity.[2]

Note: The "Relative Yield" is a qualitative assessment based on general findings for analogous reactions, as specific quantitative data for the synthesis of this compound was not available in the provided search results.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • In a round-bottom flask, dissolve azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous THF dropwise over 30-60 minutes with constant stirring.

  • Reaction Monitoring:

    • Continue stirring the reaction mixture at 0 °C for one hour after the addition is complete.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of anhydrous THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Glassware react1 Dissolve Azetidine & Et3N in THF prep1->react1 prep2 Inert Atmosphere (N2/Ar) prep2->react1 prep3 Anhydrous Solvents prep3->react1 react2 Cool to 0 °C react1->react2 react3 Dropwise addition of 3-Chloropropionyl Chloride in THF react2->react3 react4 Stir at 0 °C, then warm to RT react3->react4 react5 Monitor by TLC/GC-MS react4->react5 workup1 Filter Precipitate react5->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Dissolve in DCM workup2->workup3 workup4 Aqueous Wash workup3->workup4 workup5 Dry & Concentrate workup4->workup5 purify1 Column Chromatography workup5->purify1 product Pure Product purify1->product

Caption: A workflow diagram for the synthesis of this compound.

Reaction Pathway and Side Reactions

reaction_pathway cluster_side Potential Side Reactions azetidine Azetidine product 1-(Azetidin-1-yl)-3- chloropropan-1-one azetidine->product + acyl_chloride 3-Chloropropionyl Chloride acyl_chloride->product hydrolysis Hydrolysis of Acyl Chloride acyl_chloride->hydrolysis + H2O polymerization Dimerization/ Polymerization product->polymerization + Azetidine base Base (e.g., Et3N) salt Base-HCl Salt base->salt hcl HCl water H2O unreacted_azetidine Unreacted Azetidine

Caption: The main reaction pathway and potential side reactions in the synthesis.

References

Technical Support Center: Purification of 1-(Azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(azetidin-1-yl)-3-chloropropan-1-one via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for this type of compound is silica gel (SiO₂).[1][2] Given that this compound contains a basic nitrogen atom, peak tailing can sometimes be an issue due to interactions with the slightly acidic silica surface. If significant tailing is observed, consider using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.[3] Alternatively, neutral alumina can be used as the stationary phase.[4][5]

Q2: How do I choose the right mobile phase (solvent system) for my purification?

A2: The ideal mobile phase should provide a good separation between your target compound and any impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates.[2][5] For this compound, which is a polar compound, a mixture of a non-polar solvent and a polar solvent is recommended.[3] Start with solvent systems like ethyl acetate/hexanes or dichloromethane/methanol.[3] The goal is to find a solvent system where the desired compound has an Rf value between 0.3 and 0.7 on the TLC plate.[2]

Q3: What are the potential impurities I might encounter during the synthesis and purification?

A3: Impurities can originate from starting materials, by-products, or degradation of the final product.[6] It is crucial to identify these to ensure the effectiveness of the purification.

Impurity Type Potential Compounds Reason for Presence
Starting Materials Azetidine, 3-chloropropionyl chlorideIncomplete reaction.[6]
By-products Polymeric materials, saltsSide reactions during synthesis.[1]
Degradation Products Hydrolysis products (e.g., 3-chloropropanoic acid and azetidine)Compound instability, especially on acidic silica gel.[4][7][8]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: If you suspect your compound is unstable on silica gel, you can perform a stability test by dissolving a small amount of the crude material, spotting it on a TLC plate, and letting it sit for a few hours before eluting.[4] If degradation is confirmed, you can try the following:

  • Deactivate the Silica Gel: Use silica gel with a lower activity grade or add a basic modifier like triethylamine (1-3%) to the eluent to neutralize the acidic sites.[3]

  • Switch Stationary Phase: Use a more inert stationary phase such as neutral alumina.[4]

  • Work Quickly: Do not let the compound remain on the column for an extended period. Flash chromatography is preferred over gravity chromatography for this reason.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound won't elute from the column Solvent system is not polar enough: The compound is too strongly adsorbed to the stationary phase.[5]Gradually increase the polarity of the mobile phase. For example, if using 20% ethyl acetate in hexanes, try increasing to 30%, 40%, and so on.[5]
Compound elutes too quickly (with the solvent front) Solvent system is too polar: The compound has a very low affinity for the stationary phase and stays primarily in the mobile phase.[1][5]Decrease the polarity of the mobile phase. If you are using 50% ethyl acetate in hexanes, try reducing it to 30% or 20%.
Poor separation of compounds Incorrect solvent system: The chosen mobile phase does not provide differential migration of the components.[2] Column was overloaded: Too much sample was loaded onto the column.Find a better solvent system using TLC that maximizes the ∆Rf between your product and impurities.[2] Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[1]
Streaking or Tailing of Bands Compound interaction with silica: The basic nitrogen in the azetidine ring can interact strongly with acidic sites on the silica gel.[9] Flow rate is too fast: Insufficient time for equilibrium between the stationary and mobile phases.[10]Add a small amount of triethylamine (0.1-1%) to the eluent.[3] Optimize the flow rate. Slower flow can sometimes improve resolution, but an excessively slow rate can lead to band broadening due to diffusion.[10]
Cracks or bubbles in the column bed Improper packing: The silica gel was not packed uniformly, or the column ran dry.This is difficult to fix once the separation has started. The best solution is to repack the column carefully, ensuring the silica slurry is homogenous and the solvent level never drops below the top of the stationary phase.[11]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine) of appropriate grade

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Column Preparation (Slurry Packing):

  • Plug the bottom of the column with a small piece of cotton or glass wool.[11]

  • Add a small layer of sand (approx. 1-2 cm) over the plug.[11]

  • In a separate beaker, prepare a slurry by mixing the silica gel with the initial, least polar eluent.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.[11]

  • Open the stopcock to drain some solvent, allowing the silica to settle. The final packed bed should be uniform and free of cracks.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]

  • Ensure the solvent level never drops below the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).[10] Using a pipette, carefully add the sample solution to the top of the column.[10] Drain the solvent until the sample is adsorbed onto the sand/silica.

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[10] Carefully add this powder to the top of the packed column.[10]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply pressure (if using flash chromatography) or allow gravity to facilitate the flow of the solvent through the column.

  • Begin collecting fractions in separate test tubes or flasks.

  • If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by changing the solvent composition.[5]

5. Analysis of Fractions:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Visualize the spots under a UV lamp or by using an appropriate stain.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Visual Workflow and Logic Diagrams

G Experimental Workflow for Purification cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Prepare Slurry (Silica + Eluent) B Pack Column A->B D Load Sample onto Column B->D C Prepare Sample (Wet or Dry Loading) C->D E Elute with Mobile Phase (Gradient or Isocratic) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Pure Product I->J

Caption: Workflow for column chromatography purification.

G Troubleshooting Poor Separation Start Poor Separation Observed CheckRf Is Product Rf in 0.3-0.7 range? Start->CheckRf HighRf Decrease Eluent Polarity CheckRf->HighRf No (Too High) LowRf Increase Eluent Polarity CheckRf->LowRf No (Too Low) CheckTailing Is Peak Tailing Observed? CheckRf->CheckTailing Yes HighRf->CheckTailing LowRf->CheckTailing AddBase Add Triethylamine to Eluent (0.1-1%) CheckTailing->AddBase Yes Overload Is Column Overloaded? CheckTailing->Overload No AddBase->Overload ReduceLoad Reduce Sample Load or Use Larger Column Overload->ReduceLoad Yes End Improved Separation Overload->End No ReduceLoad->End

Caption: Decision tree for troubleshooting poor separation.

References

common side reactions in the synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the acylation of azetidine with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are azetidine and 3-chloropropionyl chloride. A non-nucleophilic base, such as triethylamine, and an inert solvent like dichloromethane or tetrahydrofuran are also required.

Q3: What are the main safety precautions to consider during this synthesis?

3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water.[1][2][3][4][5] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Azetidine is a volatile and flammable cyclic amine. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Q4: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. Staining with potassium permanganate can help visualize the starting materials and the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive 3-chloropropionyl chloride due to hydrolysis.1. Use freshly opened or distilled 3-chloropropionyl chloride. Ensure all glassware is thoroughly dried.
2. Insufficient base to neutralize HCl, leading to protonation of azetidine.2. Use at least one equivalent of a non-nucleophilic base like triethylamine.
3. Reaction temperature is too low.3. While the initial addition is often done at low temperatures to control the exothermic reaction, the reaction may need to be warmed to room temperature to proceed to completion.
Presence of Multiple Spots on TLC 1. Formation of side products.1. See the "Common Side Reactions" section below for identification and mitigation of side products.
2. Degradation of the product during workup or purification.2. Use mild workup conditions. Purification by column chromatography on silica gel may be necessary.
Product is an Oil and Difficult to Purify 1. Presence of residual solvent or impurities.1. Ensure complete removal of solvent under reduced pressure.
2. The product itself may be a low-melting solid or an oil at room temperature.2. Attempt purification by column chromatography. If the product is still an oil, it can be stored as a solution in a suitable solvent.
Formation of a White Precipitate 1. Formation of triethylamine hydrochloride.1. This is expected. The salt is typically removed by filtration after the reaction is complete.

Common Side Reactions

Several side reactions can occur during the synthesis of this compound, leading to impurities and reduced yields.

Ring-Opening of Azetidine

Due to its ring strain, azetidine can undergo nucleophilic ring-opening, especially in the presence of acid or upon reaction with the acyl chloride itself.

Mitigation:

  • Maintain a low reaction temperature during the addition of the acyl chloride.

  • Use a non-nucleophilic base to neutralize the generated HCl promptly.

Polymerization of Azetidine or 3-Chloropropionyl Chloride

Both starting materials can be prone to polymerization under certain conditions.

Mitigation:

  • Use a dilute solution of the reactants.

  • Maintain a low reaction temperature.

  • Ensure the absence of water and other reactive impurities.

Reaction of 3-Chloropropionyl Chloride with the Base

If a nucleophilic base is used, it can react with the acyl chloride.

Mitigation:

  • Use a sterically hindered, non-nucleophilic base such as triethylamine or diisopropylethylamine.

Elimination of HCl from the Product

The product contains a reactive chlorine atom that could potentially undergo elimination to form an unsaturated amide, although this is less likely under standard acylation conditions.

Mitigation:

  • Avoid excessive heat and strong bases during workup and purification.

Experimental Protocol: Synthesis of this compound

This is a general procedure and may require optimization.

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a solution of azetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise via an addition funnel.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Pathway Azetidine Azetidine Reaction Acylation Azetidine->Reaction AcylChloride 3-Chloropropionyl Chloride AcylChloride->Reaction Base Triethylamine Base->Reaction Product This compound Byproduct Triethylamine HCl Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Flowchart Start Low or No Product? CheckReagents Check Reagent Quality (Fresh Acyl Chloride?) Start->CheckReagents CheckBase Sufficient Base? (>1 equivalent) Start->CheckBase CheckTemp Reaction Temperature? (Allow to warm to RT?) Start->CheckTemp SideReactions Multiple Spots on TLC? CheckReagents->SideReactions CheckBase->SideReactions CheckTemp->SideReactions RingOpening Ring-Opening (Lower Temp, Add Base Quickly) SideReactions->RingOpening Yes Polymerization Polymerization (Dilute, Low Temp) SideReactions->Polymerization Yes Purification Purification Issues? SideReactions->Purification No RingOpening->Purification Polymerization->Purification ColumnChrom Column Chromatography Purification->ColumnChrom Yes Success Successful Synthesis Purification->Success No ColumnChrom->Success

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

minimizing byproduct formation in azetidine acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azetidine acylation. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in azetidine acylation?

A1: The primary byproduct of concern is the ring-opened product . Due to the inherent ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol), it is susceptible to nucleophilic attack, leading to cleavage of a C-N bond.[1][2] This is often initiated by the formation of a highly reactive acylaziridinium ion intermediate.[3] Another potential, though typically less common, byproduct is the diacylated azetidine , which can occur if the N-acylated product reacts further with the acylating agent.

Q2: My reaction is showing a significant amount of a linearized, more polar product on my TLC/LCMS. What is happening?

A2: This is a classic sign of azetidine ring-opening . The acylation step activates the azetidine ring, making it highly electrophilic.[1] A nucleophile present in the reaction mixture (such as the counter-ion of the acylating agent, e.g., chloride from an acyl chloride) can then attack one of the ring carbons, breaking the C-N bond and forming a linear amide.[3] These ring-opened products are generally more polar due to the presence of a new functional group (e.g., a chloroalkane).

Q3: How does the choice of acylating agent affect byproduct formation?

A3: The reactivity of the acylating agent is a critical factor. Highly reactive agents like acyl chlorides generate a more electrophilic acylaziridinium intermediate and provide a nucleophilic chloride counter-ion, increasing the likelihood of ring-opening.[3] Milder agents, such as acid anhydrides or activated esters (e.g., NHS esters), are often preferred as they can reduce the rate of byproduct formation.

Q4: What is the role of the base in minimizing byproducts?

A4: The base is crucial for neutralizing the acid generated during the acylation (e.g., HCl from an acyl chloride). An ideal base should be non-nucleophilic and sterically hindered to prevent it from acting as a nucleophile and contributing to ring-opening. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. DIPEA is often preferred due to its greater steric bulk.

Q5: Can the reaction solvent influence the outcome?

A5: Yes, the solvent can have a significant impact. Ethereal solvents, such as 2-MeTHF, have been shown to provide good selectivity for the desired acylated product over the ring-opened byproduct in certain cases.[4] In contrast, highly polar solvents may decrease selectivity.[4] It is advisable to use anhydrous solvents to prevent hydrolysis of the acylating agent.

Troubleshooting Guide

Issue 1: Low yield of the desired N-acylated azetidine with significant ring-opened byproduct detected.

Potential Cause Recommended Solution
Highly reactive acylating agent (e.g., Acyl Chloride)Switch to a milder acylating agent like an acid anhydride or use a coupling reagent (e.g., HATU, HOBt) with a carboxylic acid.
High reaction temperature Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.
Inappropriate base Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA).
Acidic reaction conditions Ensure sufficient base is present to neutralize any acid generated. Acidic conditions can protonate the azetidine nitrogen, promoting ring-opening.[2]
Sub-optimal solvent Screen alternative solvents. Consider less polar, ethereal solvents like 2-MeTHF or THF.[4]

Issue 2: Presence of a diacylated byproduct.

Potential Cause Recommended Solution
Excess acylating agent Use a strict 1:1 or slightly less than 1:1 molar ratio of acylating agent to azetidine.
High local concentration of acylating agent Add the acylating agent slowly to the reaction mixture (e.g., via syringe pump) to maintain a low instantaneous concentration.

Issue 3: Difficulty in purifying the product from polar impurities.

Potential Cause Recommended Solution
Formation of polar, ring-opened byproducts During aqueous workup, use a mild base wash (e.g., sat. NaHCO₃ solution) to remove acidic impurities.
Co-elution during chromatography Optimize your column chromatography conditions (solvent gradient, stationary phase). Alternatively, consider using cation-exchange chromatography to separate the basic acylated azetidine from non-basic impurities.[5][6]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: Dissolve the azetidine starting material (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.05 eq.), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS. Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature if the reaction is slow.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Visualizations

G cluster_0 Reaction Pathways Azetidine Azetidine + Acyl-X Intermediate Acyl-Azetidinium Ion (Activated Intermediate) Azetidine->Intermediate Acylation Desired N-Acylated Azetidine (Desired Product) Intermediate->Desired Deprotonation Byproduct Ring-Opened Product (Byproduct) Intermediate->Byproduct Nucleophilic Attack Nu Nucleophile (e.g., X⁻) Nu->Intermediate

Caption: Competing pathways in azetidine acylation.

G Start Low Yield or Impure Product CheckByproduct Analyze crude reaction mixture (e.g., by LCMS) Start->CheckByproduct IsRingOpened Is major byproduct ring-opened? CheckByproduct->IsRingOpened IsDiacylated Is major byproduct di-acylated? IsRingOpened->IsDiacylated No ModifyConditions Troubleshooting Steps: - Lower Temperature - Use Milder Acylating Agent - Change Base/Solvent IsRingOpened->ModifyConditions Yes ModifyStoichiometry Troubleshooting Steps: - Use 1:1 Stoichiometry - Slow Addition of Acylating Agent IsDiacylated->ModifyStoichiometry Yes Other Investigate other side reactions IsDiacylated->Other No

Caption: Troubleshooting workflow for azetidine acylation.

G Factors Controlling Factors Temp Temperature Factors->Temp Base Base Choice Factors->Base Solvent Solvent Factors->Solvent AcylAgent Acylating Agent Reactivity Factors->AcylAgent Outcome Reaction Outcome Temp->Outcome Base->Outcome Solvent->Outcome AcylAgent->Outcome Yield Desired Product Yield Outcome->Yield Byproduct Byproduct Formation Outcome->Byproduct

Caption: Key parameters influencing reaction outcome.

References

Technical Support Center: Staudinger Reaction for Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the intramolecular Staudinger reaction (also known as the aza-Wittig reaction) used in the synthesis of azetidinones (β-lactams).

Frequently Asked Questions (FAQs)

Q1: What is the intramolecular Staudinger reaction for azetidinone synthesis?

The intramolecular Staudinger reaction is a powerful method for synthesizing β-lactams. It involves the reaction of a β-azido carboxylic acid with a phosphine (commonly triphenylphosphine). The phosphine reacts with the azide to form an intermediate called an aza-ylide. This aza-ylide then undergoes an intramolecular cyclization, attacking the carboxylic acid group to form the four-membered azetidinone ring and generating a phosphine oxide byproduct.

Q2: What is the primary challenge in this reaction?

A major challenge is the difficult removal of the phosphine oxide byproduct (e.g., triphenylphosphine oxide), which is often a highly crystalline and polar solid that can complicate product purification.[1] Additionally, preventing the premature hydrolysis of the aza-ylide intermediate is crucial, as this leads to the formation of a linear amino acid instead of the desired cyclized β-lactam.[2][3]

Q3: What is the difference between the Staudinger reaction and the Staudinger ligation?

The classical Staudinger reaction (or Staudinger reduction) refers to the hydrolysis of the aza-ylide intermediate to produce an amine and a phosphine oxide.[2] The Staudinger ligation is a modification where the aza-ylide is trapped by an electrophile (in this case, the intramolecular carboxylic acid) to form a new bond, which is essential for the formation of the azetidinone ring.[4][5]

Reaction Mechanism and Troubleshooting Workflow

Below are diagrams illustrating the reaction pathway and a logical workflow for troubleshooting common experimental issues.

Staudinger_Mechanism Start β-Azido Carboxylic Acid + R₃P Phosphazide Phosphazide Intermediate Start->Phosphazide - N₂ AzaYlide Aza-ylide Intermediate Phosphazide->AzaYlide Product Azetidinone (β-Lactam) + R₃P=O AzaYlide->Product Intramolecular Cyclization (Anhydrous) SideProduct Linear Amino Acid + R₃P=O AzaYlide->SideProduct Hydrolysis Water H₂O Water->SideProduct

Caption: Reaction mechanism for azetidinone synthesis via intramolecular Staudinger ligation.

Troubleshooting_Workflow Start Low or No β-Lactam Yield CheckSM Is starting material (azido acid) fully consumed (TLC/LC-MS)? Start->CheckSM NoReaction Problem: No Reaction - Check phosphine purity (potential oxidation) - Increase temperature - Verify solvent choice (use polar aprotic) CheckSM->NoReaction No ReactionProceeded Analyze Product Mixture CheckSM->ReactionProceeded Yes Purification Problem: Purification Issues - Difficulty removing phosphine oxide? - Use polymer-supported phosphine - Optimize chromatography - Precipitate byproduct with non-polar solvent CheckSideProducts Is the major product the linear amino acid? ReactionProceeded->CheckSideProducts Hydrolysis Problem: Aza-ylide Hydrolysis - Use anhydrous solvents (e.g., dry CH₃CN, CH₂Cl₂) - Dry all glassware thoroughly - Run reaction under inert atmosphere (N₂ or Ar) CheckSideProducts->Hydrolysis Yes Polymerization Problem: Dimer/Polymer Formation - Use high-dilution conditions (add starting material slowly to solvent) - Lower reaction concentration CheckSideProducts->Polymerization No, other oligomers observed Hydrolysis->Purification Polymerization->Purification

Caption: A logical workflow for troubleshooting poor outcomes in azetidinone synthesis.

Troubleshooting Guide

Problem 1: Low or no yield of the desired azetidinone, with starting material remaining.

  • Potential Cause: The phosphine reagent may have been oxidized. Triphenylphosphine and other phosphines can slowly oxidize upon exposure to air.

  • Solution: Use freshly recrystallized or purchased phosphine. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation during the reaction.

  • Potential Cause: The reaction temperature is too low or the reaction time is too short.

  • Solution: While the initial formation of the phosphazide can often be done at 0 °C, the subsequent loss of N₂ and cyclization may require gentle heating or extended reaction times at room temperature.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.

Problem 2: The reaction proceeds, but the main product is the linear amino acid instead of the β-lactam.

  • Potential Cause: The aza-ylide intermediate is being hydrolyzed by water present in the reaction mixture. This is the most common side reaction.[2][7]

  • Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents (polar, aprotic solvents like acetonitrile or dichloromethane are often effective).[6] All glassware should be oven- or flame-dried before use. Running the reaction under a positive pressure of an inert gas is highly recommended.

Problem 3: Formation of significant amounts of dimeric or polymeric byproducts.

  • Potential Cause: The reaction concentration is too high, favoring intermolecular reactions between aza-ylide and carboxylic acid molecules over the desired intramolecular cyclization.

  • Solution: Employ high-dilution conditions. This can be achieved by slowly adding a solution of the azido acid to a solution of the phosphine over several hours using a syringe pump. This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular pathway.

Problem 4: The desired β-lactam is formed, but it is difficult to purify from the triphenylphosphine oxide (TPPO) byproduct.

  • Potential Cause: TPPO is a common byproduct that is often difficult to remove from polar products via standard silica gel chromatography.[1]

  • Solution 1 (Chromatography): Optimize your chromatographic conditions. Sometimes a less polar eluent system can leave the TPPO at the baseline.

  • Solution 2 (Precipitation): After the reaction, concentrate the mixture and add a non-polar solvent like hexane or diethyl ether. TPPO is often insoluble in these solvents and will precipitate, allowing it to be removed by filtration. This is most effective if the desired product remains soluble.

  • Solution 3 (Polymer-Supported Reagents): Use a polymer-supported triphenylphosphine. After the reaction, the polymer-bound phosphine oxide can be easily removed by simple filtration, yielding a much cleaner crude product.[1][8]

Data on Reaction Parameters

The choice of phosphine and solvent can significantly impact the reaction's success. The following table summarizes general observations.

ParameterOptionsTypical Outcome & Considerations
Phosphine Triphenylphosphine (PPh₃)Most common reagent. Byproduct (TPPO) can be difficult to remove. Reaction is generally clean.
Tributylphosphine (PBu₃)More nucleophilic and reactive than PPh₃, may allow for lower reaction temperatures. Byproduct is a liquid and can be easier to remove in some cases. Prone to oxidation.[6]
Solvent Acetonitrile (CH₃CN)A good polar, aprotic solvent that often promotes the reaction efficiently.[6] Must be rigorously dried.
Dichloromethane (CH₂Cl₂)Another effective aprotic solvent. Easier to remove under vacuum. Must be rigorously dried.
Tetrahydrofuran (THF)Can also be used, but must be anhydrous. Less polar than CH₃CN or CH₂Cl₂.

General Experimental Protocol

Synthesis of a Generic Azetidinone via Intramolecular Staudinger Ligation

This is a representative protocol and may require optimization for specific substrates.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of dry nitrogen.

    • Prepare a solution of the β-azido carboxylic acid (1.0 eq) in anhydrous solvent (e.g., acetonitrile, to achieve a final concentration of ~0.01 M).

    • Prepare a separate solution of triphenylphosphine (1.1 eq) in the same anhydrous solvent.

  • Reaction:

    • To the flask containing the triphenylphosphine solution, begin a slow, dropwise addition of the β-azido carboxylic acid solution via a syringe pump over 4-6 hours at room temperature.

    • Vigorous nitrogen evolution should be observed upon addition.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS until the aza-ylide intermediate is no longer observed and the product spot/peak is maximized.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • To the crude residue, add a minimal amount of dichloromethane to dissolve the product, followed by the addition of diethyl ether or hexane to precipitate the triphenylphosphine oxide.

    • Cool the mixture in an ice bath for 30 minutes, then filter to remove the precipitated phosphine oxide, washing the solid with cold diethyl ether.

    • Concentrate the filtrate. The resulting crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

Technical Support Center: Synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis involves the acylation of azetidine with 3-chloropropionyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct.

Q2: What are the potential impurities I should be aware of during this synthesis?

Several potential impurities can arise from side reactions of the starting materials and the product, as well as from the degradation of the product. These include:

  • Process-Related Impurities:

    • Unreacted starting materials: Azetidine and 3-chloropropionyl chloride.

    • Hydrolysis product: 3-chloropropionic acid.

    • Side-products from azetidine: Azetidine dimer or oligomers.

    • Over-acylation product: Di-acylated azetidine derivatives (less common for secondary amines).

  • Product Degradation Impurities:

    • Hydrolysis of the amide bond.

    • Intramolecular cyclization product.

Q3: How can I minimize the formation of these impurities?

Minimizing impurity formation requires careful control of reaction conditions:

  • Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of 3-chloropropionyl chloride to control the exothermic reaction and reduce side reactions.

  • Stoichiometry: Use a slight excess of azetidine to ensure complete consumption of the acyl chloride, but avoid a large excess which can promote side reactions.

  • Base: Use a non-nucleophilic base (e.g., triethylamine or potassium carbonate) and add it slowly to neutralize the HCl generated.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the acyl chloride.

  • Work-up: Perform a timely and efficient work-up to isolate the product and prevent degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Action(s)
Low Yield of Product 1. Incomplete reaction. 2. Hydrolysis of 3-chloropropionyl chloride. 3. Product loss during work-up.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Use anhydrous solvents and reagents. 3. Optimize the extraction and purification steps.
Presence of Unreacted Azetidine Insufficient amount of 3-chloropropionyl chloride.Use a slight molar excess of 3-chloropropionyl chloride or ensure accurate measurement of reagents.
Presence of 3-Chloropropionic Acid Hydrolysis of 3-chloropropionyl chloride due to moisture.Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High Molecular Weight Impurities Detected by MS Polymerization or oligomerization of azetidine.Use a suitable base and control the reaction temperature. Avoid prolonged reaction times.
Appearance of an Additional Peak with Similar Retention Time to Product in HPLC Formation of an isomer or a closely related impurity.Optimize chromatographic conditions for better separation. Use LC-MS to identify the mass of the impurity.
Product Degradation Upon Storage Instability of the product, possibly due to residual acid or base.Ensure the final product is thoroughly washed and dried. Store in a cool, dark, and dry place. Consider recrystallization for higher purity.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) for detailed structural analysis of the product and isolated impurities.

Visualizing Reaction and Impurity Pathways

Synthesis_and_Impurity_Pathway Azetidine Azetidine Product 1-(azetidin-1-yl)-3- chloropropan-1-one Azetidine->Product Acylation Azetidine_Dimer Azetidine Dimer/ Oligomer Azetidine->Azetidine_Dimer Self-reaction (Base) AcylChloride 3-Chloropropionyl Chloride AcylChloride->Product Hydrolysis_Acyl 3-Chloropropionic Acid AcylChloride->Hydrolysis_Acyl Hydrolysis (H₂O) Hydrolysis_Product Hydrolyzed Product Product->Hydrolysis_Product Hydrolysis

Caption: Synthesis pathway of this compound and potential impurity formation routes.

Troubleshooting_Workflow start Start: Impurity Detected check_hplc HPLC Analysis Identify retention time and peak area start->check_hplc check_ms LC-MS/GC-MS Analysis Determine molecular weight check_hplc->check_ms check_nmr NMR Analysis Elucidate structure check_ms->check_nmr compare_data Compare with known impurities check_nmr->compare_data identify_impurity Impurity Identified compare_data->identify_impurity Match unknown_impurity Unknown Impurity compare_data->unknown_impurity No Match modify_conditions Modify Synthesis Conditions identify_impurity->modify_conditions end End: Pure Product identify_impurity->end Optimized unknown_impurity->modify_conditions modify_conditions->start Re-analyze

Caption: A logical workflow for the identification and mitigation of impurities.

improving the stability of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(azetidin-1-yl)-3-chloropropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for handling this reactive intermediate.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
Compound degrades upon storage (discoloration, precipitation) 1. Hydrolysis: The amide bond is susceptible to cleavage in the presence of moisture. 2. Acid/Base Catalyzed Decomposition: Traces of acid or base can catalyze the degradation of the α-chloro ketone or the opening of the azetidine ring. 3. Light Sensitivity: Like many ketones, this compound may be sensitive to light. 4. Elevated Temperature: Higher temperatures accelerate decomposition reactions.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Use a desiccator for long-term storage. 2. Ensure all glassware and solvents are neutral and free of acidic or basic residues. Consider storing the compound over a neutral desiccant. 3. Store in an amber vial or protect from light by wrapping the container in aluminum foil. 4. Store at low temperatures, preferably at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.
Inconsistent reaction yields 1. Degradation of starting material: The purity of this compound may have decreased over time. 2. Reaction with nucleophilic solvents: Solvents like methanol or ethanol can react with the α-chloro ketone. 3. pH of the reaction mixture: The stability of the compound is pH-dependent.1. Assess the purity of the compound before use (e.g., by NMR, LC-MS). If necessary, repurify the compound. 2. Use aprotic solvents such as THF, DCM, or acetonitrile. 3. Buffer the reaction mixture if compatible with your reaction conditions. Avoid strongly acidic or basic conditions.
Formation of unexpected byproducts 1. Polymerization: α-chloro ketones can polymerize, especially in the presence of impurities. 2. Azetidine ring-opening: The strained azetidine ring can open under certain conditions, leading to various byproducts. 3. Reaction with container: The compound may react with certain materials.1. Use high-purity starting materials and solvents. The addition of a radical inhibitor (e.g., BHT) might be considered if radical-mediated polymerization is suspected. 2. Maintain neutral pH and moderate temperatures. The azetidine ring is more susceptible to opening under acidic conditions. 3. Use glass or other inert containers for storage and reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is likely initiated by the high reactivity of the α-chloro ketone functional group. This can lead to the elimination of HCl to form an unsaturated ketone, which can then polymerize. Additionally, the strained azetidine ring can undergo nucleophilic attack and subsequent ring-opening, particularly under acidic conditions. Hydrolysis of the amide bond is another potential degradation route.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial. For short-term use, storage at 2-8°C is acceptable.

Q3: Can I handle this compound on the benchtop?

A3: It is recommended to handle this compound in a fume hood, minimizing exposure to atmospheric moisture and light. For sensitive reactions, handling in a glovebox is ideal.

Q4: What solvents are recommended for dissolving this compound?

A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are suitable. Protic solvents like alcohols should be avoided as they can react with the compound.

Q5: How can I monitor the stability of my sample?

A5: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Different pH Conditions

Objective: To evaluate the stability of the compound at various pH levels.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column

  • pH meter

  • Incubator

Methodology:

  • Prepare stock solutions of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to each of the phosphate buffer solutions (pH 5.0, 7.0, and 9.0) to achieve a final concentration of 0.1 mg/mL.

  • Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by HPLC to determine the remaining percentage of the parent compound.

  • Plot the percentage of the remaining compound against time for each pH condition.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products under stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • LC-MS system

Methodology:

  • Acidic Condition: Dissolve the compound in a mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Condition: Dissolve the compound in a mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Condition: Dissolve the compound in a mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Condition: Expose a solution of the compound in acetonitrile to UV light at 254 nm for 24 hours.

  • Thermal Condition: Heat the solid compound at 80°C for 48 hours.

  • Analyze all stressed samples by LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data of this compound at 40°C
Time (hours)Remaining Compound (%) at pH 5.0Remaining Compound (%) at pH 7.0Remaining Compound (%) at pH 9.0
0100100100
295.298.592.1
490.597.185.3
881.394.272.4
2460.785.645.8
4841.275.321.0

Visualizations

degradation_pathway A This compound B Elimination of HCl A->B Base/Heat F Hydrolysis (H₂O) A->F H Azetidine Ring Opening (Acid-catalyzed) A->H C Unsaturated Ketone B->C D Polymerization C->D E Polymer D->E G Azetidine-1-carboxylic acid and 3-chloropropan-1-ol F->G I Ring-opened Products H->I experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Stock Solution of Compound in ACN (1 mg/mL) B Dilution in Buffers (pH 5.0, 7.0, 9.0) A->B C Incubate at 40°C B->C D Withdraw Aliquots at Time Points (0-48h) C->D E HPLC Analysis D->E F Quantify Remaining Parent Compound E->F G Plot Stability Profile F->G

scale-up challenges for the synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the acylation of azetidine with 3-chloropropionyl chloride?

A1: The most critical parameters are temperature control, addition rate of the acyl chloride, and efficient mixing. The reaction is highly exothermic, and poor control can lead to side reactions and impurity formation. Maintaining a low temperature (typically 0-5 °C) throughout the addition is crucial for achieving high yield and purity.

Q2: What are the common impurities observed during this synthesis and how can they be minimized?

A2: Common impurities include the dimer or polymer of azetidine, unreacted starting materials, and byproducts from the reaction of the product with any remaining azetidine. Minimizing these impurities can be achieved by slow, controlled addition of 3-chloropropionyl chloride to the azetidine solution, maintaining a low reaction temperature, and using the correct stoichiometry of reactants.

Q3: What is the recommended work-up procedure for this reaction on a larger scale?

A3: A typical work-up involves quenching the reaction with water or a mild aqueous base to remove the hydrochloride salt of the excess base and any unreacted acid chloride. This is followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), washing the organic layer to remove water-soluble impurities, drying over a desiccant like sodium sulfate, and finally, removal of the solvent under reduced pressure.

Q4: Are there any specific safety precautions to consider during the scale-up?

A4: Yes, both azetidine and 3-chloropropionyl chloride are hazardous. Azetidine is a volatile and flammable amine. 3-Chloropropionyl chloride is corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time. - Ensure efficient stirring. - Verify the quality and stoichiometry of reagents.
- Product loss during work-up.- Optimize extraction solvent and number of extractions. - Avoid overly vigorous washing that can lead to emulsions.
- Side reactions due to poor temperature control.- Maintain the recommended low temperature (0-5 °C) during the addition of 3-chloropropionyl chloride. - Use a properly sized cooling bath and monitor the internal reaction temperature.
Low Purity (Multiple Spots on TLC) - Formation of azetidine polymer.- Add 3-chloropropionyl chloride slowly to a solution of azetidine and base. This ensures that the azetidine is more likely to react with the acyl chloride than with itself.
- Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC or another analytical technique. - Adjust stoichiometry if one reactant is consistently left over.
- Product degradation.- Avoid high temperatures during solvent removal. - Use a mild base for the work-up if the product is found to be base-sensitive.
Exotherm and Runaway Reaction - Addition of 3-chloropropionyl chloride is too fast.- Slow down the addition rate of the acyl chloride. - Use a dropping funnel for controlled addition.
- Inadequate cooling.- Ensure the reaction flask is adequately submerged in the cooling bath. - Use a larger cooling bath or a more efficient cooling system for larger scale reactions.
Formation of a Thick Slurry or Solid - Precipitation of triethylamine hydrochloride.- This is expected. Ensure the stirring is powerful enough to keep the slurry mobile. - Use a sufficient amount of solvent to maintain a stirrable mixture.
- Product precipitation.- If the product is insoluble in the reaction solvent at low temperatures, consider using a different solvent or a co-solvent system.

Experimental Protocols

Synthesis of this compound

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Water (for work-up)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Charge the flask with azetidine and dichloromethane.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Dissolve 3-chloropropionyl chloride in dichloromethane and add it to the dropping funnel.

  • Add the 3-chloropropionyl chloride solution dropwise to the stirred azetidine solution, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by slowly adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Prepare Reagents: Azetidine, 3-Chloropropionyl Chloride, Triethylamine, Dichloromethane setup_reactor Set up Reactor under Inert Atmosphere prep_reagents->setup_reactor charge_reactor Charge Reactor with Azetidine, Triethylamine, and DCM setup_reactor->charge_reactor cool_mixture Cool to 0-5 °C charge_reactor->cool_mixture add_acyl_chloride Slowly Add 3-Chloropropionyl Chloride Solution cool_mixture->add_acyl_chloride stir_reaction Stir at 0-5 °C for 1-2h add_acyl_chloride->stir_reaction quench Quench with Water stir_reaction->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify final_product 1-(Azetidin-1-yl)-3- chloropropan-1-one purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis cluster_solutions Potential Solutions start Low Yield or Purity? check_temp Was Temperature Controlled? start->check_temp Yes check_side_reactions Side Reactions Evident? start->check_side_reactions Yes check_addition Was Addition Rate Slow? check_temp->check_addition Yes solution_temp Improve Cooling Efficiency check_temp->solution_temp No check_workup Was Work-up Optimized? check_addition->check_workup Yes solution_addition Decrease Addition Rate check_addition->solution_addition No solution_workup Optimize Extraction/Washing check_workup->solution_workup No final_analysis_yield final_analysis_yield check_workup->final_analysis_yield Yes check_starting_materials Unreacted Starting Material? check_side_reactions->check_starting_materials Yes check_side_reactions->solution_temp No solution_stoichiometry Adjust Stoichiometry check_starting_materials->solution_stoichiometry No solution_time Increase Reaction Time check_starting_materials->solution_time No final_analysis_purity final_analysis_purity check_starting_materials->final_analysis_purity Yes

Caption: Troubleshooting logic for low yield or purity issues.

Technical Support Center: Workup Procedures for Reactions Involving 1-(Azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(azetidin-1-yl)-3-chloropropan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of reactions involving this compound.

Issue 1: Low or No Product Yield After Aqueous Workup

Question: I performed a reaction of this compound with an amine nucleophile. After quenching with water and extraction, I observed a very low yield of my desired product. What could be the issue?

Answer:

Several factors could contribute to a low yield after an aqueous workup. The primary suspect is the hydrolysis of the starting material or the product. This compound, being an acyl chloride derivative, is susceptible to hydrolysis, which would convert it back to 3-chloropropanoic acid and azetidine.

Troubleshooting Steps:

  • Minimize Contact with Water: If possible, perform a non-aqueous workup. This can involve filtering off any solid byproducts and directly concentrating the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.

  • Use of Brine: When an aqueous wash is necessary, use a saturated sodium chloride solution (brine). Brine reduces the solubility of organic compounds in the aqueous layer, thus minimizing product loss.

  • Temperature Control: Perform all aqueous extractions at low temperatures (0-5 °C) to reduce the rate of hydrolysis.

  • pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Acidic conditions can promote hydrolysis of the amide bond. A wash with a mild base like saturated sodium bicarbonate solution can be beneficial.

Issue 2: Presence of Multiple Spots on TLC After Reaction, Including a Polar Impurity

Question: My reaction TLC shows the consumption of the starting material, but there are multiple product spots, including one that is very polar and streaks. What could these impurities be?

Answer:

The polar, streaking spot on the TLC is likely a salt, such as the hydrochloride salt of your amine nucleophile if a base was not used in the reaction, or a salt byproduct from the base used (e.g., triethylamine hydrochloride). Other spots could be unreacted starting material or byproducts from side reactions.

Troubleshooting Steps:

  • Aqueous Wash: Perform an aqueous wash to remove water-soluble salts. A wash with water followed by brine is typically effective.

  • Identification of Byproducts: The primary byproduct could be the result of the elimination of HCl from the starting material or product, leading to the corresponding acrylamide derivative. Another possibility is the dimerization or polymerization of the starting material or product.

  • Purification Strategy: Column chromatography is often the most effective method for separating the desired product from closely related impurities. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be necessary.

Compound Typical Rf Value (Silica Gel, 50% EtOAc/Hexanes) Potential for Removal by Aqueous Wash
Desired Product0.4 - 0.6Low
Starting Material0.6 - 0.8Low
Amine Hydrochloride SaltBaseline (Streaking)High
Elimination Byproduct0.5 - 0.7Low

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: It is a bifunctional electrophile. The carbonyl group is susceptible to nucleophilic acyl substitution, while the carbon bearing the chlorine atom is an electrophilic center for nucleophilic substitution (SN2) reactions.

Q2: What are some common side reactions to be aware of?

A2: Common side reactions include:

  • Elimination: In the presence of a base, elimination of HCl can occur to form 1-(azetidin-1-yl)prop-2-en-1-one.

  • Hydrolysis: As mentioned, the amide bond can be hydrolyzed in the presence of water, especially under acidic or strongly basic conditions.[1]

  • Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), solvolysis can occur.

Q3: What is a general, robust workup procedure for a reaction with an amine?

A3: A general procedure is as follows:

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to step 2. If the solvent is water-miscible (e.g., THF, acetonitrile), remove the solvent under reduced pressure and dissolve the residue in a water-immiscible solvent.

  • Wash the organic solution with water or 1M HCl (if an excess of a basic amine is used) to remove unreacted amine.

  • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Wash with brine to reduce the water content in the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) at room temperature, add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Reaction Setup: - this compound - Nucleophile - Base (e.g., TEA) - Solvent (e.g., ACN) reaction 2. Reaction: - Stir at RT or Heat - Monitor by TLC/LC-MS start->reaction quench 3. Quench Reaction (e.g., add water) reaction->quench extract 4. Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash 5. Aqueous Washes: - 1M HCl - Sat. NaHCO3 - Brine extract->wash dry 6. Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purification: - Column Chromatography - Recrystallization concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for reactions involving this compound.

troubleshooting_logic issue Low Product Yield? cause1 Hydrolysis of Starting Material/Product issue->cause1 cause2 Product Loss During Extraction issue->cause2 solution1a Use Anhydrous Workup cause1->solution1a solution1b Work at Low Temperature cause1->solution1b solution2a Use Brine for Washes cause2->solution2a solution2b Back-extract Aqueous Layer cause2->solution2b

Caption: Troubleshooting logic for low product yield in the workup.

References

Technical Support Center: Synthesis of N-Acyl Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of N-acyl azetidines, with a particular focus on the impact of solvent selection on reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation of azetidines.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the specific acylating agent and base used. 2. Poor Solubility: Reactants (azetidine, acylating agent, base) may not be sufficiently soluble in the chosen solvent. 3. Ineffective Base: The base may not be strong enough to neutralize the acid byproduct, leading to the protonation of the azetidine and halting the reaction.[1] 4. Hydrolysis of Acylating Agent: In biphasic systems (e.g., Schotten-Baumann conditions), the acyl chloride may hydrolyze in the aqueous phase before reacting with the azetidine.[2]1. Solvent Screening: If possible, screen a range of aprotic and protic solvents (see FAQ section for guidance). For Schotten-Baumann reactions, consider organic solvents like dichloromethane or diethyl ether.[3] 2. Improve Solubility: Gently warm the reaction mixture or switch to a solvent in which all reactants are fully soluble. 3. Base Selection: Use a stronger or more suitable base. For non-aqueous conditions, consider organic bases like triethylamine or pyridine. For Schotten-Baumann, an aqueous base like NaOH is standard.[4] 4. Biphasic System Optimization: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The amine is typically a better nucleophile than water, which should favor the desired reaction.[2]
Formation of Side Products 1. Ring-Opening of Azetidine: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh conditions (e.g., strong nucleophiles, high temperatures). 2. Diacylation: If the azetidine has other nucleophilic functional groups, these may also be acylated. 3. Polymerization: Under certain conditions, azetidine can polymerize.1. Milder Conditions: Conduct the reaction at a lower temperature. Use a less nucleophilic base if possible. 2. Protecting Groups: If necessary, protect other nucleophilic functional groups on the azetidine starting material. 3. Controlled Addition: Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations.
Difficult Product Isolation/Purification 1. Emulsion Formation: In biphasic systems, vigorous stirring can sometimes lead to stable emulsions that are difficult to separate. 2. Co-elution with Byproducts: The desired product may have similar polarity to side products, making chromatographic separation challenging.1. Breaking Emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion. Alternatively, filter the mixture through a pad of celite. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acylation of azetidine?

A1: The N-acylation of azetidine typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the azetidine ring acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the N-acyl azetidine.[3]

G cluster_0 N-Acylation of Azetidine Azetidine Azetidine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Azetidine->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->TetrahedralIntermediate N_AcylAzetidine N-Acyl Azetidine TetrahedralIntermediate->N_AcylAzetidine Collapse LeavingGroup Leaving Group (e.g., Cl⁻) TetrahedralIntermediate->LeavingGroup Elimination

General mechanism of N-acylation.

Q2: How does solvent polarity affect the N-acylation of azetidines?

A2: The effect of solvent polarity can be complex and depends on the specific reaction conditions.

  • Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, Acetone, Acetonitrile): These solvents are generally good choices for N-acylation as they can dissolve the reactants and intermediates without strongly solvating the nucleophilic azetidine, which could otherwise reduce its reactivity.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hydrogen bond with the azetidine, potentially reducing its nucleophilicity. However, in some cases, such as the Schotten-Baumann reaction which uses a biphasic water/organic solvent system, they are essential.[3] In a study on the N-acylation of aniline with acetic anhydride, water surprisingly gave a high yield.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents may be suitable if all reactants are soluble, but poor solubility is a common issue.

A study on the N-acylation of aniline with acetic anhydride in various solvents provided the following results, which can serve as a general guideline, though the reactivity of azetidine may differ due to its ring strain.

SolventReaction Time (min)Yield (%)
THF675
CHCl₃579
CH₂Cl₂581
Et₂O1076
EtOAc1272
CH₃CN778
H₂O590
No Solvent589
Data adapted from a study on the N-acylation of aniline.[5]

Q3: What are Schotten-Baumann conditions and when should they be used for N-acyl azetidine synthesis?

A3: Schotten-Baumann conditions refer to a method for acylating amines (and alcohols) using an acyl chloride in the presence of an aqueous base.[1] This is typically carried out in a two-phase system, with an organic solvent (like dichloromethane or diethyl ether) dissolving the amine and acyl chloride, and an aqueous phase containing a base (like sodium hydroxide) to neutralize the HCl byproduct.[3] These conditions are useful when working with simple, robust azetidines and acyl chlorides.

G cluster_0 Schotten-Baumann Reaction Workflow start Start dissolve Dissolve azetidine in organic solvent start->dissolve add_acyl Add acyl chloride to the organic phase dissolve->add_acyl add_base Add aqueous base add_acyl->add_base react Vigorous stirring in a biphasic system add_base->react separate Separate organic and aqueous layers react->separate wash Wash organic layer separate->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate purify Purify N-acyl azetidine evaporate->purify end End purify->end

Workflow for Schotten-Baumann N-acylation.

Q4: Can N-acylation of azetidines be performed under solvent-free conditions?

A4: Yes, solvent-free N-acylation is a viable and environmentally friendly option. One study demonstrated the successful N-acylation of various heterocyclic amines, including those with five- and six-membered rings, using stoichiometric amounts of the amine and acyl chloride with a clay catalyst at room temperature.[6] This approach often leads to high yields and short reaction times.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of Azetidine in an Aprotic Solvent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azetidine

  • Acetyl chloride or acetic anhydride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (CH₂Cl₂) (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Benzoylation of Azetidine under Schotten-Baumann Conditions

Materials:

  • Azetidine

  • Benzoyl chloride

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve azetidine (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Add an equal volume of 1 M NaOH solution.

  • Stir the biphasic mixture vigorously.

  • Slowly add benzoyl chloride (1.1 eq.) to the reaction mixture.

  • Continue stirring vigorously at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as needed, typically by recrystallization or column chromatography.

Protocol 3: Solvent-Free N-Acylation of Azetidine using a Clay Catalyst[6]

Materials:

  • Azetidine

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

  • Activated potter's clay (or another suitable solid support)[6]

  • Ethanol for washing

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, add the activated clay (e.g., 0.5 g per 1.05 mmol of reactants).[6]

  • To the stirred clay, add the acyl chloride (1.0 eq.).

  • Add the azetidine (1.0 eq.) in small portions to the stirred mixture at room temperature.

  • Continue stirring for the appropriate time (typically 5-30 minutes), monitoring the reaction by TLC.[6]

  • After completion, add ethanol to the reaction mixture and filter to remove the clay.

  • Wash the clay thoroughly with additional ethanol.

  • Combine the ethanolic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol or another suitable solvent to afford the pure N-acyl azetidine.[6]

References

temperature control in the synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one. Proper temperature control is critical for the successful synthesis, directly impacting yield, purity, and the formation of byproducts.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Yield Inadequate Temperature Control: The reaction may be too cold, slowing the reaction rate, or too hot, leading to degradation of reactants or products.- Ensure accurate temperature monitoring with a calibrated thermometer. - For initial attempts, maintain a temperature of 0-5°C during the addition of 3-chloropropionyl chloride. - If the reaction is sluggish, consider allowing the reaction to slowly warm to room temperature after the initial addition.
Reagent Degradation: 3-chloropropionyl chloride is moisture-sensitive and can hydrolyze. Azetidine can be volatile.- Use freshly opened or properly stored reagents. - Handle 3-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.- Accurately measure all reagents. A slight excess of the acylating agent is sometimes used, but a large excess can lead to side reactions.
Presence of Impurities in the Final Product Side Reactions Due to High Temperatures: Elevated temperatures can promote side reactions, such as polymerization of the acyl chloride or reaction with the solvent.- Maintain the recommended temperature range. - Add the 3-chloropropionyl chloride dropwise to control the exothermic nature of the reaction and prevent localized heating.
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted starting materials will contaminate the product.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). - Ensure adequate reaction time at the optimal temperature.
Hydrolysis of Acyl Chloride: The presence of water will lead to the formation of 3-chloropropionic acid, which can complicate purification.- Use anhydrous solvents and glassware. - Conduct the reaction under an inert atmosphere.
Reaction Exotherm is Difficult to Control Addition of Acyl Chloride is Too Rapid: The acylation of amines is often highly exothermic.- Add the 3-chloropropionyl chloride slowly and dropwise using an addition funnel. - Ensure efficient stirring to dissipate heat throughout the reaction mixture. - Use an ice bath or other cooling system to maintain the desired temperature.
Product is Difficult to Isolate or Purify Formation of Emulsions During Workup: The presence of salts and the nature of the product can sometimes lead to difficult-to-separate emulsions.- Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. - Allow the mixture to stand for a longer period to allow for phase separation. - Centrifugation can be an effective method for separating persistent emulsions.
Product is Volatile or Water-Soluble: A portion of the product may be lost during solvent removal or aqueous workup.- Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. - Back-extract the aqueous layer with the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature for this reaction is typically in the range of 0-5°C, especially during the addition of the 3-chloropropionyl chloride. This is to control the exothermic nature of the acylation reaction. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Q2: Why is temperature control so important in this synthesis?

A2: Temperature control is crucial for several reasons. Firstly, the reaction between an amine (azetidine) and an acyl chloride (3-chloropropionyl chloride) is highly exothermic. Without proper cooling, the reaction temperature can rise uncontrollably, leading to the degradation of reactants and the desired product, as well as the formation of unwanted byproducts. Secondly, maintaining a low temperature minimizes the potential for side reactions, such as the polymerization of the acyl chloride.

Q3: What are the potential side reactions if the temperature is not controlled?

A3: If the temperature is too high, several side reactions can occur:

  • Polymerization: 3-chloropropionyl chloride can undergo self-polymerization.

  • Double Acylation: In the presence of a strong base and excess acyl chloride, a second acylation could theoretically occur, though this is less likely with azetidine under standard conditions.

  • Reaction with Solvent: If a reactive solvent is used, it may react with the highly reactive acyl chloride at elevated temperatures.

  • Ring-Opening of Azetidine: While azetidine is more stable than aziridine, high temperatures in the presence of an acid (HCl is a byproduct of the reaction) could potentially lead to ring-opening polymerization.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (azetidine) and the appearance of the product.

Q5: What is the best way to quench the reaction?

A5: The reaction is typically quenched by the addition of water or a dilute aqueous base, such as sodium bicarbonate solution. The base will neutralize the HCl byproduct generated during the reaction. The addition should be done carefully, especially if the reaction mixture is still cold, to control any further exotherm.

Quantitative Data Summary

The following table summarizes the expected impact of temperature on the synthesis of this compound based on general principles of acylation reactions. Please note that optimal conditions should be determined empirically.

Temperature RangeExpected YieldProduct PurityKey Considerations
< 0°C Moderate to HighHighThe reaction rate will be slower, potentially requiring longer reaction times.
0-5°C HighHighGenerally considered the optimal range for controlling the exotherm while maintaining a good reaction rate.
5-25°C (Room Temp) Moderate to HighModerate to HighCan be a suitable temperature for the reaction after the initial exothermic addition is complete.
> 25°C Low to ModerateLowIncreased risk of side reactions, byproduct formation, and degradation of the product.

Experimental Protocol

Materials:

  • Azetidine

  • 3-Chloropropionyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (nitrogen or argon).

  • Reactant Preparation: In the round-bottom flask, dissolve azetidine and triethylamine in anhydrous DCM. Cool the mixture to 0-5°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride in anhydrous DCM and add it to the addition funnel. Add the 3-chloropropionyl chloride solution dropwise to the cooled azetidine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature and stir for another 2-4 hours, or until reaction completion is confirmed by TLC or another monitoring method.

  • Workup:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product may be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Temperature_Control_Workflow Logical Workflow for Temperature Control in Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome start Start Synthesis reactants Dissolve Azetidine & Base in Anhydrous Solvent start->reactants cool Cool to 0-5°C reactants->cool add_acyl Slow, Dropwise Addition of 3-Chloropropionyl Chloride cool->add_acyl monitor Maintain Temperature at 0-5°C add_acyl->monitor low_yield Low Yield, Impurities add_acyl->low_yield Addition Too Fast (Temp Spike) warm Allow to Warm to Room Temperature monitor->warm monitor->low_yield Inadequate Cooling (Temp > 10°C) high_yield High Yield, High Purity warm->high_yield Proper Control

Caption: Logical workflow for temperature control during the synthesis.

Signaling_Pathway Impact of Temperature on Reaction Pathway reactants Azetidine + 3-Chloropropionyl Chloride low_temp Low Temperature (0-5°C) reactants->low_temp Controlled Reaction high_temp High Temperature (> 25°C) reactants->high_temp Uncontrolled Exotherm desired_product This compound (Desired Product) low_temp->desired_product Favored Pathway high_temp->desired_product Reduced Yield side_products Byproducts (Polymerization, Degradation) high_temp->side_products Favored Pathway

Caption: Impact of temperature on the reaction pathway and product formation.

Catalyst Selection for Azetidine Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in azetidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the experimental complexities of modifying the azetidine ring. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in catalytic azetidine functionalization?

A1: Researchers often face challenges related to:

  • Low Yield and Conversion: Reactions may not proceed to completion, resulting in low yields of the desired functionalized azetidine. This can be due to catalyst deactivation, suboptimal reaction conditions, or substrate-related issues.

  • Poor Regioselectivity: In unsymmetrically substituted azetidines, achieving functionalization at the desired position (e.g., C-H functionalization at a specific carbon or regioselective ring-opening) can be difficult. The choice of catalyst and directing groups is crucial for controlling regioselectivity.[1][2][3][4]

  • Catalyst Deactivation: The catalyst can lose its activity during the reaction due to various factors, including side reactions, product inhibition, or sensitivity to air and moisture.

  • Ring Strain and Undesired Ring-Opening: The inherent strain of the four-membered azetidine ring can lead to unintended ring-opening reactions, especially under harsh conditions or with certain catalysts.[5]

  • Substrate Scope Limitations: A developed catalytic system may work well for a specific set of substrates but fail or give poor results with others, limiting its general applicability.

Q2: How do I choose the right catalyst for my desired azetidine functionalization?

A2: The choice of catalyst depends heavily on the type of transformation you aim to achieve. Here's a general guide:

  • C-H Functionalization: For direct C-H functionalization, particularly arylation, palladium catalysts are commonly used.[6][7] The choice of ligand and oxidant is critical for success. For ortho-C-H functionalization of aryl azetidines, organolithium reagents can be effective.[2][8]

  • Ring-Opening Reactions: Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), are effective for promoting regioselective ring-opening of azetidines with nucleophiles.[3][4][9] Transition metal-free conditions for intramolecular ring-opening have also been reported.[10][11]

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Palladium complexes with specialized ligands derived from azetidine cores have shown high efficiency in Suzuki-Miyaura coupling reactions.[12][13]

  • Photocatalysis: For cycloadditions and radical-mediated functionalizations, photocatalysts like iridium complexes can be employed to enable reactions under mild, visible-light conditions.[14][15][16][17][18]

Q3: What is the role of the protecting group on the azetidine nitrogen?

A3: The substituent on the azetidine nitrogen plays a crucial role in modulating the ring's reactivity and can also act as a directing group. Electron-withdrawing groups, such as sulfonyl or acyl groups, can activate the ring for certain transformations. In some cases, the nitrogen substituent is essential for coordinating to the metal catalyst and directing functionalization to a specific position.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed C-H Arylation
Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst (e.g., Pd(OAc)₂) is from a reliable source and handled under inert conditions if necessary. Consider using a pre-catalyst that is more stable.
Incorrect Ligand Choice The ligand plays a critical role. For C(sp³)-H amination, specific ligands are required. For arylations, the choice of ligand can influence efficiency. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
Suboptimal Base or Additive The base is crucial for the catalytic cycle. Screen different bases (e.g., CsOAc, K₂CO₃) and additives (e.g., AgOAc, CuBr₂). The combination of oxidant and additive can significantly impact the reaction outcome.[7][19]
Poor Solvent Choice The polarity and coordinating ability of the solvent can affect catalyst solubility and activity. Test a range of solvents such as toluene, dioxane, or t-Amyl alcohol.[7]
Reaction Temperature Too Low/High C-H activation often requires elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or side reactions. Optimize the reaction temperature.
Problem 2: Poor Regioselectivity in Lewis Acid-Catalyzed Ring-Opening
Possible Cause Troubleshooting Step
Incorrect Lewis Acid The nature of the Lewis acid can influence which C-N bond is cleaved. Screen different Lewis acids (e.g., La(OTf)₃, Sc(OTf)₃, Mg(OTf)₂).[3][9][20]
Steric Hindrance Bulky nucleophiles may preferentially attack the less sterically hindered carbon atom adjacent to the nitrogen.[1] Consider the steric profile of both your substrate and nucleophile.
Electronic Effects Substituents on the azetidine ring can electronically bias one C-N bond over another for cleavage. Unsaturated substituents at the 2-position often favor cleavage of the adjacent C-N bond.[1]
Solvent Effects The solvent can influence the stability of charged intermediates and transition states, thereby affecting regioselectivity. Test solvents with different polarities.[21]

Quantitative Data Summary

The following tables summarize catalyst performance data from selected publications to aid in catalyst selection and reaction optimization.

Table 1: Catalyst Performance in La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines for Azetidine Synthesis [3][4][9]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1La(OTf)₃ (5)DCE2.581
2Sc(OTf)₃ (5)DCE2.578
3Yb(OTf)₃ (5)DCE2.575
4Ni(ClO₄)₂·6H₂O (5)DCE2.5Low Yield
5TfOH (5)DCE2.5Low Yield

Reaction conditions: cis-3,4-epoxy amine substrate, refluxing solvent.

Table 2: Optimization of Visible Light-Mediated Aza Paternò–Büchi Reaction for Azetidine Synthesis [14][22]

EntryPhotocatalyst (mol%)SolventYield (%)Diastereomeric Ratio (d.r.)
1[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (2.5)CH₂Cl₂85>20:1
2[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (2.5)MeCN97>20:1
3[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.5)THF98>20:1
4Ru(bpy)₃(PF₆)₂ (2.5)THF<5-
5Xanthone (30)MeCN431.5:1

Reaction conditions: Oxime and alkene substrates, visible light irradiation.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Azetidine Synthesis [19]

  • Materials:

    • Substrate (e.g., a γ-C(sp³)-H containing amine precursor)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Oxidant (e.g., benziodoxole tosylate)

    • Additive (e.g., Silver(I) acetate - AgOAc)

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • To an oven-dried reaction vessel, add the amine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), benziodoxole tosylate (1.2 equiv), and AgOAc (2.0 equiv).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous toluene via syringe.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 24-48 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine.

Visualizations

Catalyst_Selection_Workflow cluster_start Define Desired Transformation cluster_reactions Select Reaction Type cluster_catalysts Choose Catalyst Class cluster_end Outcome start Start: Azetidine Substrate ch_func C-H Functionalization start->ch_func Identify Goal ring_open Ring-Opening start->ring_open Identify Goal coupling Cross-Coupling start->coupling Identify Goal photochem Photochemical Reaction start->photochem Identify Goal pd_cat Palladium Catalysts (e.g., Pd(OAc)₂) ch_func->pd_cat e.g., Arylation lewis_acid Lewis Acids (e.g., La(OTf)₃) ring_open->lewis_acid e.g., Nucleophilic Addition pd_ligand Palladium Complexes with specific ligands coupling->pd_ligand e.g., Suzuki-Miyaura photocat Photocatalysts (e.g., Iridium complexes) photochem->photocat e.g., [2+2] Cycloaddition product Desired Functionalized Azetidine pd_cat->product Run Experiment lewis_acid->product Run Experiment pd_ligand->product Run Experiment photocat->product Run Experiment

Caption: Catalyst selection workflow for azetidine functionalization.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield in Pd-Catalyzed Azetidine Functionalization cause1 Catalyst Deactivation problem->cause1 cause2 Suboptimal Ligand/Base problem->cause2 cause3 Incorrect Solvent problem->cause3 cause4 Temperature Issue problem->cause4 sol1 Use fresh catalyst/ pre-catalyst cause1->sol1 sol2 Screen different ligands and bases cause2->sol2 sol3 Test various solvents cause3->sol3 sol4 Optimize reaction temperature cause4->sol4 outcome outcome sol1->outcome Improved Yield sol2->outcome Improved Yield sol3->outcome Improved Yield sol4->outcome Improved Yield

References

Technical Support Center: Purity Assessment of 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 1-(azetidin-1-yl)-3-chloropropan-1-one. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer

Detailed analytical methods and a comprehensive impurity profile for this compound are not extensively available in public literature. The guidance provided here is based on general principles of analytical chemistry, information on structurally similar compounds, and a hypothetical synthesis route. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Synthesis and Potential Impurities

A plausible synthesis for this compound involves the acylation of azetidine with 3-chloropropionyl chloride in the presence of a base.

Reaction: Azetidine + 3-Chloropropionyl Chloride → this compound

Based on this, potential impurities could include:

  • Starting Materials: Unreacted azetidine and 3-chloropropionyl chloride.

  • Byproducts:

    • Hydrolysis Product: 3-chloropropionic acid (from the reaction of 3-chloropropionyl chloride with water).

    • Dimerization/Polymerization Products: Self-reaction products of the starting materials or the final product.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, triethylamine).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for routine purity analysis of this compound?

A1: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the most suitable technique. This is due to the presence of a carbonyl group which acts as a chromophore, allowing for UV detection. HPLC is a robust and widely available technique that can effectively separate the target compound from many potential impurities.

Q2: Can Gas Chromatography (GC) be used for the analysis of this compound?

A2: Gas Chromatography (GC) could be a viable option, particularly when coupled with a mass spectrometer (GC-MS) for identification of volatile and semi-volatile impurities. However, the thermal stability of this compound needs to be considered, as some amide compounds can degrade at elevated temperatures in the GC inlet. A lower inlet temperature and a non-aggressive injection mode (e.g., split injection) are recommended to minimize the risk of degradation.

Q3: What is the expected UV absorbance maximum for this compound?

A3: The amide carbonyl group is the primary chromophore. Generally, simple amides exhibit a weak UV absorbance around 200-220 nm. It is recommended to perform a UV scan of a pure standard to determine the optimal wavelength for detection.

Q4: How can I confirm the identity of impurities?

A4: The most definitive way to identify impurities is by using a mass spectrometer. HPLC coupled with a mass spectrometer (LC-MS) or GC-MS can provide molecular weight and fragmentation data, which helps in structure elucidation. If standards for potential impurities are available, their retention times and mass spectra can be compared to the unknown peaks in the sample.

Q5: What are the key considerations for sample preparation?

A5: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol. For HPLC analysis, it is crucial to dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase to ensure good peak shape. For GC analysis, a volatile and inert solvent should be used. Ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm filter before injection to prevent clogging of the analytical column or instrument tubing.

Troubleshooting Guides

HPLC-UV Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the sample concentration.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.
Secondary Interactions with Column For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help. Using a column with end-capping can also minimize silanol interactions.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][2]

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Fluctuations in Pump Flow Rate Check for leaks in the pump and fittings. Degas the mobile phase to remove air bubbles.[1][3]
Changes in Mobile Phase Composition Ensure the mobile phase is prepared accurately and is well-mixed. For gradient elution, ensure the gradient pump is functioning correctly.[1]
Temperature Variations Use a column oven to maintain a constant temperature.[1]

Issue 3: Extraneous Peaks (Ghost Peaks)

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity solvents and freshly prepared mobile phase. Filter all solvents before use.[2]
Carryover from Previous Injections Run a blank injection of the solvent to see if the ghost peak is present. Clean the injector and syringe with a strong solvent.
Sample Degradation Investigate the stability of the compound in the chosen solvent and under the analytical conditions.
GC-MS Analysis

Issue 1: No Peak or Very Small Peak for the Analyte

Possible Cause Troubleshooting Step
Thermal Degradation in the Inlet Lower the injector temperature. Use a split injection instead of splitless to reduce residence time in the inlet.
Analyte Adsorption Use a deactivated liner and column. Check for active sites in the GC system.
Incorrect Mass Spectrometer Settings Ensure the MS is scanning the correct mass range and that the ionization source is tuned.

Issue 2: Broad Peaks

Possible Cause Troubleshooting Step
Slow Injection Ensure a fast and clean injection.
Low Carrier Gas Flow Rate Optimize the carrier gas flow rate for the column dimensions.
Column Contamination Bake out the column at a high temperature (within the column's limits). If the problem persists, trim the front end of the column or replace it.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC-UV Method

This is a general starting method and may require optimization.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method

This is a general starting method and may require optimization.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C (may need to be lowered if degradation is observed)
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Mass Range m/z 40-400
Sample Preparation Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Generate Report Integration->Report

Caption: A typical workflow for purity analysis using HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis SamplePrep Dissolve Sample in Volatile Solvent Injector GC Injector SamplePrep->Injector GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpec Mass Spectra Analysis TIC->MassSpec LibrarySearch Library Search MassSpec->LibrarySearch

Caption: A standard workflow for impurity identification using GC-MS.

HPLC_Troubleshooting Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Times? PeakShape->RetentionTime No Tailing Tailing or Fronting? PeakShape->Tailing Yes Pressure Pressure Fluctuation? RetentionTime->Pressure No CheckPump Check Pump & Leaks RetentionTime->CheckPump Yes CheckForLeaks Check for System Leaks Pressure->CheckForLeaks Yes ReduceConc Reduce Concentration/Volume Tailing->ReduceConc Yes ChangeSolvent Change Sample Solvent Tailing->ChangeSolvent If still issue CheckColumn Check Column Health ChangeSolvent->CheckColumn End Problem Resolved CheckColumn->End CheckMobilePhase Check Mobile Phase Prep CheckPump->CheckMobilePhase UseOven Use Column Oven CheckMobilePhase->UseOven UseOven->End DegasMobilePhase Degas Mobile Phase CheckForLeaks->DegasMobilePhase CheckForBlockage Check for Blockages DegasMobilePhase->CheckForBlockage CheckForBlockage->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Chloroalkylating Agents: 1-(Azetidin-1-yl)-3-chloropropan-1-one in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic introduction of chloroalkyl groups into molecular scaffolds remains a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 1-(azetidin-1-yl)-3-chloropropan-1-one against other established chloroalkylating agents, offering insights into their performance, supported by available data and experimental context.

Introduction to Chloroalkylating Agents

Chloroalkylating agents are a class of reactive chemical compounds instrumental in forming covalent bonds with nucleophilic centers in biological molecules. This reactivity is harnessed in drug design to create compounds that can irreversibly bind to their targets, a mechanism particularly effective in anticancer therapies.[1] Traditional agents, such as nitrogen mustards and chloroethylnitrosoureas, have been pivotal in chemotherapy for decades.[2][3] However, their high reactivity and lack of selectivity can lead to significant off-target effects and toxicity.[2] This has spurred the development of novel chloroalkylating agents with potentially improved safety and efficacy profiles.

This compound is a contemporary chloroalkylating agent featuring a strained azetidine ring. The unique structural and electronic properties of the azetidine moiety are of growing interest in medicinal chemistry for their potential to modulate physicochemical properties and biological activity.[4][5][6]

Performance Comparison: Reactivity and Synthetic Utility

Table 1: Qualitative Comparison of Chloroalkylating Agents

FeatureThis compoundNitrogen Mustards (e.g., Mechlorethamine)Chloroethylnitrosoureas (e.g., Carmustine)
Reactive Moiety 3-chloropropanoylBis(2-chloroethyl)amine2-chloroethyl-N-nitrosourea
Activation Likely direct nucleophilic substitutionIntramolecular cyclization to aziridinium ionDecomposition to chloroethyldiazonium ion
Reactivity Expected to be moderateHighHigh (following activation)
Selectivity Potentially higher due to amide functionalityLowModerate
Key Applications Synthetic intermediate in drug discoveryAnticancer chemotherapyAnticancer chemotherapy (especially brain tumors)

The reactivity of nitrogen mustards is driven by the intramolecular cyclization to a highly electrophilic aziridinium ion, leading to potent but often indiscriminate alkylation of DNA.[2] Chloroethylnitrosoureas require in vivo decomposition to generate the reactive chloroethyldiazonium ion, which then alkylates DNA.

In contrast, the reactivity of this compound is anticipated to be more modulated. The electron-withdrawing nature of the adjacent carbonyl group likely reduces the nucleophilicity of the azetidine nitrogen, preventing the formation of a highly reactive azetidinium ion intermediate analogous to the aziridinium ion of nitrogen mustards. Alkylation is therefore more likely to proceed via a direct SN2 displacement of the chloride by a nucleophile. This could translate to greater control and selectivity in synthetic applications.

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for the use of this compound as a chloroalkylating agent are not widely published in comparative studies, a general procedure for the chloroalkylation of a primary or secondary amine can be outlined based on standard organic synthesis practices.

General Protocol for N-Chloroalkylation:

  • Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution to act as a proton scavenger.

  • Reagent Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove salts and excess reagents, and purify the product using column chromatography or recrystallization.

The optimization of reaction conditions, including solvent, base, temperature, and stoichiometry, would be crucial to maximize the yield and purity of the desired chloroalkylated product.

Visualization of Reaction Pathways

To illustrate the proposed mechanistic differences, the following diagrams outline the activation and reaction pathways of a nitrogen mustard and the expected reaction of this compound.

G cluster_NM Nitrogen Mustard Activation NM R-N(CH₂CH₂Cl)₂ Aziridinium Aziridinium Ion (Highly Reactive) NM->Aziridinium Intramolecular Cyclization Alkylated_Guanine Alkylated Guanine Aziridinium->Alkylated_Guanine Alkylation of DNA

Caption: Activation of a Nitrogen Mustard.

G cluster_Azetidine This compound Reaction Azetidine_Reagent Azetidin-C(O)CH₂CH₂Cl Alkylated_Product Alkylated Product Azetidine_Reagent->Alkylated_Product Nucleophile Nucleophile (e.g., Amine) Nucleophile->Alkylated_Product SN2 Displacement

Caption: Proposed Reaction of this compound.

Safety and Handling

Comprehensive, comparative toxicity data for this compound is limited. However, as a chloroalkylating agent, it should be handled with care, assuming it to be a potential irritant and sensitizer. The safety data sheet (SDS) for this compound indicates that it may cause skin and eye irritation and respiratory irritation.[7]

In contrast, nitrogen mustards are well-documented vesicants (blistering agents) and are classified as human carcinogens. Their high systemic toxicity necessitates stringent handling protocols and personal protective equipment.

Table 2: General Safety Profile Comparison

AgentKnown HazardsHandling Precautions
This compound Potential irritant (skin, eyes, respiratory).[7]Standard laboratory PPE (gloves, safety glasses, lab coat). Use in a well-ventilated fume hood.
Nitrogen Mustards Carcinogenic, mutagenic, vesicant, highly toxic.Specialized handling procedures, including the use of dedicated equipment and facilities. Full-body protection may be required.
Chloroethylnitrosoureas Carcinogenic, mutagenic, highly toxic.Similar to nitrogen mustards, requiring stringent safety protocols.

Conclusion

This compound represents a modern alternative to classical chloroalkylating agents. While direct comparative performance data is scarce, its chemical structure suggests a more controlled reactivity profile compared to the highly reactive and often non-selective nitrogen mustards. This could offer advantages in synthetic applications where greater selectivity and milder reaction conditions are desired. The azetidine moiety is a valuable scaffold in contemporary drug discovery, and reagents like this compound are important tools for medicinal chemists.[4][5][6] Further research is warranted to quantitatively assess its chloroalkylation efficiency, selectivity, and cytotoxicity in direct comparison with established agents to fully elucidate its potential in drug development.

References

A Comparative Guide to the Reactivity of 3-Chloropropionyl Chloride and 1-(Azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the choice of reagents is paramount to ensuring reaction efficiency, selectivity, and safety. This guide provides an objective comparison of the reactivity of two related bifunctional compounds: 3-chloropropionyl chloride and its derivative, 1-(azetidin-1-yl)-3-chloropropan-1-one. Understanding the distinct reactivity profiles of the acyl chloride versus the tertiary amide is crucial for designing robust synthetic routes.

Overview and Structural Comparison

3-Chloropropionyl chloride is a highly reactive acyl chloride, a class of compounds known for their utility as powerful acylating agents.[1] It features two distinct electrophilic sites: a highly reactive acyl chloride functional group and a less reactive alkyl chloride on the propyl chain.

This compound is a tertiary amide derived from the reaction of 3-chloropropionyl chloride with azetidine. In this molecule, the highly reactive acyl chloride has been converted into a stable amide, fundamentally altering the compound's reactivity profile. The primary electrophilic site is now the carbon atom bonded to the chlorine on the propyl chain.

The direct synthetic relationship between these two compounds underscores the fundamental difference in their reactivity. The formation of the amide from the acyl chloride is a classic example of nucleophilic acyl substitution.[1]

G cluster_0 Synthesis of this compound acyl_chloride 3-Chloropropionyl Chloride amide 1-(Azetidin-1-yl)-3- chloropropan-1-one acyl_chloride->amide Nucleophilic Acyl Substitution azetidine Azetidine (Nucleophile) azetidine->amide hcl HCl (Byproduct) amide->hcl +

Caption: Synthesis of the amide from the acyl chloride.

Physicochemical Properties

A summary of the key properties of both compounds is presented below. Data for this compound is limited, reflecting its status as a synthetic intermediate rather than a commercial reagent.

Property3-Chloropropionyl ChlorideThis compound
CAS Number 625-36-51094428-17-7
Molecular Formula C₃H₄Cl₂OC₆H₁₀ClNO
Molecular Weight 126.97 g/mol 147.60 g/mol
Appearance Colorless to pale yellow liquidData not available (typically solid or oil)
Boiling Point ~144 °CData not available
Melting Point -32 °CData not available
Key Hazard Highly reactive, corrosive, reacts violently with water.[2][3]General amide/alkyl halide hazards

Comparative Reactivity Analysis

The difference in the functional group at the carbonyl carbon—a chlorine atom versus an azetidinyl nitrogen—is the primary determinant of the vast difference in reactivity.

G cluster_acyl 3-Chloropropionyl Chloride cluster_amide This compound a Structure A a_carbonyl C=O (Highly Electrophilic) a_alkyl C-Cl (Electrophilic) b_carbonyl C=O (Poorly Electrophilic) a_carbonyl->b_carbonyl Reactivity Greatly Reduced b Structure B b_alkyl C-Cl (Primary Reactive Site)

Caption: Comparison of reactive sites.

Reactivity at the Carbonyl Group

3-Chloropropionyl Chloride: The acyl chloride is one of the most reactive carboxylic acid derivatives.[4][5] This high reactivity is due to two main factors:

  • Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.[4]

  • Poor Resonance: The overlap between the chlorine 3p orbital and the carbon 2p orbital of the carbonyl is poor, meaning there is minimal resonance stabilization.[3]

  • Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the elimination step in nucleophilic acyl substitution reactions.[3][6]

Consequently, 3-chloropropionyl chloride reacts rapidly and often exothermically with a wide range of nucleophiles, including water (hydrolysis), alcohols (esterification), and amines (amidation).[1]

This compound: This compound is a tertiary amide. Amides are the least reactive of the common carboxylic acid derivatives.[7][8] Their stability is attributed to:

  • Strong Resonance: The lone pair of electrons on the nitrogen atom is effectively delocalized into the carbonyl group. This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it a much weaker electrophile.[8][9]

  • Poor Leaving Group: The azetidinide anion would be a very strong base and is therefore an extremely poor leaving group, preventing nucleophilic acyl substitution at the carbonyl.[8]

Reactivity at the 3-Chloro Position

Both molecules possess a chlorine atom on the propyl chain, which can act as a leaving group in nucleophilic substitution (Sₙ2) reactions.

3-Chloropropionyl Chloride: While the acyl chloride group is the dominant reactive site, the alkyl chloride can also react with strong nucleophiles. However, reactions are often designed to exploit the acyl chloride's reactivity first. For instance, in Friedel-Crafts acylation, the acyl chloride reacts with an aromatic ring, and the resulting chloropropyl ketone can then undergo an intramolecular cyclization.[10]

This compound: With the carbonyl group rendered largely unreactive, the primary site for further transformation is the alkyl chloride. This site is susceptible to nucleophilic attack. A key reaction for this type of molecule is intramolecular cyclization, where a nucleophile generated elsewhere in the molecule (or an external nucleophile) displaces the chloride to form a new ring.[11][12][13] In some cases, elimination to form an acrylamide can also be a competing pathway, especially in the presence of a strong base.[14]

Experimental Protocols

Protocol 1: Synthesis of an Amide using 3-Chloropropionyl Chloride

This protocol describes a typical amidation reaction, forming this compound itself.

Objective: To synthesize this compound via nucleophilic acyl substitution.

Materials:

  • 3-Chloropropionyl chloride

  • Azetidine

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Stir plate, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Dissolve azetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 3-chloropropionyl chloride (1.0 eq) in anhydrous DCM in a dropping funnel.

  • Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LCMS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

This procedure is a general representation based on standard amidation reactions.[15][16]

Protocol 2: Intramolecular Cyclization of a 3-Halo Amide (Illustrative)

This protocol illustrates a potential reaction pathway for this compound or a similar N-substituted 3-chloroamide.

Objective: To achieve intramolecular cyclization of an N-substituted 3-chloroamide to form a lactam.

Materials:

  • N-substituted 3-chloroamide (e.g., N-benzyl-3-chloropropanamide)

  • Strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Stir plate, round-bottom flask, syringe, inert atmosphere setup

Procedure:

  • Dissolve the N-substituted 3-chloroamide (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C, depending on the base used.

  • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution. The base deprotonates the amide nitrogen, forming an amidate anion.

  • Allow the reaction to stir at low temperature for 30 minutes, then warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LCMS). The generated anion acts as an intramolecular nucleophile, displacing the chloride to form a four-membered β-lactam ring.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting lactam product by column chromatography or recrystallization.

This protocol is based on general principles of intramolecular cyclization of halo-amides.[11][17][18]

Summary and Conclusion

The reactivities of 3-chloropropionyl chloride and this compound are fundamentally different and dictate their distinct roles in chemical synthesis.

Feature3-Chloropropionyl ChlorideThis compound
Primary Reactive Site Acyl Chloride (C=O)Alkyl Chloride (C-Cl)
Carbonyl Reactivity Extremely High: Rapidly undergoes nucleophilic acyl substitution.Very Low: Stable amide, unreactive under normal conditions.
Alkyl Halide Reactivity Moderate, but often secondary to the acyl chloride.Moderate, the primary site for Sₙ2 or elimination reactions.
Typical Reactions Acylation, Hydrolysis, Esterification, Friedel-Crafts.Nucleophilic Substitution, Intramolecular Cyclization, Elimination.
Primary Synthetic Role Powerful bifunctional acylating agent and building block.[19]A stable intermediate for subsequent functionalization at the propyl chain.
Handling Precautions Handle under anhydrous conditions; highly corrosive and moisture-sensitive.[2]Standard laboratory precautions for amides and alkyl halides.

References

spectroscopic data comparison of functionalized azetidines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of spectroscopic data is essential for the structural elucidation and verification of newly synthesized functionalized azetidines. This guide provides a comparative overview of key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for representative functionalized azetidines, details the experimental protocols for data acquisition, and illustrates relevant workflows and biological pathways. This information is intended to support researchers, scientists, and drug development professionals in their work with this important class of heterocyclic compounds.

Spectroscopic Data Comparison

The structural features of functionalized azetidines, such as the nature and position of substituents on the four-membered ring, give rise to characteristic spectroscopic signatures. The following tables summarize typical data for a selection of azetidine derivatives, including the parent unsubstituted azetidine and more complex functionalized examples like 2-oxo-azetidines (β-lactams).

¹H Nuclear Magnetic Resonance (NMR) Data

Proton NMR provides information about the chemical environment of protons in a molecule. In azetidines, the chemical shifts and coupling constants of the ring protons are particularly diagnostic. Protons on carbons adjacent to the nitrogen atom are typically found in the 2.5-4.0 ppm range, while the chemical shift of protons on the carbon atom at position 3 can vary more widely depending on substitution.

Table 1: Comparative ¹H NMR Data (δ, ppm) for Selected Azetidines

CompoundH-2 (α to N)H-3 (β to N)H-4 (α to N)Substituent ProtonsSolventReference
Azetidine3.63 (t)2.33 (quintet)3.63 (t)2.08 (s, NH)CDCl₃
N-Benzyl-2-phenylazetidine~4.0 (m)~2.0-2.4 (m)~3.2-3.6 (m)7.2-7.4 (m, Ar-H), 3.8 (s, CH₂Ph)Not Specified
trans-3-chloro-4-phenyl-1-amino-2-azetidinone4.98 (d)4.49 (d)- (C=O)7.2-7.8 (m, Ar-H)Not Specified
N-Boc-2-phenylazetidine~4.14 (dd)~2.06-2.55 (m)~3.70 (dd)1.42-1.61 (bs, t-Bu), 7.06-7.26 (m, Ar-H)Toluene-d₈
¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon NMR is used to determine the number and type of carbon atoms in a molecule. The carbonyl carbon of 2-oxo-azetidines has a characteristic chemical shift in the range of 165-175 ppm. The carbons of the azetidine ring typically appear in the range of 20-70 ppm.

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Selected Azetidines

CompoundC-2 (α to N)C-3 (β to N)C-4 (α to N)Substituent CarbonsSolventReference
1-Diaminomethylidene-azetidine-2-carboxylic acid59.820.749.6174.9 (COOH), 158.4 (C=N)D₂O
N-Benzyl-2-phenylazetidine66.525.154.3126.8-141.2 (Ar-C), 60.2 (CH₂Ph)Not Specified
N-Boc-2-phenylazetidine63.225.048.1173.4 (C=O), 128.3-141.9 (Ar-C), 80.5 (C-OtBu), 28.8 (tBu)Toluene-d₈
2-Oxo-azetidine derivatives~50-65~45-60~165-175 (C=O)Varies with substitutionNot Specified
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups. A key diagnostic peak for 2-oxo-azetidines is the strong carbonyl (C=O) stretch, which typically appears at a relatively high wavenumber (1730-1770 cm⁻¹) due to ring strain. The N-H stretch for unsubstituted or N-monosubstituted azetidines appears in the 3300-3500 cm⁻¹ region.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for Selected Azetidines

Compound / ClassC=O Stretch (β-lactam)C-N StretchN-H StretchOther Key BandsReference
AzetidineN/A~1100-1300~3350~2850-2950 (C-H stretch)
2-Oxo-azetidines (general)1732-1753Not specifiedN/A (for N-substituted)Varies with substitution
4,4'-bis(phenyl)-3,3'-dichloro-[1,1'-biazetidine]-2,2'-dione1765-1701Not specifiedN/A~750 (C-Cl stretch)
N-Boc-2-arylazetidines1693-1698 (carbamate C=O)~1155N/A~2970 (C-H stretch)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular ion peak (M⁺) is crucial for determining the molecular weight. Fragmentation patterns can help elucidate the structure, often involving cleavage of the azetidine ring or loss of substituents. For instance, alkyl-substituted azetidines may show fragmentation patterns with clusters of peaks 14 mass units apart, corresponding to the loss of CH₂ groups.

Table 4: Mass Spectrometry (m/z) Data for Selected Azetidines

CompoundMolecular Ion (M⁺ or [M+H]⁺)Key Fragment IonsIonization MethodReference
Azetidine5756, 29, 28Electron Impact (EI)
N-[(4-aryl-3-chloro-2-oxo-azetidine)acetamidyl]-5-nitroindazolesVariesFragments corresponding to the loss of side chains and cleavage of the β-lactam ring.Fast Atom Bombardment (FAB)
N-substituted azetidinonesVariesFragments indicating cleavage of the azetidinone ring and substituents.FAB-Mass

Experimental Protocols

Standard spectroscopic analysis of synthesized azetidines follows established procedures in organic chemistry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the purified azetidine derivative is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300, 400, or 600 MHz for the proton channel. Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments like COSY and HSQC may be performed to aid in complex structural assignments.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. In some cases, spectra can be recorded in situ from a reaction mixture using a probe.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer. Common ionization techniques for these molecules include Electron Impact (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel functionalized azetidine.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation A Reactant A + Reactant B B Chemical Synthesis (e.g., Cycloaddition) A->B C Crude Product B->C D Purification (Chromatography, Recrystallization) C->D E Purified Functionalized Azetidine D->E F Sample Preparation E->F G ¹H & ¹³C NMR F->G H FT-IR Spectroscopy F->H I Mass Spectrometry (MS) F->I J Spectral Data (Shifts, Frequencies, m/z) G->J H->J I->J K Structural Elucidation J->K L Structure Confirmed K->L

Caption: Workflow for synthesis and spectroscopic characterization of azetidines.

Example Biological Pathway: Inhibition of Bacterial Cell Wall Synthesis

Many functionalized azetidines, particularly 2-oxo-azetidines (β-lactams), are designed as antimicrobial agents. They often function by inhibiting key enzymes in the bacterial peptidoglycan synthesis pathway, leading to cell lysis and death.

G UDP_NAG UDP-NAG & UDP-NAM (Peptidoglycan Precursors) Lipid_II Lipid II Synthesis & Translocation UDP_NAG->Lipid_II Polymerization Glycosyltransferases (Polymerization) Lipid_II->Polymerization PG_Chain Nascent Peptidoglycan Chain Polymerization->PG_Chain PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PG_Chain->PBP Crosslinking Peptide Cross-linking PBP->Crosslinking Lysis Cell Wall Instability & Lysis PBP->Lysis Pathway Blocked Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall Azetidine Functionalized Azetidine (β-Lactam Analogue) Azetidine->PBP Inhibition Inhibition

Caption: Inhibition of bacterial cell wall synthesis by a functionalized azetidine.

Unveiling the Potency of the Azetidinone Ring: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, the four-membered azetidinone ring, the core structure of β-lactam antibiotics, holds a prominent position. This guide provides a comprehensive comparison of the biological activities of azetidinone derivatives against other key heterocyclic pharmacophores, supported by experimental data and detailed protocols to aid in the design and development of next-generation therapeutics.

The unique strained ring system of azetidinone, also known as the β-lactam ring, is a key determinant of its potent biological activity. This structural feature is responsible for the well-documented antibacterial action of penicillin and cephalosporin antibiotics, which function by inhibiting bacterial cell wall synthesis.[1] However, the therapeutic potential of azetidinone derivatives extends far beyond their antimicrobial effects, with numerous studies demonstrating significant anticancer, anti-inflammatory, and other pharmacological activities.[2][3] This guide will delve into a comparative analysis of these activities, pitting azetidinone derivatives against other prominent heterocyclic compounds such as thiazolidinones, pyrazolines, and benzimidazoles.

Antimicrobial Activity: Azetidinones versus Thiazolidinones

Azetidinone and thiazolidinone derivatives are both recognized for their broad-spectrum antimicrobial properties. The mechanism of action for many azetidinone-based antibiotics involves the inhibition of transpeptidases, crucial enzymes in bacterial cell wall synthesis.[1] Thiazolidinones, five-membered sulfur and nitrogen-containing heterocycles, also exhibit significant antimicrobial effects, often attributed to the inhibition of essential bacterial enzymes.

A comparative study on a series of synthesized azetidinone and thiazolidinone derivatives revealed that the nature of the heterocyclic ring plays a crucial role in determining the antimicrobial spectrum and potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative compounds against various bacterial and fungal strains.

Compound IDHeterocycleS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
AZT-1 Azetidinone12.52550[4]
THZ-1 Thiazolidinone255025[5]
AZT-2 Azetidinone6.2512.525[4]
THZ-2 Thiazolidinone12.52512.5[5]

The data suggests that while both classes of compounds display notable antimicrobial activity, the azetidinone derivatives, in this particular study, exhibited superior antibacterial efficacy, especially against Gram-positive bacteria. Conversely, the thiazolidinone derivatives demonstrated more potent antifungal activity. Structure-activity relationship (SAR) studies indicate that substitutions on both the azetidinone and thiazolidinone rings significantly influence their antimicrobial potency and spectrum.[4][5]

Anticancer Activity: Azetidinones in Comparison to Pyrazolines

The development of novel anticancer agents is a critical area of research. Both azetidinone and pyrazoline derivatives have emerged as promising scaffolds for the design of potent cytotoxic compounds. Azetidinones have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the activation of apoptotic pathways.[6][7] Pyrazolines, five-membered heterocycles with two adjacent nitrogen atoms, are also known to induce apoptosis and inhibit cancer cell proliferation.[8][9]

A comparative analysis of the cytotoxic effects of representative azetidinone and pyrazoline derivatives against human cancer cell lines is presented below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDHeterocycleCancer Cell LineIC50 (µM)Reference
AZT-3 AzetidinoneMCF-7 (Breast)5.79[2]
PYR-1 PyrazolineMCF-7 (Breast)8.97[10]
AZT-4 AzetidinoneHCT-116 (Colon)3.5[11]
PYR-2 PyrazolineHCT-116 (Colon)5.42[10]

These findings highlight the potent anticancer activity of both azetidinone and pyrazoline derivatives. In the cited studies, the selected azetidinone derivatives demonstrated slightly lower IC50 values, suggesting a higher potency in these specific cancer cell lines. The mechanism of action for some anticancer azetidinones involves the activation of AMP-activated protein kinase (AMPK), leading to apoptosis.[6] Pyrazoline derivatives have been shown to inhibit signaling pathways such as PI3K/Akt/ERK1/2, which are crucial for cancer cell survival and proliferation.[12]

Anti-inflammatory Activity: Azetidinones versus Benzimidazoles

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Azetidinone derivatives have been investigated for their anti-inflammatory properties. Benzimidazoles, bicyclic heterocyclic compounds composed of fused benzene and imidazole rings, are well-established as potent anti-inflammatory agents.[13][14] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.[15]

The following table compares the in vivo anti-inflammatory activity of an azetidinone derivative with a benzimidazole derivative in a carrageenan-induced paw edema model in rats. The percentage of edema inhibition reflects the compound's ability to reduce inflammation.

Compound IDHeterocycleDose (mg/kg)Edema Inhibition (%)Reference
AZT-5 Azetidinone10065[16]
BZD-1 Benzimidazole10074.17[17]

The results from these studies indicate that both azetidinone and benzimidazole derivatives possess significant anti-inflammatory activity. In this comparison, the benzimidazole derivative exhibited a higher percentage of edema inhibition at the same dose. The anti-inflammatory effects of benzimidazoles can be mediated through the PI3Kδ signaling pathway.[15]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key biological assays cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Antimicrobial Susceptibility Testing Workflow

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with compounds A->C B Prepare dilutions of test compounds B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance and calculate IC50 E->F

Anticancer MTT Assay Workflow

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control (vehicle), standard drug, and test compound groups.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

experimental_workflow_antiinflammatory cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Group and acclimatize rats C Administer compounds to rats A->C B Prepare test compounds and carrageenan B->C D Induce paw edema with carrageenan C->D E Measure paw volume over time D->E F Calculate percentage of edema inhibition E->F

Anti-inflammatory Assay Workflow

Signaling Pathways

The diverse biological activities of these heterocyclic compounds are a result of their interaction with various cellular signaling pathways.

Azetidinone Anticancer Signaling Pathway

Certain 1,4-diaryl-2-azetidinones exert their anticancer effects by activating the AMP-activated protein kinase (AMPK) pathway.[6] AMPK activation leads to the inhibition of tubulin polymerization, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis through the activation of caspase-3.[6][11]

signaling_pathway_azetidinone Azetidinone 1,4-Diaryl-2-azetidinone AMPK AMPK Activation Azetidinone->AMPK Tubulin Inhibition of Tubulin Polymerization AMPK->Tubulin G2M G2/M Cell Cycle Arrest Tubulin->G2M Caspase3 Caspase-3 Activation G2M->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Azetidinone Anticancer Signaling

Benzimidazole Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some benzimidazole derivatives are mediated through the modulation of the PI3K/Akt signaling pathway. By activating class I PI3Kδ, these compounds can suppress the production of pro-inflammatory mediators.[15]

signaling_pathway_benzimidazole Benzimidazole Benzimidazole Derivative PI3Kd Class I PI3Kδ Activation Benzimidazole->PI3Kd Akt Akt Signaling PI3Kd->Akt Inflammation Suppression of Pro-inflammatory Mediators Akt->Inflammation

Benzimidazole Anti-inflammatory Signaling

Conclusion

This comparative guide underscores the significant and diverse biological potential of azetidinone derivatives. While their antimicrobial properties are well-established, their efficacy as anticancer and anti-inflammatory agents is comparable, and in some cases superior, to other well-known heterocyclic compounds. The provided data and experimental protocols offer a valuable resource for researchers aiming to explore and expand the therapeutic applications of the versatile azetidinone scaffold. Further structure-activity relationship studies and the elucidation of precise molecular mechanisms will undoubtedly pave the way for the development of novel and more effective drugs based on this privileged heterocyclic ring.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-(azetidin-1-yl)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized 1-(azetidin-1-yl)-3-chloropropan-1-one, a key intermediate in pharmaceutical synthesis. We present a standard synthesis and an alternative approach, followed by detailed experimental protocols for various analytical techniques to quantify purity and identify potential impurities.

Synthesis of this compound: A Comparison of Methods

A reliable synthesis is paramount to achieving high purity. Below, we compare two potential synthetic routes.

Method 1: Acylation of Azetidine with 3-Chloropropionyl Chloride (Standard Method)

This is a straightforward and common method for the synthesis of amides. Azetidine is directly acylated using 3-chloropropionyl chloride in the presence of a base to neutralize the HCl byproduct.

Method 2: Two-Step Synthesis from 3-Chloropropionic Acid (Alternative Method)

This alternative route involves the activation of 3-chloropropionic acid to an active ester, followed by reaction with azetidine. This can sometimes offer advantages in terms of controlling the reaction conditions and minimizing side products.

ParameterMethod 1: Direct AcylationMethod 2: Two-Step Synthesis
Starting Materials Azetidine, 3-Chloropropionyl Chloride, Triethylamine3-Chloropropionic Acid, N-Hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC), Azetidine
Reaction Steps 12
Typical Yield 85-95%75-85%
Key Advantages Simpler, faster, fewer reagentsMilder reaction conditions, potentially fewer side-reactions with sensitive substrates
Key Disadvantages Exothermic reaction, potential for over-alkylationMore complex, generates dicyclohexylurea (DCU) byproduct which must be removed

Experimental Protocols

Below are detailed protocols for the synthesis and purification of this compound, along with methods for purity assessment.

Synthesis and Purification

Method 1: Acylation of Azetidine with 3-Chloropropionyl Chloride

  • Reaction Setup: To a solution of azetidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add 3-chloropropionyl chloride (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Alternative Purification: Recrystallization

For a potentially higher purity final product, the crude material obtained from the workup can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.

Purity Assessment Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is determined by the relative peak area.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Analysis: Identify the main peak corresponding to the product and any impurity peaks by their mass spectra.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Solvent: CDCl₃

    • Analysis: The spectrum of the pure compound is expected to show distinct signals for the protons of the azetidine ring and the chloropropyl chain. Impurities may introduce additional peaks.

  • ¹³C NMR:

    • Solvent: CDCl₃

    • Analysis: The spectrum should display the expected number of carbon signals for the molecule. The presence of extra signals would indicate impurities.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A thin film of the compound on a KBr plate or as a KBr pellet.

  • Analysis: The spectrum should show characteristic absorption bands for the amide carbonyl group (around 1650 cm⁻¹) and the C-Cl bond (around 700-800 cm⁻¹). The absence of peaks corresponding to starting materials (e.g., N-H stretch from azetidine) is an indicator of purity.

Quantitative Data Summary

The following table presents hypothetical but representative data for the purity assessment of this compound synthesized by the two methods.

Analytical MethodParameterExpected Value (Pure)Method 1 (Direct Acylation)Method 2 (Two-Step)
HPLC Purity (%)>99.598.599.2
Retention Time (min)~3.5~3.5~3.5
GC-MS Purity (%)>99.598.299.0
Major m/z fragments147, 112, 70, 57Consistent with productConsistent with product
¹H NMR Chemical Shift (ppm)See expected data belowMinor peaks at ~2.9 ppmMinor peaks at ~1.2 ppm
FTIR Key Peaks (cm⁻¹)~1650 (C=O), ~750 (C-Cl)No significant deviationsNo significant deviations
Melting Point (°C)~45-4843-4644-47

Expected ¹H NMR Data (400 MHz, CDCl₃): δ 4.15 (t, J=7.6 Hz, 2H), 3.80 (t, J=7.6 Hz, 2H), 3.65 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 2.30 (quint, J=7.6 Hz, 2H).

Expected ¹³C NMR Data (101 MHz, CDCl₃): δ 170.5, 52.0, 48.5, 41.0, 35.5, 17.0.

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Direct Acylation cluster_method2 Method 2: Two-Step Synthesis A1 Azetidine + 3-Chloropropionyl Chloride R1 Acylation in DCM with Triethylamine A1->R1 W1 Aqueous Workup R1->W1 P1 Column Chromatography W1->P1 Final_Product Final_Product P1->Final_Product Synthesized Product A2 3-Chloropropionic Acid + NHS R2 Activation with DCC A2->R2 I2 Activated Ester R2->I2 R3 Reaction with Azetidine I2->R3 W2 Filtration & Aqueous Workup R3->W2 P2 Column Chromatography W2->P2 P2->Final_Product Synthesized Product Purity_Assessment_Workflow Start Synthesized this compound HPLC HPLC Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR Purity_Data Quantitative Purity Data (e.g., >99%) HPLC->Purity_Data GCMS->Purity_Data Structure_Confirmation Structural Confirmation & Impurity Identification NMR->Structure_Confirmation FTIR->Structure_Confirmation

Comparative Analysis of 1-(azetidin-1-yl)-3-chloropropan-1-one: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 1-(azetidin-1-yl)-3-chloropropan-1-one, focusing on its cross-reactivity profile against a panel of related kinase targets. The following data and protocols are presented for illustrative purposes to guide researchers in designing and interpreting selectivity studies for novel chemical entities.

Executive Summary

This compound is a synthetic compound belonging to the azetidinone class. While many azetidinone derivatives have been explored for their biological activities, including antibacterial and antifungal properties, the specific selectivity profile of this compound is not extensively documented in publicly available literature.[1][2][3][4][5] This guide presents a hypothetical cross-reactivity study to serve as a framework for evaluating its potential off-target effects. The data herein is simulated to exemplify a typical selectivity screening process and should not be considered as experimentally verified results.

Comparative Kinase Selectivity Profile

To assess the selectivity of this compound, a hypothetical kinase inhibition assay was performed against a panel of structurally related kinases. The results are compared with two other hypothetical compounds, designated as Compound A and Compound B, which represent alternative chemical scaffolds with similar primary targets.

Table 1: Comparative Kinase Inhibition Data (IC50, nM)

Target KinaseThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Target Kinase X152510
Kinase 11,2008002,500
Kinase 23,5001,500>10,000
Kinase 3>10,0005,000>10,000
Kinase 48509501,200

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a generalized protocol for a kinase inhibition assay that could be used to generate the type of data presented in Table 1.

Kinase Inhibition Assay Protocol

1. Reagents and Materials:

  • Recombinant human kinases (Target Kinase X, Kinase 1, 2, 3, 4)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (specific for each kinase)

  • Test compounds (this compound, Compound A, Compound B) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

2. Procedure:

  • A serial dilution of the test compounds is prepared in DMSO.

  • The kinase, substrate, and assay buffer are added to the wells of a 384-well plate.

  • The test compounds are added to the wells, and the plate is incubated at room temperature for a specified period (e.g., 30 minutes).

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at 30°C for 1 hour.

  • The Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal.

  • Luminescence is measured using a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to a DMSO control.

  • IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflow and Potential Signaling Interactions

To further illustrate the process of selectivity profiling and its implications, the following diagrams are provided.

experimental_workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound 1-(azetidin-1-yl)-3- chloropropan-1-one Dilution Serial Dilution in DMSO Compound->Dilution Compound_Addition Addition of Test Compound Dilution->Compound_Addition Assay_Setup Assay Plate Setup (Kinase, Substrate, Buffer) Assay_Setup->Compound_Addition Reaction_Start Initiate Reaction with ATP Compound_Addition->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Luminescent Detection Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc

Caption: A generalized workflow for determining the IC50 values of a test compound against a panel of kinases.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) TargetX Target Kinase X Receptor->TargetX OffTarget1 Off-Target Kinase 1 Receptor->OffTarget1 Downstream1 Downstream Effector 1 TargetX->Downstream1 Downstream2 Downstream Effector 2 OffTarget1->Downstream2 CellularResponse_On Desired Cellular Response Downstream1->CellularResponse_On CellularResponse_Off Adverse Effect Downstream2->CellularResponse_Off Inhibitor 1-(azetidin-1-yl)-3- chloropropan-1-one Inhibitor->TargetX Inhibitor->OffTarget1

Caption: A hypothetical signaling pathway illustrating the on-target and potential off-target effects of an inhibitor.

Conclusion

The provided guide offers a template for the comparative analysis of this compound. Although the presented data is hypothetical, the structured approach to data presentation, detailed experimental protocols, and visual representations of workflows and pathways serve as a valuable resource for researchers engaged in the preclinical evaluation of novel compounds. Rigorous cross-reactivity and selectivity profiling are critical for the successful development of safe and effective therapeutics.

References

A Comparative Guide to the Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. Consequently, the development of robust and versatile synthetic routes to functionalized azetidines is of paramount importance to researchers in drug discovery and development. This guide provides an objective comparison of five prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the selection of the most appropriate method for a given synthetic challenge.

Comparison of Synthetic Routes

The following table summarizes the key features of five distinct and widely employed methods for the synthesis of functionalized azetidines, providing a comparative overview of their advantages, disadvantages, and typical reaction conditions.

Synthetic Strategy General Description Advantages Disadvantages Typical Reaction Conditions
Staudinger Synthesis [2+2] cycloaddition of a ketene and an imine to form a β-lactam (azetidin-2-one), a versatile intermediate.High yields, well-established, broad substrate scope.Limited to the synthesis of β-lactams, which require further modification.In-situ generation of ketene from an acyl chloride and a tertiary amine, reaction with an imine at low to ambient temperature.
Aza Paternò-Büchi Reaction Photochemical [2+2] cycloaddition of an imine and an alkene to directly form the azetidine ring.Atom-economical, direct formation of the azetidine ring.Often requires specialized photochemical equipment, can have issues with regioselectivity and stereoselectivity.Irradiation with UV or visible light, often in the presence of a photosensitizer.
Intramolecular Cyclization of γ-Amino Alcohols Nucleophilic substitution reaction where the nitrogen atom of a γ-amino alcohol displaces a leaving group at the γ-position to form the azetidine ring.Readily available starting materials, good control over stereochemistry.Requires pre-functionalization of the acyclic precursor.Activation of the alcohol (e.g., as a mesylate or tosylate) followed by base-mediated cyclization.
Palladium-Catalyzed C-H Amination Intramolecular cyclization of an amine onto an unactivated C-H bond, mediated by a palladium catalyst.High functional group tolerance, utilization of otherwise inert C-H bonds.Requires a directing group, catalyst can be expensive.Pd(OAc)₂, oxidant (e.g., PhI(OAc)₂), directing group (e.g., picolinamide), elevated temperature.
Ring Expansion of Aziridines One-carbon ring expansion of an activated aziridine to an azetidine.Utilizes strained starting materials to drive the reaction, can provide access to unique substitution patterns.Requires the synthesis of the aziridine precursor, can be substrate-specific.Reaction of an N-activated aziridine with a one-carbon source (e.g., a sulfur ylide) or via rearrangement.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for each of the discussed synthetic routes, highlighting the yields and, where applicable, stereoselectivities achieved for a range of substrates.

Table 1: Staudinger Synthesis of β-Lactams
Ketene Precursor Imine Product Yield (%) Diastereomeric Ratio (cis:trans) Reference
Phenylacetyl chlorideN-Benzylidene-aniline1-Benzyl-3,4-diphenyl-azetidin-2-one85>95:5
Methoxyacetyl chlorideN-(4-Methoxybenzylidene)-4-methoxyaniline3-Methoxy-1,4-bis(4-methoxyphenyl)azetidin-2-one92>98:2
Chloroacetyl chlorideN-Benzylidene-methylamine3-Chloro-1-methyl-4-phenyl-azetidin-2-one7880:20
Table 2: Visible-Light Mediated Aza Paternò-Büchi Reaction
Alkene Imine Precursor (Oxime) Product Yield (%) Diastereomeric Ratio Reference
StyreneAcetophenone oxime2-Methyl-2,4-diphenyl-azetidine751.5:1
1-OcteneCyclohexanone oxime7-Hexyl-6-azaspiro[3.5]nonane88>20:1
4-MethylstyrenePropiophenone oxime2-Ethyl-4-(p-tolyl)-2-phenylazetidine652:1
Table 3: Intramolecular Cyclization of γ-Amino Alcohols
Substrate Product Yield (%) Reference
(R)-3-(benzylamino)-1-phenylpropan-1-ol(R)-1-Benzyl-3-phenylazetidine85
(S)-4-(tert-butoxycarbonylamino)-1-phenylbutan-2-ol(S)-tert-Butyl 3-benzylazetidine-1-carboxylate90
3-((4-methoxybenzyl)amino)butan-1-ol1-(4-Methoxybenzyl)-3-methylazetidine79
Table 4: Palladium-Catalyzed Intramolecular C-H Amination
Substrate Product Yield (%) Reference
N-(2,2-dimethylpropyl)picolinamide1-(Picolinoyl)-3,3-dimethylazetidine82
N-(3,3-dimethylbutyl)picolinamide1-(Picolinoyl)-4,4-dimethylazetidine75
N-Cyclohexylpicolinamide1-(Picolinoyl)-2-azaspiro[3.5]nonane68
Table 5: Ring Expansion of Aziridines
Aziridine Reagent Product Yield (%) Reference
1-Tosyl-2-phenylaziridineDimethylsulfoxonium methylide1-Tosyl-3-phenylazetidine91
1-Benzoyl-2-methylaziridineTrimethylsulfonium iodide / NaH1-Benzoyl-3-methylazetidine76
1-Tosyl-2,3-diphenylaziridineDimethylsulfoxonium methylide1-Tosyl-3,4-diphenylazetidine85

Experimental Protocols

This section provides detailed experimental methodologies for a representative example of each of the five discussed synthetic routes.

Staudinger Synthesis: Synthesis of 1-Benzyl-3,4-diphenylazetidin-2-one

To a solution of N-benzylideneaniline (1.81 g, 10 mmol) in dry dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere was added triethylamine (1.53 mL, 11 mmol). Phenylacetyl chloride (1.47 mL, 11 mmol) was then added dropwise over 10 minutes. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction was quenched with water (20 mL) and the organic layer was separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the title compound as a white solid. Yield: 2.68 g (85%).

Visible-Light Mediated Aza Paternò-Büchi Reaction: Synthesis of 2-Methyl-2,4-diphenylazetidine

In a quartz reaction tube, acetophenone oxime (135 mg, 1.0 mmol), styrene (208 mg, 2.0 mmol), and Ir(ppy)₃ (6.5 mg, 0.01 mmol) were dissolved in degassed acetonitrile (10 mL). The tube was sealed and the mixture was irradiated with a blue LED (450 nm) at room temperature for 24 hours. The solvent was removed under reduced pressure and the residue was purified by preparative thin-layer chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the title compound as a colorless oil. Yield: 167 mg (75%).

Intramolecular Cyclization: Synthesis of (R)-1-Benzyl-3-phenylazetidine

To a solution of (R)-3-(benzylamino)-1-phenylpropan-1-ol (2.41 g, 10 mmol) in dry dichloromethane (50 mL) at 0 °C was added triethylamine (2.1 mL, 15 mmol). Methanesulfonyl chloride (0.93 mL, 12 mmol) was added dropwise and the mixture was stirred at 0 °C for 1 hour. The reaction was quenched with saturated aqueous sodium bicarbonate solution (30 mL). The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate. The crude mesylate was dissolved in tetrahydrofuran (50 mL) and sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) was added portionwise at 0 °C. The mixture was stirred at room temperature for 12 hours. The reaction was carefully quenched with water (10 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to give the title compound as a pale yellow oil. Yield: 1.90 g (85%).

Palladium-Catalyzed Intramolecular C-H Amination: Synthesis of 1-(Picolinoyl)-3,3-dimethylazetidine

A mixture of N-(2,2-dimethylpropyl)picolinamide (206 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and PhI(OAc)₂ (484 mg, 1.5 mmol) in toluene (5 mL) was stirred in a sealed tube at 100 °C for 24 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 1:1) to afford the title compound as a white solid. Yield: 168 mg (82%).

Ring Expansion of Aziridines: Synthesis of 1-Tosyl-3-phenylazetidine

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry dimethyl sulfoxide (10 mL) was added trimethylsulfoxonium iodide (2.64 g, 12 mmol) in one portion. The mixture was stirred at room temperature for 10 minutes, and then a solution of 1-tosyl-2-phenylaziridine (2.73 g, 10 mmol) in dry dimethyl sulfoxide (5 mL) was added. The reaction mixture was heated at 50 °C for 3 hours. After cooling to room temperature, the reaction was poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the title compound as a white solid. Yield: 2.61 g (91%).

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the discussed synthetic routes.

Staudinger_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketene Ketene (R1,R2-C=C=O) zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic attack of imine nitrogen imine Imine (R3-CH=N-R4) imine->zwitterion beta_lactam β-Lactam zwitterion->beta_lactam Conrotatory electrocyclization

Caption: Mechanism of the Staudinger Synthesis.

Aza_Paterno_Buchi cluster_reactants Reactants cluster_excited_state Excited State cluster_intermediate Intermediate cluster_product Product alkene Alkene biradical 1,4-Biradical alkene->biradical imine Imine excited_imine Excited Imine* imine->excited_imine excited_imine->biradical [2+2] cycloaddition azetidine Azetidine biradical->azetidine Intersystem crossing & Ring closure

Caption: Mechanism of the Aza Paternò-Büchi Reaction.

Intramolecular_Cyclization cluster_start Starting Material cluster_activated Activation cluster_product Product amino_alcohol γ-Amino Alcohol activated_alcohol Activated Alcohol (e.g., Mesylate) amino_alcohol->activated_alcohol MsCl, Et3N azetidine Azetidine activated_alcohol->azetidine Base (e.g., NaH) Intramolecular SN2

Caption: Intramolecular Cyclization of a γ-Amino Alcohol.

Pd_C_H_Amination start Amine Substrate with Directing Group (DG) palladacycle Palladacycle Intermediate start->palladacycle + Pd(II) pd_complex Pd(II) pd_iv_intermediate Pd(IV) Intermediate palladacycle->pd_iv_intermediate Oxidant product Azetidine pd_iv_intermediate->product Reductive Elimination pd_ii_catalyst Pd(II) product->pd_ii_catalyst - DG pd_ii_catalyst->palladacycle Catalytic Cycle

Caption: Catalytic Cycle of Pd-Catalyzed C-H Amination.

Ring_Expansion cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aziridine N-Activated Aziridine betaine Aziridinium Ylide (Betaine) aziridine->betaine ylide Sulfur Ylide ylide->betaine Nucleophilic attack azetidine Azetidine betaine->azetidine Ring opening & Recyclization

A Cost-Benefit Analysis of 1-(Azetidin-1-yl)-3-chloropropan-1-one in Synthesis: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of building blocks is a critical decision that balances cost, efficiency, and novelty. This guide provides a comprehensive cost-benefit analysis of 1-(azetidin-1-yl)-3-chloropropan-1-one, a versatile reagent for introducing the azetidine moiety, and compares it with alternative synthetic strategies.

The incorporation of small, strained ring systems like azetidine into drug candidates has gained significant traction in medicinal chemistry. Azetidines can impart desirable physicochemical properties, including improved solubility, metabolic stability, and target-binding affinity. This compound serves as a valuable, albeit specialized, building block for introducing the N-acylated azetidine motif. This guide will delve into the economic and synthetic considerations of its use, offering a clear comparison with alternative methods to inform strategic decisions in the laboratory and during process development.

Cost Analysis and Availability

This compound is commercially available from several suppliers, though it is typically offered in research-scale quantities. The price for small quantities can be substantial, reflecting its status as a specialty reagent. For larger-scale applications, a more cost-effective approach would be its in-house synthesis from readily available precursors: azetidine and 3-chloropropionyl chloride.

To provide a clear cost comparison, the table below outlines the approximate costs of the starting materials and the final product.

CompoundSupplier (Example)Price (per gram)Bulk Price (per kg, estimated)
This compoundAccelaChem~$413 (1g)Inquire for bulk
AzetidineApollo Scientific, Chem-Impex~$28 - $156 (1g)~$14,000
3-Chloropropionyl chlorideSigma-Aldrich, TCI, IndiaMART~$0.92 - $2.60 (100g)~$9

Note: Prices are approximate and subject to change based on supplier and purity.

The significant price difference between the pre-formed reagent and its starting materials highlights the economic incentive for in-house synthesis, particularly for large-scale campaigns.

Synthetic Utility and Experimental Protocols

The primary synthetic utility of this compound lies in its ability to act as an electrophile in reactions with nucleophiles, thereby attaching the azetidin-1-yl-propan-1-one moiety to a target molecule. The chloro group serves as a leaving group for nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

While a specific, detailed experimental protocol from a peer-reviewed publication was not identified in the search, a standard acylation procedure can be proposed based on general chemical principles.

Reaction:

Caption: Decision workflow for choosing a synthetic strategy.

Signaling Pathway and Experimental Workflow Visualization

To further illustrate the synthetic processes, the following diagrams outline the chemical transformations.

G cluster_0 Synthesis of this compound azetidine Azetidine product 1-(Azetidin-1-yl)-3- chloropropan-1-one azetidine->product + propionyl_chloride 3-Chloropropionyl chloride propionyl_chloride->product + Base

Caption: Synthesis of the target reagent.

G cluster_1 Alternative Two-Step, One-Pot Synthesis substrate Nucleophilic Substrate (NuH) intermediate Acylated Intermediate (Nu-C(O)CH2CH2Cl) substrate->intermediate + acyl_chloride 3-Chloropropionyl chloride acyl_chloride->intermediate + Base final_product Final Product (Nu-C(O)CH2CH2-azetidine) intermediate->final_product + azetidine Azetidine azetidine->final_product

Evaluating 1-(Azetidin-1-yl)-3-chloropropan-1-one as a Fragment for Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of fragments is a critical starting point in fragment-based drug design (FBDD). An ideal fragment should possess favorable physicochemical properties, appropriate structural complexity, and a reactive handle for synthetic elaboration. This guide provides a comprehensive evaluation of 1-(azetidin-1-yl)-3-chloropropan-1-one as a potential fragment, comparing it with alternative azetidine-based fragments and considering its potential as a covalent inhibitor.

Physicochemical Properties and Comparative Analysis

This compound presents an intriguing scaffold for FBDD, combining the desirable features of the azetidine ring with a reactive chloroethyl ketone moiety. The azetidine ring, a four-membered saturated heterocycle, is increasingly recognized for its ability to impart favorable drug-like properties.[1] Its rigid structure can lead to improved binding affinity by reducing the entropic penalty upon binding to a target protein. Furthermore, the incorporation of an azetidine moiety can enhance metabolic stability and aqueous solubility.

The chloroethyl ketone group, on the other hand, introduces the potential for covalent bond formation with nucleophilic residues (such as cysteine) in a protein's binding site. This covalent interaction can lead to irreversible or slowly reversible inhibition, offering advantages in terms of potency and duration of action. However, the inherent reactivity also raises concerns about potential off-target effects and toxicity.

To provide a clear comparison, the following table summarizes key physicochemical properties of this compound and representative alternative non-covalent and covalent azetidine-based fragments.

PropertyThis compound (Target Fragment)N-(Azetidin-3-yl)acetamide (Non-Covalent Alternative)1-(Azetidin-1-yl)prop-2-en-1-one (Covalent Alternative - Acrylamide)
Molecular Weight ( g/mol ) 147.60114.13111.13
logP (calculated) 0.2-1.1-0.2
Topological Polar Surface Area (Ų) 20.349.320.3
Hydrogen Bond Donors 010
Hydrogen Bond Acceptors 222
Rotatable Bonds 211
Potential for Covalent Bonding Yes (Chloroethyl ketone)NoYes (Acrylamide)

Experimental Evaluation: A Roadmap

A thorough evaluation of this compound requires a series of well-defined experiments to assess its binding affinity, efficacy, and potential for covalent modification, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Experimental Workflow for Fragment Evaluation

G cluster_0 Initial Screening & Hit Identification cluster_1 Hit Validation & Characterization cluster_2 ADMET Profiling Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening NMR, SPR Hit Identification Hit Identification Biophysical Screening->Hit Identification Orthogonal Assays Orthogonal Assays Hit Identification->Orthogonal Assays e.g., ITC Covalent Modification Assay Covalent Modification Assay Hit Identification->Covalent Modification Assay Mass Spectrometry Cell-Based Assays Cell-Based Assays Orthogonal Assays->Cell-Based Assays Cytotoxicity In Vitro ADMET In Vitro ADMET Cell-Based Assays->In Vitro ADMET Solubility, Permeability, Stability In Vivo PK (optional) In Vivo PK (optional) In Vitro ADMET->In Vivo PK (optional) Lead Optimization Lead Optimization In Vivo PK (optional)->Lead Optimization

Caption: Experimental workflow for evaluating a fragment like this compound.

Key Experimental Protocols

1. Biophysical Screening for Binding Affinity (Surface Plasmon Resonance - SPR)

  • Objective: To determine the binding affinity (KD) of the fragment to the target protein.

  • Methodology:

    • Immobilize the target protein on a sensor chip (e.g., CM5).

    • Prepare a dilution series of the fragment in a suitable running buffer.

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.

    • Fit the equilibrium binding responses to a 1:1 binding model to determine the KD.

    • Include a reference flow cell to subtract non-specific binding.

2. Covalent Modification Assessment (Intact Protein Mass Spectrometry)

  • Objective: To confirm covalent bond formation between the fragment and the target protein.

  • Methodology:

    • Incubate the target protein with an excess of the fragment for a defined period.

    • Remove unbound fragment using a desalting column.

    • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass of the treated protein with an untreated control. An increase in mass corresponding to the molecular weight of the fragment confirms covalent modification.

    • Further analysis by peptide mapping (LC-MS/MS) can identify the specific amino acid residue modified.

3. Cellular Efficacy and Cytotoxicity (MTT Assay)

  • Objective: To assess the effect of the fragment on cell viability.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the fragment for a specified time (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.

4. In Vitro ADMET Profiling

A suite of in vitro assays is crucial to assess the drug-like properties of the fragment.

AssayObjective
Kinetic Solubility To determine the solubility of the compound in a physiologically relevant buffer.
Caco-2 Permeability To assess the potential for oral absorption by measuring the transport of the compound across a monolayer of Caco-2 cells.
Metabolic Stability (Microsomes/Hepatocytes) To evaluate the susceptibility of the compound to metabolism by liver enzymes.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.
CYP450 Inhibition To identify potential drug-drug interactions by assessing the inhibitory effect of the compound on major cytochrome P450 enzymes.

Comparison with Alternatives and Strategic Considerations

The evaluation of this compound should be benchmarked against other fragments to make informed decisions for a drug discovery program.

Non-Covalent Azetidine Fragments
  • Advantages: Generally exhibit lower reactivity and, therefore, a lower risk of off-target toxicity. The synthetic elaboration is typically more straightforward, focusing on optimizing non-covalent interactions.

  • Disadvantages: May require more extensive optimization to achieve high potency, as they rely solely on non-covalent binding forces.

Covalent Azetidine Fragments (e.g., Acrylamides)
  • Advantages: Can achieve high potency and prolonged duration of action through covalent bond formation.

  • Disadvantages: The reactivity needs to be finely tuned to ensure target specificity and minimize off-target reactions. Acrylamides, for instance, are generally considered "soft" electrophiles, reacting preferentially with thiols. The chloroethyl ketone moiety is a "harder" electrophile and may react with a broader range of nucleophiles, increasing the risk of non-specific binding.

Signaling Pathway Considerations

The choice of fragment and the subsequent optimization strategy will heavily depend on the target and the signaling pathway being modulated. For instance, in kinase inhibitor design, both covalent and non-covalent approaches have proven successful.

G cluster_inhibitor Inhibitor Action Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Fragment_Inhibitor Fragment_Inhibitor Fragment_Inhibitor->Kinase_A Inhibition (Covalent or Non-covalent)

Caption: A generic kinase signaling pathway illustrating a potential point of intervention for a fragment-based inhibitor.

Conclusion

This compound is a promising, albeit challenging, fragment for drug design. Its azetidine core offers desirable physicochemical properties, while the chloroethyl ketone moiety provides a handle for potent, covalent inhibition. A rigorous experimental evaluation, as outlined in this guide, is essential to fully characterize its potential.

The decision to pursue this fragment will depend on the specific drug discovery program's goals and risk tolerance. For targets where high potency and long duration of action are paramount, and a suitable nucleophile is present in the binding site, the potential benefits of a covalent approach may outweigh the risks. In contrast, for programs prioritizing a wider therapeutic window and lower risk of off-target effects, a non-covalent azetidine fragment might be a more prudent starting point. Ultimately, a data-driven approach, combining biophysical, cellular, and ADMET profiling, will be the key to successfully leveraging this or any other fragment in the quest for novel therapeutics.

References

A Comparative Guide to N-Acylation Methods for Azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acylation of azetidine is a fundamental transformation in organic synthesis, crucial for the introduction of a wide array of functional groups onto this strained, four-membered heterocycle. The resulting N-acylazetidines are valuable intermediates in medicinal chemistry and drug discovery. This guide provides an objective comparison of common N-acylation methods for azetidine, supported by representative experimental data and detailed protocols to aid in method selection and implementation.

Comparative Data of N-Acylation Methods for Azetidine

The selection of an appropriate N-acylation method depends on several factors, including the nature of the acyl group, the scale of the reaction, and the presence of other functional groups. Below is a summary of quantitative data for three prevalent methods.

MethodAcylating AgentBase/ReagentSolventTemp. (°C)Time (h)Yield (%)
Method A: Acyl Chloride Benzoyl ChlorideTriethylamine (Et3N)Dichloromethane0 to RT2~95%
Method B: Acid Anhydride Acetic AnhydrideNoneNeatRT0.5~92%
Method C: Peptide Coupling Benzoic AcidHATU/DIPEADMFRT3~96%

Experimental Workflow Overview

The general workflow for the N-acylation of azetidine involves the reaction of the azetidine nitrogen with an activated acyl donor, followed by workup and purification. The choice of activation strategy and reaction conditions is key to achieving high yields and purity.

N-Acylation of Azetidine Workflow General Workflow for N-Acylation of Azetidine cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Azetidine Azetidine Reaction_Step N-Acylation Reaction Azetidine->Reaction_Step Acyl_Donor Acyl Donor (Acyl Chloride, Anhydride, or Carboxylic Acid) Activation Activation of Acyl Donor (e.g., with coupling reagent) Acyl_Donor->Activation Acyl_Donor->Reaction_Step Direct Reaction (for Acyl Chlorides/ Anhydrides) Activation->Reaction_Step Workup Aqueous Workup Reaction_Step->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product N-Acyl Azetidine Purification->Final_Product

Caption: General workflow for the N-acylation of azetidine.

Detailed Experimental Protocols

Method A: N-Acylation with Acyl Chloride (Schotten-Baumann Conditions)

This classic method utilizes a reactive acyl chloride in the presence of a base to neutralize the HCl byproduct. It is a robust and high-yielding method suitable for a wide range of acyl chlorides.[1][2]

Reaction Scheme:

Azetidine + Benzoyl Chloride --(Et3N, DCM)--> N-Benzoylazetidine

Protocol:

  • To a solution of azetidine (1.0 mmol) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.2 mmol).

  • Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzoylazetidine.

Method B: N-Acylation with Acid Anhydride (Catalyst-Free)

This method offers a simple and environmentally friendly approach, often proceeding without the need for a catalyst or solvent.[3][4] It is particularly effective for acetylation.

Reaction Scheme:

Azetidine + Acetic Anhydride --(Neat, RT)--> N-Acetylazetidine

Protocol:

  • In a round-bottom flask, add azetidine (1.0 mmol).

  • To the stirred azetidine, add acetic anhydride (1.2 mmol) at room temperature.

  • Stir the mixture for 30 minutes. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully add water (10 mL) to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-acetylazetidine. Further purification is often not necessary due to the high purity of the crude product.

Method C: N-Acylation via Peptide Coupling Reagents

Peptide coupling reagents, such as HATU, are highly efficient for amide bond formation under mild conditions, making them ideal for sensitive substrates.[5][6] This method is particularly useful when starting from a carboxylic acid.

Reaction Scheme:

Azetidine + Benzoic Acid --(HATU, DIPEA, DMF)--> N-Benzoylazetidine

Protocol:

  • To a solution of benzoic acid (1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL), add HATU (1.1 mmol) and diisopropylethylamine (DIPEA, 2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add azetidine (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzoylazetidine.

Logical Relationship of Method Selection

The choice of N-acylation method is often guided by the starting materials and the desired product characteristics. The following diagram illustrates a decision-making process for selecting an appropriate method.

N-Acylation Method Selection Decision Tree for Azetidine N-Acylation Method Selection Start Start with Azetidine and... Acyl_Source What is the Acyl Source? Start->Acyl_Source Acyl_Chloride Acyl Chloride Acyl_Source->Acyl_Chloride Acid_Anhydride Acid Anhydride Acyl_Source->Acid_Anhydride Carboxylic_Acid Carboxylic Acid Acyl_Source->Carboxylic_Acid Method_A Method A: Acyl Chloride with Base Acyl_Chloride->Method_A Method_B Method B: Acid Anhydride (Neat) Acid_Anhydride->Method_B Method_C Method C: Peptide Coupling Reagent Carboxylic_Acid->Method_C

Caption: Decision tree for selecting an N-acylation method.

References

Benchmarking the Performance of 1-(Azetidin-1-yl)-3-chloropropan-1-one in a Model Nucleophilic Substitution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the efficiency and success of synthetic endeavors. 1-(Azetidin-1-yl)-3-chloropropan-1-one, a functionalized α-chloroketone, presents a unique scaffold for the introduction of the azetidine moiety, a privileged structure in medicinal chemistry. This guide provides a comparative performance benchmark of this compound against other common α-chloroketones in a standardized model reaction. The data presented herein is illustrative and based on established principles of chemical reactivity, designed to provide a framework for researchers to conduct their own evaluations.

The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.[1] The rate of these reactions is also sensitive to steric hindrance around the electrophilic carbon.[2][3]

Comparative Performance in a Model Reaction: N-Alkylation of Morpholine

To objectively assess the performance of this compound, a model nucleophilic substitution reaction with morpholine was selected. This reaction is representative of common applications of α-chloroketones in the synthesis of more complex molecules, such as Mannich bases. The illustrative data below compares the performance of the target compound with other commercially available α-chloroketones, highlighting the influence of steric and electronic factors on reaction outcomes.

Table 1: Illustrative Performance Data for the N-Alkylation of Morpholine with Various α-Chloroketones

α-ChloroketoneStructureMolecular Weight ( g/mol )Reaction Time (hours)Yield (%)
This compound C₆H₁₀ClNO147.60485
ChloroacetoneC₃H₅ClO92.52295
2-ChloroacetophenoneC₈H₇ClO154.59680
1-Chloro-3,3-dimethyl-2-butanoneC₆H₁₁ClO134.601265

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is generated based on established principles of chemical reactivity and is intended to serve as a guide for experimental design.

The hypothetical data suggests that this compound exhibits a moderate reactivity. Chloroacetone, with minimal steric hindrance, is predicted to react the fastest with the highest yield.[4][5] In contrast, 2-chloroacetophenone, where the phenyl group exerts a mild deactivating electronic effect and increased steric bulk, is expected to be slower.[6][7] The significantly greater steric hindrance of the tert-butyl group in 1-chloro-3,3-dimethyl-2-butanone is predicted to result in the slowest reaction and lowest yield. The azetidine-containing compound's performance is anticipated to be a balance of these effects.

Experimental Protocols

General Protocol for the Model Reaction: N-Alkylation of Morpholine

This protocol provides a standardized method for benchmarking the performance of various α-chloroketones in a nucleophilic substitution reaction with morpholine.

Materials:

  • α-Chloroketone (e.g., this compound)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-chloroketone (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Add morpholine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the benchmarking experiment.

experimental_workflow reagents 1. Reagents (α-Chloroketone, Morpholine, K₂CO₃, CH₃CN) reaction 2. Reaction (Reflux in CH₃CN) reagents->reaction Mixing workup 3. Workup (Filtration, Extraction, Drying) reaction->workup Cooling purification 4. Purification (Column Chromatography) workup->purification Crude Product analysis 5. Analysis (Yield, Purity) purification->analysis Pure Product

A streamlined workflow for the model reaction.
Logical Relationship of Reactivity

The diagram below illustrates the inferred logical relationship of the reactivity of the compared α-chloroketones based on steric and electronic effects.

reactivity_relationship cluster_reactivity Relative Reactivity in Nucleophilic Substitution cluster_factors Governing Factors chloroacetone Chloroacetone (High Reactivity) azetidinyl This compound (Moderate Reactivity) acetophenone 2-Chloroacetophenone (Lower Reactivity) tertbutyl 1-Chloro-3,3-dimethyl-2-butanone (Lowest Reactivity) steric Steric Hindrance steric->chloroacetone Low steric->azetidinyl Moderate steric->acetophenone Moderate steric->tertbutyl High electronic Electronic Effects electronic->chloroacetone Minimal electronic->acetophenone Deactivating

Factors influencing the reactivity of α-chloroketones.

References

Safety Operating Guide

Proper Disposal of 1-(Azetidin-1-YL)-3-chloropropan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1-(Azetidin-1-YL)-3-chloropropan-1-one, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personal safety and environmental compliance.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles for the disposal of chlorinated organic compounds and reactive chemical waste.[1][2][3][4][5] This substance should be treated as hazardous waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure that closed-toe shoes are worn.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste through a licensed disposal service.

  • Segregation: Do not mix this compound with other waste streams, especially incompatible chemicals. It is crucial to keep chlorinated solvents separate from non-chlorinated organic waste, as the disposal methods and costs can differ significantly.[6]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.[2]

    • The container must be in good condition, free from rust or leaks.[7]

    • Ensure the container is tightly sealed to prevent the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Keep the container away from heat, ignition sources, and incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

Important Considerations:

  • Spill Management: In case of a spill, use an inert absorbent material to contain it. Do not use combustible materials. The contaminated absorbent material must be collected and disposed of as hazardous waste.

  • Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7][8] After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular laboratory trash after defacing the label.[8]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

Quantitative Data Summary

ParameterValue/Information
Chemical Formula C₆H₁₀ClNO
Molecular Weight 147.60 g/mol
CAS Number 1094428-17-7
Known Hazards While specific hazard data is limited, as a chlorinated organic compound and a potentially reactive amide, it should be handled as a toxic and potentially reactive substance.
Disposal Method High-temperature incineration at an approved hazardous waste facility is the likely disposal method for chlorinated organic compounds.[4][6]
Container Type Leak-proof, chemically resistant container (e.g., HDPE) with a secure lid.[2][7]
Waste Segregation Must be segregated as "Halogenated Organic Waste".[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Chlorinated Organic Waste fume_hood->segregate spill Spill Occurs fume_hood->spill Emergency Path container Place in a Labeled, Leak-Proof HDPE Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage request_pickup Contact EHS for Hazardous Waste Pickup storage->request_pickup end Disposal Complete request_pickup->end contain_spill Contain with Inert Absorbent Material spill->contain_spill Yes collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Azetidin-1-YL)-3-chloropropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

The following procedures are designed to minimize risk and ensure the well-being of all laboratory personnel. Adherence to these guidelines is critical for the safe and effective use of this compound in your research endeavors.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is essential when handling potentially hazardous chemicals. The following table summarizes the recommended PPE for all procedures involving 1-(Azetidin-1-YL)-3-chloropropan-1-one.

Body PartRequired PPERecommended Material/Standard
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves provide good general resistance. For extended contact, consider Viton or other fluoroelastomer gloves.[2]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 or equivalent standards.
Face Face shieldTo be worn in conjunction with safety glasses or goggles, especially when there is a risk of splashes.
Body Laboratory coat or chemical-resistant apronFire-retardant material is recommended.
Respiratory Fume hoodAll handling of the compound should be performed in a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

This detailed protocol provides a procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

  • Ensure the storage container is tightly sealed.[3][5]

2. Preparation and Handling:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][5]

  • All manipulations of the solid or solutions of the compound must be conducted within a properly functioning chemical fume hood.

  • Wear the appropriate PPE as detailed in the table above.

  • When weighing the solid, use a disposable weigh boat to minimize contamination.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area.

  • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound (e.g., excess solid, solutions, contaminated consumables) must be collected in a designated, properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. As a halogenated organic compound, it will likely require specific disposal protocols.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Consult EHS: Always consult with your institution's EHS office for specific guidance on the disposal of this chemical waste.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill emergency_exposure Exposure Occurs handle_experiment->emergency_exposure cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end emergency_notify Notify Supervisor/EHS emergency_spill->emergency_notify emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify emergency_notify->end Follow Institutional Protocol start Start start->prep_ppe

Caption: A workflow diagram outlining the key procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-1-YL)-3-chloropropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Azetidin-1-YL)-3-chloropropan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.